molecular formula C12H13NO2 B1587243 7-Isopropyl-1H-indole-2-carboxylic acid CAS No. 383132-25-0

7-Isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B1587243
CAS No.: 383132-25-0
M. Wt: 203.24 g/mol
InChI Key: FDRHWXHKWSSVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-propan-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRHWXHKWSSVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405261
Record name 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-25-0
Record name 7-ISOPROPYL-1H-INDOLE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Isopropyl-1H-indole-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As with many substituted indoles, its utility is defined by the efficiency and regioselectivity of its synthesis. This technical guide provides an in-depth analysis of viable synthetic pathways for obtaining this target molecule. We will dissect three classical and reliable indole synthesis methodologies—the Reissert, Fischer, and Hemetsberger syntheses—and adapt them specifically for the preparation of the 7-isopropyl substituted scaffold. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and a comparative analysis to guide the selection of the most appropriate route for laboratory and process scale-up.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The specific substitution pattern on the indole ring dictates its biological activity and physicochemical properties. 7-substituted indole-2-carboxylic acids, in particular, are valuable intermediates, with the C2-carboxylic acid handle providing a versatile point for further chemical elaboration, while the C7-substituent can modulate steric and electronic properties, influencing receptor binding and metabolic stability. This compound is a prime example of such a scaffold, and its efficient synthesis is a critical step in the development of novel therapeutic agents.[1] This guide explores robust and adaptable synthetic strategies to access this molecule.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnections corresponding to well-established indole syntheses. The primary challenge lies in the regioselective introduction of the isopropyl group at the 7-position.

G target This compound reissert_dis Reissert (C2-C3, N1-C7a bond) target->reissert_dis fischer_dis Fischer (N1-C2, C3-C3a bond) target->fischer_dis hemetsberger_dis Hemetsberger (N1-C2, C3-C3a bond) target->hemetsberger_dis reissert_pre 2-Isopropyl-6-nitrotoluene + Diethyl Oxalate reissert_dis->reissert_pre fischer_pre (2-Isopropylphenyl)hydrazine + Pyruvic Acid fischer_dis->fischer_pre hemetsberger_pre 2-Isopropylbenzaldehyde + Ethyl Azidoacetate hemetsberger_dis->hemetsberger_pre

Caption: Retrosynthetic pathways for the target molecule.

Pathway I: The Reissert Indole Synthesis

The Reissert synthesis is a powerful and direct method for preparing indole-2-carboxylic acids.[3][4][5] It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic ester.[5][6][7]

Rationale and Strategy

This pathway is highly attractive due to its convergence and the direct formation of the desired carboxylic acid functionality at the C2 position. The key starting material is 2-isopropyl-6-nitrotoluene. This precursor can be synthesized from commercially available 3-isopropylaniline via diazotization, Sandmeyer iodination, and subsequent nitration, directing the nitro group ortho to the methyl group due to steric hindrance from the isopropyl group.

Proposed Synthetic Scheme

Caption: Proposed Reissert synthesis pathway.

Reaction Mechanism

The mechanism involves two main stages:

  • Condensation: Sodium ethoxide deprotonates the methyl group of 2-isopropyl-6-nitrotoluene, creating a carbanion. This anion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation.

  • Reductive Cyclization: The nitro group of the resulting ethyl o-nitrophenylpyruvate is reduced to an amino group, typically using zinc dust in acetic acid.[5] The newly formed aniline immediately undergoes intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[6][7]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

  • Add diethyl oxalate (1.1 eq) to the cooled sodium ethoxide solution with stirring.

  • Add a solution of 2-isopropyl-6-nitrotoluene (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

  • After cooling, pour the mixture into ice-water and acidify with dilute HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyruvate ester.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate from the previous step in glacial acetic acid.

  • Add zinc dust (4-5 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Pour the filtrate into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Pathway II: The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most famous and widely used method for indole formation. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[8][9][10]

Rationale and Strategy

To synthesize the target molecule via this route, (2-isopropylphenyl)hydrazine is required as the key intermediate. This can be prepared from 2-isopropylaniline by diazotization and subsequent reduction. The hydrazone is then formed with pyruvic acid, which upon cyclization and decarboxylation, would yield the desired 7-isopropyl-1H-indole. To retain the C2-carboxylic acid, the reaction must be carefully controlled to favor cyclization without decarboxylation.[9]

Proposed Synthetic Scheme

Caption: Proposed Fischer indole synthesis pathway.

Reaction Mechanism

The core of the Fischer synthesis is a[4][4]-sigmatropic rearrangement.[8][11]

  • Hydrazone Formation: (2-Isopropylphenyl)hydrazine reacts with pyruvic acid to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond.

  • Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes, then cyclizes, and finally eliminates a molecule of ammonia to form the stable indole ring.[10]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Isopropylphenyl)hydrazine

  • Prepare a solution of 2-isopropylaniline (1.0 eq) in concentrated HCl and cool to 0°C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl and cool it to 0°C.

  • Add the diazonium salt solution slowly to the SnCl₂ solution.

  • After stirring for 2-3 hours, basify the mixture with concentrated NaOH solution until a precipitate forms.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the hydrazine, which should be used immediately.

Step 2: Fischer Cyclization

  • Dissolve the freshly prepared (2-isopropylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol and stir at room temperature for 1 hour to form the hydrazone.

  • Remove the ethanol under reduced pressure.

  • Add the crude hydrazone to pre-heated polyphosphoric acid (PPA) at 80-100°C.

  • Stir the mixture vigorously for 30-60 minutes.

  • Pour the hot mixture onto crushed ice, which will hydrolyze the PPA and precipitate the product.

  • Filter the solid, wash with sodium bicarbonate solution and then water, and dry. Recrystallize from a suitable solvent.

Pathway III: The Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal or photochemical method that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[12][13] Subsequent hydrolysis yields the desired carboxylic acid.

Rationale and Strategy

This pathway offers a different approach, starting from an aromatic aldehyde. The key precursor is 2-isopropylbenzaldehyde. This is condensed with ethyl azidoacetate to form the vinyl azide intermediate. While yields can be good, the synthesis and handling of azide intermediates require caution.[13]

Proposed Synthetic Scheme

Caption: Proposed Hemetsberger indole synthesis pathway.

Reaction Mechanism

The mechanism is believed to proceed through a nitrene intermediate.[13]

  • Condensation: 2-Isopropylbenzaldehyde undergoes a base-catalyzed Knoevenagel condensation with ethyl azidoacetate to form the α-azidocinnamate ester.

  • Nitrene Formation & Cyclization: Upon heating in an inert solvent like xylene, the vinyl azide eliminates N₂ gas to form a highly reactive vinyl nitrene. This nitrene intermediate then undergoes intramolecular C-H insertion into the ortho C-H bond of the isopropyl-bearing ring to form the indole structure.[14]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-azido-3-(2-isopropylphenyl)acrylate

  • To a solution of sodium ethoxide in ethanol at 0°C, add a mixture of 2-isopropylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) dropwise.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude azide ester. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Thermal Cyclization

  • Dissolve the crude azide ester in a high-boiling inert solvent such as xylene.

  • Heat the solution to reflux (approx. 140°C) for 2-4 hours, until nitrogen evolution ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The residue is the crude ethyl 7-isopropyl-1H-indole-2-carboxylate.

Step 3: Saponification

  • Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux for 2-3 hours until saponification is complete (monitored by TLC).

  • Cool the solution, remove the ethanol in vacuo, and dilute with water.

  • Wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Comparative Analysis of Synthesis Pathways

FeatureReissert SynthesisFischer SynthesisHemetsberger Synthesis
Starting Materials 2-Isopropyl-6-nitrotoluene2-Isopropylaniline, Pyruvic Acid2-Isopropylbenzaldehyde
Key Transformation Reductive Cyclization[4][4]-Sigmatropic RearrangementThermal Nitrene Insertion
Advantages Direct formation of the 2-carboxylic acid. Generally good yields.Highly versatile and widely studied. Tolerant of various functional groups.Good yields.[13] The precursor aldehyde is readily available.
Disadvantages Multi-step synthesis of the required o-nitrotoluene.Hydrazine intermediates can be unstable. Potential for harsh acidic conditions.Requires synthesis and handling of potentially explosive azide intermediates.
Scalability Moderate; reduction step can be exothermic.Good; a common industrial method for indole synthesis.Moderate; thermal decomposition of azides poses safety concerns on a large scale.

Purification and Characterization

The final product, this compound, is expected to be a solid.

  • Purification: The primary method of purification would be recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If necessary, column chromatography on silica gel could be employed.

  • Characterization:

    • ¹H NMR: Expected signals would include aromatic protons on the indole ring, a singlet for the H3 proton, a broad singlet for the N-H proton, and signals corresponding to the isopropyl group (a septet and a doublet).[15]

    • ¹³C NMR: Would show characteristic peaks for the indole carbons, the carboxylic acid carbonyl (~163-170 ppm), and the isopropyl carbons.[15]

    • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, an N-H stretch (~3300-3400 cm⁻¹), and a C=O stretch (~1680 cm⁻¹).[16]

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₂H₁₃NO₂ (203.24 g/mol ) would be expected.

Conclusion

This guide has outlined three robust and scientifically sound pathways for the synthesis of this compound.

  • The Reissert Synthesis offers the most direct route to the target carboxylic acid, though it requires a more involved synthesis of its starting material.

  • The Fischer Synthesis is a classic and reliable method, provided the requisite hydrazine can be handled effectively.

  • The Hemetsberger Synthesis is an efficient alternative, though it necessitates careful handling of azide intermediates.

The choice of synthesis will ultimately depend on the specific constraints of the laboratory, including starting material availability, safety considerations for handling hazardous reagents, and desired scale. For laboratory-scale synthesis, the Fischer and Reissert routes represent the most balanced options in terms of reliability and procedural simplicity.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

7-Isopropyl-1H-indole-2-carboxylic acid is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a prominent feature in numerous biologically active compounds, and substitutions on this ring system can significantly influence their physicochemical and pharmacological properties. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

  • IUPAC Name: this compound

  • CAS Number: 383132-25-0[1]

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol [2]

The molecular structure of this compound consists of a bicyclic indole core, with an isopropyl group substituted at the 7-position and a carboxylic acid group at the 2-position.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are based on general chemical knowledge, others are predicted using computational models due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Molecular Weight 203.24 g/mol -
Melting Point Not availableExperimental determination required
Boiling Point Not availableExperimental determination required
LogP (Octanol/Water Partition Coefficient) ~3.4 (predicted)PubChem (for isomer)[2]
Aqueous Solubility Low (predicted)Based on LogP
pKa (acid dissociation constant) ~4-5 (predicted for carboxylic acid)General chemical knowledge[3]

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation: Ensure the this compound sample is a pure, crystalline solid. If necessary, recrystallize the compound from a suitable solvent. Grind a small amount of the dry sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Instrument Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.

    • For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting). The recorded melting point should be reported as a range.[4]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium throughout the sample, leading to an accurate and sharp melting range for a pure compound.[4] Impurities will typically cause a depression and broadening of the melting range.

Solubility Determination (UV-Vis Spectrophotometry)

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

Detailed Protocol:

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol). Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.[5]

  • Preparation of a Saturated Solution: Add an excess amount of the solid this compound to a known volume of deionized water in a sealed container. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

    • Take a precise aliquot of the clear filtrate and dilute it with the appropriate solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the aqueous solubility of the compound at the experimental temperature.

Causality Behind Experimental Choices: The use of λmax for absorbance measurements provides the highest sensitivity and minimizes errors. The calibration curve establishes a linear relationship between absorbance and concentration, allowing for the accurate determination of the unknown concentration in the saturated solution.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an indole-2-carboxylic acid, the pKa of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent. Due to the predicted low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

    • The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.[7]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the carboxylic acid is neutralized by the strong base. The Henderson-Hasselbalch equation dictates that at the half-equivalence point, the concentrations of the protonated acid and its conjugate base are equal, and therefore, the pH is equal to the pKa.[3]

Structural Elucidation: Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, this section provides an overview of the expected spectroscopic features based on the known data for indole-2-carboxylic acid and other substituted indoles.[3][7][8][9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in DMSO-d₆):

    • NH Proton: A broad singlet between 11.5 and 12.5 ppm.

    • COOH Proton: A very broad singlet, typically above 12 ppm.

    • Aromatic Protons (indole ring): Signals in the range of 7.0-7.8 ppm. The specific coupling patterns will depend on the substitution at the 7-position.

    • Isopropyl Protons: A septet for the CH group around 3.0-3.5 ppm and a doublet for the two CH₃ groups around 1.2-1.4 ppm.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
  • Expected Chemical Shifts (in DMSO-d₆):

    • Carboxylic Carbonyl Carbon: A signal in the range of 160-170 ppm.

    • Indole Ring Carbons: Signals in the aromatic region, typically between 100 and 140 ppm.

    • Isopropyl Carbons: A signal for the CH carbon around 25-30 ppm and a signal for the CH₃ carbons around 20-25 ppm.

Infrared (IR) Spectroscopy
  • Expected Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14][17]

    • N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[14][17]

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Carboxylic Acid): A peak in the 1200-1300 cm⁻¹ region.

Mass Spectrometry
  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion Peak (M⁺): Expected at m/z = 203.

    • Major Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 158. Further fragmentation of the indole ring and the isopropyl group would also be expected.

Plausible Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[18][19] A plausible route for the synthesis of this compound is outlined below.

Caption: Plausible Synthetic Route via Fischer Indole Synthesis.

Detailed Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-isopropylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of pyruvic acid to the solution.

    • Stir the mixture at room temperature or with gentle heating for a few hours until the reaction is complete (monitored by TLC).

    • The resulting hydrazone may precipitate out of the solution upon cooling or can be isolated by removal of the solvent under reduced pressure.

  • Cyclization:

    • The crude hydrazone can be directly used for the next step.

    • Add a suitable acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride (ZnCl₂).

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the catalyst used.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration and wash it thoroughly with water to remove the acid catalyst.

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices: The Fischer indole synthesis relies on an acid-catalyzed intramolecular electrophilic substitution followed by the elimination of ammonia. The choice of acid catalyst and reaction temperature is critical to achieve good yields and minimize side reactions. Polyphosphoric acid is often an effective catalyst for this transformation.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route. While experimental data for this specific molecule is limited, the provided information, including predicted values and established methodologies, serves as a valuable resource for researchers and scientists working with this compound and related indole derivatives. The protocols and theoretical background presented herein are intended to facilitate further experimental investigation and application of this compound in the field of drug discovery and development.

References

An In-depth Technical Guide to 7-Isopropyl-1H-indole-2-carboxylic Acid (CAS: 383132-25-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative, represents a molecule of significant interest within contemporary medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore, present in a multitude of biologically active compounds. The strategic placement of an isopropyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring system imparts unique physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its known and potential biological activities. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with a wide range of biological targets. The derivatization of the indole nucleus allows for the fine-tuning of a compound's pharmacological properties. Specifically, substitutions at the 2 and 7-positions can significantly impact a molecule's interaction with protein binding pockets, its metabolic stability, and its overall therapeutic potential. This compound is a prime example of a rationally designed indole derivative with potential applications in various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 383132-25-0Parchem[1]
Molecular Formula C₁₂H₁₃NO₂Sunway Pharm Ltd[2]
Molecular Weight 203.24 g/mol Sunway Pharm Ltd[2]
Appearance Off-white to light yellow solid (Predicted)General knowledge
Melting Point Not explicitly reported; related indole-2-carboxylic acids have melting points in the range of 202-206 °C.[3]N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. (Predicted)General knowledge
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C.BLD Pharm[4]

Synthesis of this compound

The synthesis of 7-substituted indole-2-carboxylic acids is most commonly achieved through the Fischer indole synthesis.[5][6][7][8][9] This robust and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an α-ketoacid or its ester.

General Reaction Scheme: Fischer Indole Synthesis

The overall transformation for the synthesis of this compound via the Fischer indole synthesis is depicted below.

Fischer_Indole_Synthesis A 2-Isopropylphenylhydrazine C This compound A->C Acid Catalyst (e.g., H₂SO₄, PPA) Heat B Pyruvic Acid B->C

Caption: General scheme for the Fischer indole synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol outlines a representative procedure for the synthesis of this compound, adapted from established methods for similar indole derivatives.[10][11]

Step 1: Formation of the Hydrazone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add pyruvic acid (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C to facilitate the condensation reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the hydrazone may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

  • To the crude hydrazone from the previous step, add a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, though other acids like sulfuric acid or zinc chloride can also be used.[5]

  • Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature will depend on the specific substrate and catalyst used.

  • Maintain the temperature and stir the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or into cold water.

  • The solid product, this compound, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the isopropyl group, the N-H proton, and the carboxylic acid proton.

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.

  • N-H Proton: A broad singlet, typically downfield (δ > 10 ppm).

  • Carboxylic Acid Proton: A very broad singlet, also in the downfield region (δ > 11 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the indole ring carbons, the isopropyl group carbons, and the carboxylic acid carbonyl carbon.

  • Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

  • Indole Ring Carbons: Signals in the aromatic region (δ 100-140 ppm).

  • Isopropyl Group Carbons: Signals in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

HIV-1 Integrase Inhibition

A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][15] The carboxylic acid moiety is crucial for chelating with the magnesium ions in the enzyme's active site, while substitutions on the indole ring, such as at the 7-position, can enhance binding affinity and selectivity. The isopropyl group at the 7-position of the target compound may contribute to favorable hydrophobic interactions within the enzyme's binding pocket.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 This compound Mg1 Mg²⁺ Inhibition Inhibition of Viral DNA Integration Mg2 Mg²⁺ Carboxyl Carboxylic Acid Moiety Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation Carboxyl->Inhibition Indole Indole Ring Isopropyl 7-Isopropyl Group

Caption: Proposed mechanism of HIV-1 integrase inhibition by this compound.

Other Potential Applications

Derivatives of indole-2-carboxylic acid have also been investigated as:

  • Anticancer Agents: By targeting various enzymes and signaling pathways involved in cancer progression.

  • Anti-inflammatory Agents: Through the inhibition of enzymes like cyclooxygenase (COX).[16]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[17]

The specific biological targets and therapeutic efficacy of this compound warrant further investigation.

Handling and Safety

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar indole carboxylic acid derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the well-established Fischer indole reaction makes it an accessible target for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and mechanism of action, the broader context of indole-2-carboxylic acid derivatives suggests its potential as a lead compound in the development of new drugs, particularly in the areas of antiviral and anticancer therapy. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding and outlines a scientifically-grounded, hypothetical mechanism of action for 7-Isopropyl-1H-indole-2-carboxylic acid, drawing from evidence on structurally related indole-2-carboxylic acid derivatives.

I. Introduction: The Emerging Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this broad class, indole-2-carboxylic acid derivatives have recently garnered significant attention for their therapeutic potential, particularly as antiviral agents. While the specific biological activity of this compound is not yet extensively characterized in publicly available literature, a compelling body of evidence surrounding structurally similar analogs points towards a plausible and potent mechanism of action: the inhibition of HIV-1 integrase. This guide will, therefore, elucidate this proposed mechanism, drawing parallels from closely related compounds to provide a robust framework for future research and drug development efforts.

II. Postulated Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. The inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS.

Based on extensive research into indole-2-carboxylic acid derivatives, the core hypothesis is that this compound functions as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3][4][5] This proposed mechanism is predicated on the following key molecular interactions:

  • Chelation of Divalent Metal Ions in the Active Site: The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic activity. The indole-2-carboxylic acid scaffold is believed to act as a pharmacophore that chelates these Mg²⁺ ions, effectively incapacitating the enzyme.[1][3] The carboxyl group at the 2-position of the indole ring is crucial for this interaction.

  • Interaction with the Viral DNA: Beyond metal chelation, indole-2-carboxylic acid derivatives can also engage in π-stacking interactions with the viral DNA, particularly with the 3'-terminal adenosine of the processed viral DNA.[2] This further stabilizes the inhibitor within the active site and prevents the strand transfer reaction.

  • Role of Substituents on the Indole Ring: The nature and position of substituents on the indole ring play a significant role in modulating the inhibitory potency. For this compound, the isopropyl group at the 7-position is likely to influence its binding affinity and specificity. While direct evidence is unavailable, studies on other substituted indole-2-carboxylic acids have shown that modifications at various positions can enhance interactions with hydrophobic pockets within the integrase active site.[1][3]

The following diagram illustrates the proposed binding mode of an indole-2-carboxylic acid derivative within the HIV-1 integrase active site:

HIV1_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Hydrophobic_Pocket Hydrophobic Pocket vDNA Viral DNA (3'-end) Inhibitor 7-Isopropyl-1H-indole- 2-carboxylic acid Carboxyl_Group Carboxyl Group Inhibitor->Carboxyl_Group possesses Indole_Core Indole Core Inhibitor->Indole_Core possesses Isopropyl_Group 7-Isopropyl Group Inhibitor->Isopropyl_Group possesses Carboxyl_Group->Mg1 Chelates Carboxyl_Group->Mg2 Chelates Indole_Core->vDNA π-stacking Isopropyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Figure 1: Proposed binding mode of this compound in the HIV-1 integrase active site.

III. Experimental Validation of the Proposed Mechanism

To experimentally validate the hypothesis that this compound acts as an HIV-1 integrase inhibitor, a series of established assays can be employed. The following provides a general workflow for such an investigation:

Experimental_Workflow Start Start: Hypothesis (HIV-1 Integrase Inhibition) In_vitro_Assay In vitro HIV-1 Integrase Strand Transfer Assay Start->In_vitro_Assay Data_Analysis_1 Determine IC₅₀ Value In_vitro_Assay->Data_Analysis_1 Cell_based_Assay Cell-based HIV-1 Replication Assay Data_Analysis_1->Cell_based_Assay If active Data_Analysis_2 Determine EC₅₀ Value Cell_based_Assay->Data_Analysis_2 Binding_Studies Biophysical Binding Assays (e.g., SPR, ITC) Data_Analysis_2->Binding_Studies If active Data_Analysis_3 Determine Binding Affinity (Kᴅ) Binding_Studies->Data_Analysis_3 Structural_Studies Structural Biology (X-ray Crystallography or Cryo-EM) Data_Analysis_3->Structural_Studies If binding confirmed Data_Analysis_4 Elucidate Binding Mode Structural_Studies->Data_Analysis_4 Conclusion Confirm Mechanism of Action Data_Analysis_4->Conclusion

Figure 2: A representative experimental workflow for validating the mechanism of action.

A. In vitro HIV-1 Integrase Strand Transfer Assay

This is a primary biochemical assay to directly measure the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 integrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a final concentration of 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, and 4% glycerol.

  • Enzyme and Substrate Preparation: Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer. Prepare a labeled (e.g., biotinylated or fluorescently labeled) viral DNA substrate and a target DNA substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction wells. Include appropriate controls (no inhibitor, known inhibitor).

  • Reaction Initiation: Initiate the reaction by adding the viral DNA substrate and integrase to the wells, followed by the target DNA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., EDTA). Detect the strand transfer product using a suitable method (e.g., ELISA-based detection for biotinylated DNA or fluorescence detection).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

B. Cell-based HIV-1 Replication Assay

This assay assesses the ability of the compound to inhibit HIV-1 replication in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells or TZM-bl cells) in appropriate media.

  • Infection: Infect the cells with a known amount of HIV-1 virus stock in the presence of varying concentrations of this compound.

  • Incubation: Incubate the infected cells for a period of time (e.g., 3-5 days) to allow for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

    • Luciferase Reporter Assay: If using a reporter virus (e.g., in TZM-bl cells), measure the luciferase activity, which is proportional to the extent of viral infection.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication). It is also crucial to assess the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death.

IV. Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for this compound is not available, studies on other indole-2-carboxylic acid derivatives provide valuable insights:

Position of SubstitutionEffect on ActivityReference
C3 Introduction of a long branch can improve interaction with a hydrophobic cavity near the active site, significantly increasing inhibitory activity.[1][3]
C6 Addition of halogenated anilines can markedly improve integrase inhibition, likely due to the formation of π-π stacking interactions with viral DNA.[6]

These findings suggest that the 7-isopropyl group in the topic compound likely occupies a hydrophobic pocket within the enzyme's active site, potentially contributing to its binding affinity. Further derivatization of this compound at the C3 and C6 positions could be a promising strategy for optimizing its anti-HIV-1 activity.

V. Conclusion and Future Directions

Future research should focus on validating this proposed mechanism through a systematic series of in vitro and cell-based assays. Elucidating the precise binding mode through structural biology studies would be invaluable for guiding the rational design of more potent and specific inhibitors based on the this compound scaffold. Such efforts could pave the way for the development of novel and effective antiretroviral therapeutics.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid moiety is a cornerstone in contemporary medicinal chemistry, serving as a pivotal structural motif in a multitude of therapeutic agents. Its journey from a laboratory curiosity to a privileged scaffold is a testament to over a century of synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted indole-2-carboxylic acids. We will delve into the seminal classical syntheses, critically evaluate their mechanistic underpinnings and inherent limitations, and trace the development of modern, more versatile methodologies. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthetic landscape of this vital class of compounds, fostering a deeper appreciation for the causality behind experimental choices and informing the design of future synthetic strategies.

The Dawn of Indole Chemistry: Early Discoveries and the Quest for a Versatile Synthesis

The story of indole-2-carboxylic acids is intrinsically linked to the broader history of indole chemistry. The parent indole ring system was first isolated in the 19th century, and its unique electronic properties and prevalence in natural products quickly captured the attention of chemists. However, the development of general and reliable methods for the synthesis of specifically substituted indoles, particularly those bearing a carboxylic acid at the 2-position, remained a significant challenge. The need for such compounds was driven by the desire to mimic and modify natural products, as well as to explore the impact of this substitution pattern on biological activity.

Two classical name reactions laid the foundational groundwork for the synthesis of indole-2-carboxylic acids: the Reissert Indole Synthesis and the Fischer Indole Synthesis. These methods, born out of the ingenuity of late 19th and early 20th-century chemists, are still relevant today and provide a crucial starting point for understanding the evolution of this field.

The Classical Era: Pioneering Syntheses of the Indole-2-Carboxylic Acid Core

The Reissert Indole Synthesis: A Reductive Cyclization Approach

In 1897, the German chemist Arnold Reissert developed a multi-step procedure for the synthesis of indoles from ortho-nitrotoluenes and diethyl oxalate.[1] This method proved to be particularly well-suited for the preparation of indole-2-carboxylic acids.

The causality behind the Reissert synthesis lies in the clever utilization of the electron-withdrawing nitro group to activate the adjacent methyl group for condensation. The subsequent reductive cyclization is a robust and often high-yielding transformation.

Mechanism of the Reissert Indole Synthesis:

The synthesis proceeds through two key stages:

  • Condensation: The methyl group of an o-nitrotoluene is deprotonated by a strong base, typically an alkoxide, and the resulting carbanion undergoes a Claisen condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[1]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. This reduction is commonly achieved using reagents such as zinc in acetic acid or catalytic hydrogenation. The newly formed amino group readily undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to yield the indole-2-carboxylic acid.[1]

Reissert_Synthesis start o-Nitrotoluene + Diethyl Oxalate intermediate Ethyl o-nitrophenylpyruvate start->intermediate Base (e.g., NaOEt) product Indole-2-carboxylic Acid intermediate->product Reductive Cyclization (e.g., Zn/AcOH)

Figure 1: A simplified workflow of the Reissert Indole Synthesis.

Experimental Protocol: Classical Reissert Synthesis of Indole-2-carboxylic Acid

This protocol is a representative example of the classical Reissert methodology.

  • Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

    • Cool the solution in an ice bath and add a mixture of o-nitrotoluene and diethyl oxalate dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

    • Cool the mixture and pour it into a beaker containing ice and dilute acid to precipitate the ethyl o-nitrophenylpyruvate.

    • Filter the crude product, wash with cold water, and dry. Recrystallization from ethanol may be necessary for purification.

  • Step 2: Reductive Cyclization

    • Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.

    • Add zinc dust portion-wise with stirring, maintaining the temperature below a certain threshold with external cooling if necessary.

    • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove excess zinc and inorganic salts.

    • Cool the filtrate in an ice bath to precipitate the indole-2-carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

The Fischer Indole Synthesis: A Versatile Cyclization of Arylhydrazones

Discovered in 1883 by the Nobel laureate Emil Fischer, the Fischer indole synthesis is one of the most widely used methods for constructing the indole nucleus.[2] While not exclusively for indole-2-carboxylic acids, its application to the synthesis of this scaffold is significant, typically by using a pyruvic acid derivative as the carbonyl component.

The ingenuity of the Fischer synthesis lies in its acid-catalyzed intramolecular cyclization of an arylhydrazone, which proceeds through a key[2][2]-sigmatropic rearrangement.

Mechanism of the Fischer Indole Synthesis:

  • Hydrazone Formation: An arylhydrazine is condensed with an aldehyde or ketone (in this case, a pyruvate derivative) to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine then undergoes cyclization and subsequent loss of ammonia to afford the aromatic indole ring.

Fischer_Synthesis start Arylhydrazine + Pyruvic Acid Derivative hydrazone Arylhydrazone start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) product Substituted Indole-2-carboxylic Acid diimine->product Cyclization & Aromatization (-NH3)

Figure 2: Key stages in the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole-2-carboxylic Acid

This protocol outlines a general procedure for the synthesis of a substituted indole-2-carboxylic acid using the Fischer method.

  • Preparation of the Phenylhydrazone:

    • Dissolve the desired substituted phenylhydrazine hydrochloride in water and neutralize with a suitable base (e.g., sodium acetate).

    • Add a solution of pyruvic acid in water to the phenylhydrazine solution with stirring.

    • The phenylhydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry thoroughly.

  • Indolization:

    • In a round-bottom flask, mix the dried phenylhydrazone with a suitable acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or a mixture of sulfuric acid in ethanol.

    • Heat the mixture, often to elevated temperatures, with stirring. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.

    • The crude indole-2-carboxylic acid will precipitate. Collect the solid by filtration.

    • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Limitations of the Classical Methods: The Impetus for Innovation

While the Reissert and Fischer syntheses were revolutionary for their time and remain valuable tools, they are not without their drawbacks. These limitations were the primary driving force behind the development of more modern and efficient synthetic methodologies.

LimitationReissert SynthesisFischer Synthesis
Harsh Reaction Conditions Requires strong bases (alkoxides) and often high temperatures.Often requires strong acids and high temperatures, which can lead to side reactions and decomposition of sensitive substrates.[2][3]
Limited Substrate Scope The starting o-nitrotoluene must be able to withstand the strongly basic and reducing conditions.The reaction can fail with certain substitution patterns, particularly with electron-donating groups that can lead to undesired side reactions.[4] The synthesis of 3-aminoindoles via this method is notably challenging.[4][5]
Functional Group Tolerance Poor tolerance for many functional groups that are sensitive to strong bases or reducing agents.Limited tolerance for acid-labile functional groups. The reaction is also sensitive to steric hindrance around the carbonyl group.[3]
Regioselectivity Issues Generally provides good regioselectivity for the 2-carboxylic acid product.With unsymmetrical ketones, a mixture of regioisomeric indoles can be formed.
Byproduct Formation Can produce side products from over-reduction or incomplete cyclization.Can generate byproducts from aldol condensations or Friedel-Crafts type reactions.[3]

The quest for milder reaction conditions, broader substrate scope, improved functional group tolerance, and higher yields spurred the evolution of indole synthesis into the modern era.

The Modern Era: Transition-Metal Catalysis and Greener Approaches

The late 20th and early 21st centuries have witnessed a paradigm shift in indole synthesis, largely driven by the advent of transition-metal catalysis. These modern methods offer significant advantages over their classical counterparts, enabling the synthesis of complex and highly functionalized indole-2-carboxylic acids with greater efficiency and precision.

The Larock Indole Synthesis: A Palladium-Catalyzed Annulation

A prominent example of modern indole synthesis is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne.[6] This method is particularly powerful for the synthesis of 2,3-disubstituted indoles, and by employing an alkyne with a terminal ester group that can be subsequently hydrolyzed, it provides a route to substituted indole-2-carboxylic acids.

The key to the Larock synthesis is the ability of the palladium catalyst to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Mechanism of the Larock Indole Synthesis:

The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the ortho-haloaniline.

  • Alkyne Insertion: The alkyne coordinates to the palladium(II) complex and inserts into the palladium-aryl bond.

  • Intramolecular Aminopalladation: The nitrogen of the aniline attacks the alkyne, leading to cyclization.

  • Reductive Elimination: The palladium catalyst is regenerated, and the indole product is released.

Larock_Synthesis start o-Haloaniline + Disubstituted Alkyne pd_cycle Pd(0)/Pd(II) Catalytic Cycle start->pd_cycle Pd Catalyst, Base product Substituted Indole pd_cycle->product Annulation

Figure 3: A conceptual overview of the Larock Indole Synthesis.

Advantages of the Larock Synthesis and Other Modern Methods:

  • Milder Reaction Conditions: Often proceed at lower temperatures and do not require strong acids or bases.

  • Greater Functional Group Tolerance: Compatible with a wider range of functional groups, allowing for the synthesis of more complex molecules.

  • High Regioselectivity: Can often provide excellent control over the regiochemistry of the final product.

  • Broader Substrate Scope: Applicable to a wider variety of starting materials.

Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. In the context of indole-2-carboxylic acid synthesis, this has manifested in several ways:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[7][8][9]

  • Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like water or ionic liquids.[7][8][9]

  • Development of Reusable Catalysts: The use of solid-supported catalysts that can be easily recovered and reused.[10]

These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular substituted indole-2-carboxylic acid depends on a variety of factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The following table provides a comparative overview of the key features of the methods discussed.

FeatureReissert SynthesisFischer SynthesisModern Methods (e.g., Larock)
Typical Yields Moderate to goodVariable, can be low for some substratesGood to excellent
Reaction Conditions Harsh (strong base, high temp.)Harsh (strong acid, high temp.)Mild to moderate
Functional Group Tolerance PoorLimitedGood to excellent
Key Advantage Good for unsubstituted or simply substituted indole-2-carboxylic acidsVersatile for a wide range of substitutionsHigh efficiency, broad scope, and functional group tolerance
Key Disadvantage Harsh conditions, limited scopeHarsh conditions, potential for side reactions and poor regioselectivityCatalyst cost and sensitivity

Conclusion and Future Outlook

The journey of substituted indole-2-carboxylic acids from their initial discovery through classical synthesis to the sophisticated methods of the modern era is a compelling narrative of chemical innovation. The pioneering work of chemists like Reissert and Fischer laid the essential groundwork, while the limitations of their methods fueled the development of more powerful and versatile synthetic tools.

Today, researchers have an impressive arsenal of synthetic strategies at their disposal, from time-tested classical reactions to cutting-edge transition-metal-catalyzed processes and greener alternatives. This allows for the efficient and targeted synthesis of a vast array of substituted indole-2-carboxylic acids, which continue to be a rich source of new therapeutic agents.

The future of this field will likely see a continued emphasis on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the use of flow chemistry, and the application of computational tools to predict reaction outcomes will undoubtedly play a crucial role in shaping the next chapter in the history of this remarkable class of molecules. For the drug development professional, a deep understanding of this synthetic evolution is not merely an academic exercise but a practical tool for the rational design and efficient production of the medicines of tomorrow.

References

spectroscopic data (NMR, IR, MS) for 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Isopropyl-1H-indole-2-carboxylic Acid

Introduction

This compound (CAS No. 383132-25-0) is a member of the indole carboxylic acid family, a scaffold of significant interest in medicinal chemistry and drug development. Indole derivatives are known to exhibit a wide range of biological activities, and the precise substitution pattern on the indole ring is critical for modulating their pharmacological profiles. Accurate structural elucidation and confirmation are paramount for any research and development effort. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure.

While comprehensive experimental spectra for this specific molecule are not widely available in public-access databases, this guide provides an expert analysis and prediction of its key spectroscopic features. By leveraging established principles of spectroscopy and comparing with data from the parent compound, indole-2-carboxylic acid, we can construct a reliable and detailed expected spectral profile. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the structural characterization of this and related molecules.

Molecular Structure and NMR Assignments

A clear assignment of atoms is crucial for unambiguous spectral interpretation. The numbering convention for the indole ring and the attached functional groups is outlined below. This structure forms the basis for all subsequent NMR predictions.

Caption: Molecular structure and atom numbering for NMR assignments.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on analysis of indole-2-carboxylic acid and standard substituent effects.[1][2] The spectrum is expected to be recorded in a solvent like DMSO-d₆, which is suitable for carboxylic acids.

Rationale for Predictions:

  • Carboxylic Acid Proton (H10): This proton is highly deshielded and often appears as a broad singlet far downfield (>12 ppm) due to its acidic nature and hydrogen bonding.[3]

  • Indole N-H Proton (H1): The N-H proton of the indole ring is also deshielded and typically appears as a broad singlet between 11 and 12 ppm.[4]

  • Aromatic Protons (H3, H4, H5, H6): The C3-H proton is characteristic of the indole-2-substituted pattern, appearing as a singlet or a narrow doublet. The protons on the benzene portion of the ring (H4, H5, H6) will form a coupled system. H4 and H6 will be doublets coupled to H5, and H5 will be a triplet (or more accurately, a doublet of doublets). The electron-donating isopropyl group at C7 will cause a slight upfield shift for the adjacent H6 proton compared to the parent compound.

  • Isopropyl Group Protons (H11, H12, H13): This group gives a classic pattern: a septet for the single C11-H proton (split by the six equivalent methyl protons) and a doublet for the six equivalent methyl protons (H12/H13), split by the single C11-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H10 (-COOH)~13.0Broad Singlet-1H
H1 (-NH)~11.8Broad Singlet-1H
H4~7.6Doublet (d)~8.01H
H6~7.4Doublet (d)~7.51H
H3~7.1Singlet (s)-1H
H5~7.0Triplet (t) or ddJ ≈ 8.0, 7.51H
H11 (-CH(CH₃)₂)~3.3Septet (sept)~7.01H
H12, H13 (-CH(CH₃)₂)~1.3Doublet (d)~7.06H

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The predicted chemical shifts are based on data for indole-2-carboxylic acid and known additive effects for an isopropyl substituent.[5][6]

Rationale for Predictions:

  • Carbonyl Carbon (C8): The carboxylic acid carbon is the most deshielded carbon, typically appearing in the 160-185 ppm range.[7]

  • Aromatic & Heterocyclic Carbons (C2-C7a): These eight carbons will appear in the aromatic region (approx. 100-140 ppm). The carbon bearing the substituent (C7) and the quaternary carbons (C2, C3a, C7a) will have distinct shifts. C2 is deshielded by both the nitrogen and the carboxylic acid group. C7 is deshielded due to the direct attachment of the isopropyl group.

  • Isopropyl Carbons (C11, C12, C13): The methine carbon (C11) will appear further downfield than the equivalent methyl carbons (C12, C13).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C8 (-COOH)~163
C7a~138
C7~135
C2~129
C3a~127
C5~122
C4~121
C6~120
C3~108
C11 (-C H(CH₃)₂)~28
C12, C13 (-CH(C H₃)₂)~24

Infrared (IR) Spectroscopy: Predicted Key Absorptions

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and an indole ring.[3][8]

Rationale for Predictions:

  • O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group, centered around 3000 cm⁻¹, is the most telling feature. This broadness is due to extensive hydrogen bonding.[8]

  • N-H Stretch: A moderately sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption between 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[6]

  • C=C Stretches: Aromatic ring stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
IndoleN-H Stretch3300 - 3400Medium, Sharp
AromaticC-H Stretch3000 - 3100Medium
Aliphatic (Isopropyl)C-H Stretch2850 - 3000Medium
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
Aromatic/IndoleC=C Stretch1450 - 1600Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Strong

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound (Molecular Formula: C₁₂H₁₃NO₂), the exact mass is 203.0946 g/mol .

Rationale for Predictions:

  • Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z 203.

  • Key Fragmentations: The most common fragmentation pathways for carboxylic acids involve the loss of neutral molecules or radicals from the parent ion. The loss of the carboxyl group is a characteristic fragmentation. Alpha-cleavage at the isopropyl group is also highly probable.[9]

M [M]⁺• m/z = 203 M_minus_CH3 [M-CH₃]⁺ m/z = 188 M->M_minus_CH3 - •CH₃ M_minus_COOH [M-COOH]⁺ m/z = 158 M->M_minus_COOH - •COOH M_minus_H2O [M-H₂O]⁺• m/z = 185 M->M_minus_H2O - H₂O

Caption: Predicted key fragmentation pathways in ESI-MS.

Predicted Key Fragments:

  • m/z 203: Molecular ion [M]⁺•.

  • m/z 188: Loss of a methyl radical (•CH₃) from the isopropyl group, [M-15]⁺.

  • m/z 185: Loss of water (H₂O) from the carboxylic acid, [M-18]⁺•.

  • m/z 158: Loss of the carboxyl radical (•COOH), a very common fragmentation for aromatic carboxylic acids, [M-45]⁺. This is often a prominent peak.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set spectral width to ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay (d1) of at least 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to ~220 ppm.

    • Use a relaxation delay (d1) of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO at 39.5 ppm).[7]

Protocol 2: FT-IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples as it requires minimal sample preparation.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Method Setup:

    • Set the ESI source to positive ion mode to detect [M+H]⁺ or negative ion mode for [M-H]⁻.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • MS¹ Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da) to determine the accurate mass of the molecular ion.

  • MS² (Tandem MS) Acquisition: For structural confirmation, perform fragmentation analysis. Select the precursor ion (e.g., m/z 203) in the first mass analyzer and fragment it using collision-induced dissociation (CID). Analyze the resulting product ions in the second mass analyzer to obtain the MS/MS spectrum.

  • Data Analysis: Analyze the data to determine the accurate mass and elemental composition of the parent ion and its major fragments.

References

The Evolving Landscape of Indole-2-Carboxylic Acids: A Deep Dive into the Structural Analogs of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its varied derivatives, indole-2-carboxylic acids have emerged as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide focuses on the structural analogs of 7-Isopropyl-1H-indole-2-carboxylic acid, a specific yet representative member of this important class of compounds. We will explore the rationale behind the design of its analogs, delve into synthetic strategies for their preparation, outline methodologies for their biological evaluation, and analyze the structure-activity relationships (SAR) that govern their therapeutic potential. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the indole-2-carboxylic acid framework.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules. The indole-2-carboxylic acid scaffold, in particular, has garnered significant attention in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological macromolecules. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, as well as a chelating group for metal ions in enzyme active sites, as seen in HIV-1 integrase inhibitors.[1][2] The indole nitrogen and the aromatic carbocyclic ring provide further opportunities for hydrogen bonding, π-π stacking, and hydrophobic interactions.

The subject of this guide, this compound, presents a unique substitution pattern that invites exploration. The isopropyl group at the 7-position introduces a lipophilic substituent in a region of the indole nucleus that can significantly influence the molecule's overall physicochemical properties and its interaction with target proteins. The exploration of structural analogs of this compound allows for a systematic investigation of how modifications to the core scaffold impact biological activity, selectivity, and pharmacokinetic properties.

Rationale for the Development of Structural Analogs

The development of structural analogs of a lead compound like this compound is a cornerstone of modern drug discovery. The primary motivations for synthesizing and evaluating such analogs include:

  • Potency and Efficacy Enhancement: To systematically modify the lead structure to improve its binding affinity for the target and enhance its biological effect.

  • Selectivity Improvement: To reduce off-target activities and minimize potential side effects by designing analogs with greater specificity for the desired biological target.

  • Optimization of ADME Properties: To fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it reaches its site of action in sufficient concentration and for an appropriate duration.

  • Exploration of Structure-Activity Relationships (SAR): To gain a deeper understanding of the molecular interactions between the ligand and its target, which can guide future drug design efforts.

  • Intellectual Property (IP) Generation: To create novel chemical entities with improved properties that can be protected by patents.

Strategies for Molecular Modification

The indole-2-carboxylic acid scaffold offers multiple avenues for structural modification. A systematic approach to analog design involves modifying distinct regions of the molecule, as illustrated below.

Logical Framework for Analog Design

Analog_Design_Strategy cluster_modifications Key Modification Sites Core This compound N1 N1-Position (Indole Nitrogen) Core->N1 Alkylation Acylation C3 C3-Position Core->C3 Halogenation Alkylation Arylation C7_Sub C7-Substituent (Isopropyl Group) Core->C7_Sub Vary Alkyl Chain Introduce Rings COOH C2-Carboxylic Acid Core->COOH Esterification Amidation Bioisosteric Replacement Benzene Benzene Ring (C4, C5, C6 Positions) Core->Benzene Halogenation Alkoxylation Nitration

Caption: Key modification sites on the this compound scaffold.

Synthetic Methodologies

The synthesis of 7-substituted indole-2-carboxylic acids and their analogs can be achieved through several established synthetic routes. The Fischer indole synthesis is a particularly versatile and widely used method.[3][4][5]

General Synthetic Workflow: The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a pyruvate derivative.[3] For the synthesis of this compound, the key starting material would be 2-isopropylphenylhydrazine.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

Step 1: Preparation of (2-isopropylphenyl)hydrazine

(This is a representative procedure and may require optimization.)

  • To a solution of 2-isopropylaniline (1 equivalent) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Basify the mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-isopropylphenyl)hydrazine.

Step 2: Fischer Indole Synthesis

  • To a solution of (2-isopropylphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours to form the corresponding hydrazone in situ.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.[3]

  • Continue to reflux the mixture for an additional 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.

Synthetic Workflow Diagram

Fischer_Indole_Synthesis Start 2-Isopropylaniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Reduction Reduction (SnCl2, HCl) Diazotization->Reduction Hydrazine (2-isopropylphenyl)hydrazine Reduction->Hydrazine HydrazoneFormation Hydrazone Formation (in situ) Hydrazine->HydrazoneFormation PyruvicAcid Pyruvic Acid PyruvicAcid->HydrazoneFormation Cyclization Acid-Catalyzed Cyclization (e.g., H2SO4) HydrazoneFormation->Cyclization Product This compound Cyclization->Product

Caption: A generalized workflow for the Fischer indole synthesis of this compound.

Biological Evaluation

The indole-2-carboxylic acid scaffold has been shown to interact with a diverse range of biological targets. Consequently, a comprehensive biological evaluation of novel analogs is crucial to elucidate their therapeutic potential.

Potential Biological Targets

Based on existing literature, structural analogs of this compound could be evaluated for their activity against several important targets:

  • HIV-1 Integrase: The indole-2-carboxylic acid moiety is a known pharmacophore for inhibiting the strand transfer reaction catalyzed by HIV-1 integrase.[1][2]

  • Fructose-1,6-bisphosphatase (FBPase): Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis, suggesting their potential as treatments for type 2 diabetes.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical in tumor immunology, and indole-2-carboxylic acid derivatives have been developed as dual inhibitors.[6][7]

  • Mycobacterium tuberculosis (M. tb): Indole-2-carboxamides have shown potent activity against M. tb, representing a promising avenue for the development of new anti-tubercular agents.[8]

In Vitro Assay Cascade

A tiered approach to in vitro testing is recommended to efficiently screen and characterize new analogs.

Biological Screening Cascade

Screening_Cascade Primary Primary Screening (e.g., Enzyme Inhibition Assay) Secondary Secondary Screening (e.g., Cell-Based Assays) Primary->Secondary Active Compounds Tertiary Tertiary Screening (e.g., ADME Profiling) Secondary->Tertiary Potent & Efficacious Compounds Lead Lead Candidate Tertiary->Lead Optimized Profile

Caption: A typical in vitro screening cascade for the evaluation of new analogs.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is a representative example of a primary enzymatic assay.

  • Reagents and Materials: Recombinant HIV-1 integrase, long terminal repeat (LTR) donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide), assay buffer, and test compounds.

  • Procedure: a. Pre-incubate the HIV-1 integrase enzyme with the test compound at varying concentrations for 15-30 minutes at room temperature. b. Add the LTR donor DNA to initiate the 3'-processing reaction. c. Add the target DNA to initiate the strand transfer reaction. d. Incubate the reaction mixture at 37 °C for 1-2 hours. e. Quench the reaction and detect the strand transfer product using a suitable method, such as gel electrophoresis or a fluorescence-based readout.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the integrase activity.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and the subsequent biological evaluation of the resulting analogs will generate valuable SAR data.

Position of ModificationStructural ChangeObserved Effect on Activity (Example Target: HIV-1 Integrase)Reference
N1-Position AlkylationSmall alkyl groups may be tolerated or slightly beneficial.[1]
C3-Position Introduction of a long branchCan increase inhibitory activity by interacting with a hydrophobic pocket near the active site.[2]
C6-Position Halogenated benzene ringCan enhance π-π stacking interactions with viral DNA, leading to improved potency.[9]
C7-Position Introduction of a nitro groupCan lead to potent FBPase inhibition (different target).
C2-Carboxylic Acid EsterificationGenerally leads to a loss of activity, highlighting the importance of the free carboxylate for metal chelation.[1]
C2-Carboxylic Acid Conversion to carboxamideCan lead to potent antitubercular activity (different target).[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the fine-tuning of its pharmacological properties. The Fischer indole synthesis provides a robust and versatile method for the preparation of a wide range of analogs. A systematic approach to design, synthesis, and biological evaluation, guided by the principles of medicinal chemistry, is essential for unlocking the full therapeutic potential of this important class of compounds. This guide has provided a comprehensive overview of the key considerations for researchers working in this exciting area of drug discovery.

References

An In-Depth Technical Guide to the In Silico Modeling of 7-Isopropyl-1H-indole-2-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically-grounded workflow for investigating the molecular interactions of 7-Isopropyl-1H-indole-2-carboxylic acid using advanced in silico modeling techniques. Indole-based compounds are of significant pharmacological interest, and computational methods offer a rapid, cost-effective means to elucidate their mechanisms of action and guide further drug development.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for each decision in the modeling process. We will proceed from target identification and system preparation through molecular docking and molecular dynamics (MD) simulations, culminating in data analysis and model validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated results.

Introduction: The Scientific Context of this compound

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its unique electronic and structural properties allow it to bind to a wide array of biological targets.[1][3] Recent studies have highlighted indole-2-carboxylic acid derivatives for their potential as inhibitors of critical viral enzymes, such as HIV-1 integrase.[4][5][6] This enzyme is an attractive antiviral target as it is essential for viral replication and has no equivalent in human cells.[6] The core mechanism of these inhibitors often involves the chelation of divalent metal ions (typically Mg2+) within the enzyme's active site, a process critical for its catalytic function.[4][5]

Given this context, this compound presents an interesting candidate for computational analysis. In silico modeling allows us to predict its binding pose, affinity, and dynamic stability within a target's active site, providing invaluable insights to guide synthetic efforts and lead optimization.[7][8][9]

The In Silico Modeling Workflow: A Rationale-Driven Approach

Our computational investigation will follow a multi-stage process, beginning with a static prediction of the binding mode (molecular docking) and progressing to a dynamic simulation of the protein-ligand complex (molecular dynamics). This hierarchical approach allows for an efficient yet robust analysis.

In_Silico_Workflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Analysis & Validation T_ID Target Identification (e.g., HIV-1 Integrase) P_Prep Protein Preparation (PDB Download, Cleaning) T_ID->P_Prep Select PDB ID Docking Molecular Docking (AutoDock Vina) P_Prep->Docking L_Prep Ligand Preparation (3D Structure Generation) L_Prep->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Generate Poses MD_Setup MD System Setup (GROMACS, Solvation, Ionization) Pose_Analysis->MD_Setup Select Best Pose MD_Sim MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, Interactions) MD_Sim->Trajectory_Analysis Generate Trajectory Validation Model Validation Trajectory_Analysis->Validation

Caption: High-level overview of the in silico modeling workflow.

Phase 1: System Preparation - Building a Valid Foundation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This phase involves preparing both the protein target and the ligand.

Based on literature, a primary target for indole-2-carboxylic acid derivatives is HIV-1 Integrase .[4][5] We will select a high-resolution crystal structure from the Protein Data Bank (PDB). For this guide, let's hypothetically use a PDB entry of HIV-1 Integrase complexed with a similar inhibitor.

Causality: Raw PDB files are not immediately ready for docking.[10] They often contain non-essential components (water molecules, co-factors) and lack hydrogen atoms, which are crucial for calculating interactions. The preparation protocol cleans the structure and readies it for the force field.

Step-by-Step Protocol:

  • Download PDB Structure: Obtain the coordinate file from the RCSB PDB database.

  • Clean the Structure:

    • Rationale: Water molecules, unless known to be critical for binding, can interfere with docking algorithms. Other chains or ligands not relevant to the study should be removed to simplify the system.[11][12][13]

    • Action: Use a molecular visualization tool like UCSF Chimera or PyMOL to delete all water molecules (HOH residues) and any co-crystallized ligands or extraneous protein chains.[12][14][15]

  • Add Hydrogens and Assign Charges:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bonds and correct protonation states.[11][13] Partial atomic charges are required by docking and simulation software to calculate electrostatic interactions.[10]

    • Action: Utilize tools like AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[10][13][15] This step will add polar hydrogens and assign Gasteiger or AM1-BCC charges.

  • Generate PDBQT File:

    • Rationale: AutoDock Vina requires a specific file format, PDBQT, which includes atomic partial charges (Q) and AutoDock atom types (T).[16][17]

    • Action: Save the prepared protein structure as a .pdbqt file using ADT.[13][18]

Causality: The ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry, hydrogens, and charges. Its rotatable bonds must also be defined to allow for conformational flexibility during docking.[10]

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical editor like ChemDraw or retrieve its SMILES string from PubChem.

  • Generate 3D Conformation:

    • Rationale: A realistic, low-energy 3D conformation is a necessary starting point.

    • Action: Use software like Avogadro or RDKit to generate a 3D structure and perform an initial energy minimization.[19]

  • Add Hydrogens and Assign Charges:

    • Rationale: Similar to the protein, the ligand needs correct protonation and atomic charges for accurate interaction scoring.[20][21]

    • Action: Load the 3D structure into AutoDock Tools.[20] ADT will add hydrogens, compute Gasteiger charges, and automatically detect rotatable bonds.

  • Generate PDBQT File:

    • Rationale: The final ligand structure must also be in the PDBQT format for Vina.[20]

    • Action: Save the prepared ligand as a .pdbqt file from ADT.

Phase 2: Molecular Docking - Predicting the Binding Mode

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[22] We will use AutoDock Vina, a widely used, fast, and accurate open-source docking program.[23]

Molecular_Docking_Workflow Input_Receptor Receptor.pdbqt Vina_Run Run AutoDock Vina Input_Receptor->Vina_Run Input_Ligand Ligand.pdbqt Input_Ligand->Vina_Run Config_File config.txt (Define Search Space) Config_File->Vina_Run Output_Log log.txt (Binding Affinities) Vina_Run->Output_Log Output_Poses output.pdbqt (Docked Poses) Vina_Run->Output_Poses Visualize Visualize & Analyze (PyMOL, Chimera) Output_Log->Visualize Output_Poses->Visualize

Caption: Detailed workflow for the molecular docking process.

Causality: The docking process requires three inputs: the prepared receptor, the prepared ligand, and a configuration file that defines the search space—a 3D box centered on the active site.[16]

Step-by-Step Protocol:

  • Define the Search Space (Grid Box):

    • Rationale: To make the search computationally feasible, we define a "grid box" that encompasses the known binding site of the protein. This focuses the algorithm on the most relevant area.[16][17]

    • Action: In ADT or Chimera, load the prepared protein.[13] Visually identify the active site cavity. Center the grid box on this cavity and adjust its dimensions to be large enough to accommodate the ligand in various orientations.[16] Note the coordinates of the center and the size (in Angstroms) for the configuration file.

  • Create the Configuration File:

    • Rationale: This text file provides all the necessary parameters to the Vina executable.

    • Action: Create a text file (e.g., config.txt) with the following content:

  • Execute Vina:

    • Action: Run Vina from the command line: vina --config config.txt --log log.txt

Vina will produce two output files:

  • output.pdbqt: Contains the coordinates of the top-ranked binding poses (typically 9).

  • log.txt: A text file containing the predicted binding affinities (in kcal/mol) for each pose.

Data Presentation: The binding affinities should be summarized in a table. The pose with the lowest binding energy is considered the most favorable.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.251
3-8.11.874
.........

Analysis: The top-ranked pose should be visually inspected in PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. This provides a structural hypothesis for the compound's activity.

Phase 3: Molecular Dynamics (MD) Simulation - From Static to Dynamic

Causality: Molecular docking provides a static snapshot. However, biological systems are dynamic. MD simulation provides a time-resolved view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe conformational changes over time.[9][24] This serves as a powerful validation step for the docking results.[24]

We will use GROMACS, a high-performance and widely-used MD engine.[25]

This is an advanced procedure requiring careful parameterization. The general steps are outlined below, and detailed tutorials are available.[19][25][26][27]

Step-by-Step Protocol:

  • Combine Protein-Ligand Coordinates: Create a single .pdb file containing the coordinates of the protein and the best-ranked ligand pose from docking.

  • Generate Topologies:

    • Rationale: The MD engine needs a "topology" file for both the protein and the ligand. This file defines atom types, charges, bond lengths, angles, and dihedrals according to a specific force field (e.g., CHARMM36, AMBER).

    • Action (Protein): Use the pdb2gmx tool in GROMACS.[19]

    • Action (Ligand): Ligand topology generation is non-trivial. Use a server like CGenFF or LigParGen to generate parameters compatible with the chosen protein force field.[19][27]

  • Define Simulation Box and Solvate:

    • Rationale: The simulation must be performed in an environment that mimics physiological conditions. The complex is placed in a box of explicit water molecules.[19]

    • Action: Use gmx editconf to define the box and gmx solvate to fill it with water.

  • Add Ions:

    • Rationale: The overall system must be electrically neutral. Ions (e.g., Na+, Cl-) are added to neutralize the system's net charge.[19]

    • Action: Use gmx genion.

  • Energy Minimization:

    • Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization relaxes the system to a low-energy state before the dynamic simulation begins.[19]

    • Action: Run gmx mdrun with an energy minimization parameter file (.mdp).

  • Equilibration (NVT and NPT):

    • Rationale: The system is gradually brought to the desired temperature (NVT ensemble) and pressure (NPT ensemble) while keeping the protein and ligand positions restrained. This ensures the solvent is well-equilibrated around the complex.[19][26]

    • Action: Perform two short, restrained MD runs using gmx mdrun.

  • Production MD:

    • Rationale: This is the main simulation run where restraints are removed, and the system is allowed to evolve freely. Data for analysis is collected during this phase.

    • Action: Run a long simulation (e.g., 100 nanoseconds) using gmx mdrun.

Phase 4: Analysis and Validation - Ensuring Trustworthiness

The output of the MD simulation is a trajectory file containing snapshots of the system at regular time intervals. Analysis of this trajectory reveals the dynamic behavior of the complex.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose.

  • Root Mean Square Fluctuation (RMSF): This analysis highlights which parts of the protein are flexible or rigid. High fluctuations in the active site may indicate induced-fit effects.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation. A persistent hydrogen bond is a strong indicator of a critical interaction.

The entire workflow is designed with internal checks and balances to build confidence in the final results.

Validation_Logic Docking_Result Initial Docking Pose (Static Hypothesis) MD_Simulation MD Simulation (Dynamic Test) Docking_Result->MD_Simulation Input for Simulation RMSD_Analysis RMSD Analysis MD_Simulation->RMSD_Analysis Interaction_Analysis Interaction Persistence MD_Simulation->Interaction_Analysis Final_Model Validated Binding Hypothesis RMSD_Analysis->Final_Model Is the pose stable? Interaction_Analysis->Final_Model Are key interactions maintained?

Caption: Logical flow of the validation process.

  • Docking Validation: A primary method to validate the docking protocol itself is to perform "re-docking."[24] If a crystal structure with a bound ligand exists, that ligand is extracted and docked back into the receptor. If the docking protocol can reproduce the experimental pose with a low RMSD (< 2.0 Å), the protocol is considered validated.[24][28]

  • Cross-Validation with MD: The MD simulation acts as a rigorous test of the docking hypothesis. If a high-scoring docked pose is unstable during the MD simulation (e.g., high ligand RMSD, dissociation from the pocket), the initial docking result is likely a false positive.[24] A stable pose in MD strongly supports the docking prediction.

  • Comparison with Known Binders: Docking known active and inactive compounds (decoys) can also validate the protocol.[28] A successful protocol should score known actives significantly better than decoys.[24][28]

Conclusion and Future Directions

This guide has outlined a robust, multi-step in silico workflow to investigate the molecular interactions of this compound. By combining molecular docking with molecular dynamics, we can generate a validated, dynamic hypothesis of its binding mechanism at an atomic level. The insights gained from this computational approach—identifying the binding pose, key interacting residues, and the stability of the complex—provide a powerful platform for designing next-generation derivatives with improved potency and specificity, thereby accelerating the drug discovery process.[8] The ultimate validation, however, remains experimental verification through in vitro binding assays and structural biology.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid, a valuable heterocyclic compound for pharmaceutical research and drug development. The synthesis is based on the classical Fischer indole synthesis, a robust and widely applicable method for constructing the indole nucleus.[1][2] This guide offers a comprehensive overview of the synthetic strategy, a step-by-step experimental procedure, and critical insights into the reaction mechanism, ensuring both reproducibility and a deep understanding of the process for researchers and scientists.

Introduction and Synthetic Strategy

This compound is a key intermediate and building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, including anti-migraine drugs of the triptan class.[1] The specific substitution pattern of this target molecule makes it a person of interest for creating new chemical entities with potential therapeutic applications.

The chosen synthetic route is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1][2][3] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[1][4] For this protocol, (2-isopropylphenyl)hydrazine is reacted with pyruvic acid.

The core advantages of this strategy are:

  • Convergent Synthesis: The two key fragments are combined in a one-pot or sequential reaction, which can be efficient.[5]

  • Accessible Starting Materials: (2-isopropylphenyl)hydrazine and pyruvic acid are commercially available or can be synthesized via established methods.

  • Robust and Scalable: The Fischer indole synthesis is a well-established, reliable reaction that can be scaled for larger quantity production.[2]

The overall reaction scheme is depicted below:

Figure 1: Overall reaction scheme for the synthesis of this compound via the Fischer indole synthesis.

Mechanistic Insight: The Fischer Indole Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process proceeds through several key stages:[1][4][6]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (2-isopropylphenyl)hydrazine with the ketone moiety of pyruvic acid to form the corresponding phenylhydrazone.[2][4]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[1][4]

  • [1][1]-Sigmatropic Rearrangement: This is the critical bond-forming step. The protonated enamine undergoes a[1][1]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement) to form a di-imine intermediate.[3][4][7]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[1][7]

Detailed Experimental Protocol

This protocol details a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
(2-isopropylphenyl)hydrazine≥97%Sigma-Aldrich56547-96-3Or its hydrochloride salt.
Pyruvic acid98%Sigma-Aldrich127-17-3
Glacial Acetic AcidACS GradeFisher Scientific64-19-7Serves as both solvent and catalyst.
Ethanol95% or AbsoluteVWR64-17-5For recrystallization.
Deionized WaterIn-house7732-18-5For work-up.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-isopropylphenyl)hydrazine (1.50 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add 20 mL of glacial acetic acid to the flask. Stir the mixture until the hydrazine has dissolved. To this solution, add pyruvic acid (0.88 g, 10.0 mmol) dropwise at room temperature.

    • Expert Insight: Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst to promote both hydrazone formation and the subsequent cyclization.[1] Performing the reaction in a single pot simplifies the procedure and often improves overall efficiency.[4]

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 2-4 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the indole product indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate should form.

    • Expert Insight: Pouring the acidic reaction mixture into water causes the organic product, which is insoluble in water, to precipitate out, separating it from the acid and other water-soluble impurities.

  • Product Collection: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water (3 x 30 mL) to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results
ParameterExpected Value
Product This compound
Appearance Off-white to light brown solid
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Expected Yield 65-80%
Melting Point Varies based on purity

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow Start Starting Materials (2-isopropylphenyl)hydrazine Pyruvic Acid Reaction Step 1: In Situ Hydrazone Formation & Fischer Cyclization (Glacial Acetic Acid, Reflux) Start->Reaction Combine Workup Step 2: Work-up (Precipitation in Water) Reaction->Workup Cool & Pour Purification Step 3: Purification (Recrystallization from Ethanol) Workup->Purification Filter & Collect Product Final Product 7-Isopropyl-1H-indole-2- carboxylic acid Purification->Product Isolate & Dry

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Work in a well-ventilated fume hood at all times.

  • Hydrazine derivatives can be toxic and should be handled with care.

  • Glacial acetic acid is corrosive. Pyruvic acid is a strong irritant.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This application note presents a validated and detailed protocol for the synthesis of this compound using the Fischer indole synthesis. By providing mechanistic context and expert insights, this guide serves as a reliable resource for researchers in organic synthesis and drug discovery, enabling the efficient and reproducible preparation of this important chemical intermediate.

References

Application Notes and Protocols for High-Throughput Screening with 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its rigid structure and synthetic tractability make it an ideal starting point for the development of targeted therapeutics. 7-Isopropyl-1H-indole-2-carboxylic acid, a specific derivative, has emerged as a promising candidate for hit-finding exercises in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of key biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in HTS, with a focus on three therapeutically relevant target classes: viral enzymes, immunomodulatory enzymes, and G-protein coupled receptors (GPCRs).

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for successful HTS campaigns. While specific experimental data for this exact isomer may be limited, data from closely related isomers, such as 5-isopropyl-1H-indole-2-carboxylic acid, can provide valuable guidance.

PropertyEstimated ValueImplication for HTS
Molecular Weight~217.26 g/mol Good starting point for lead-like molecules.
XLogP3~3.0Indicates moderate lipophilicity, suggesting good membrane permeability but may require careful solvent selection to avoid aggregation.
Hydrogen Bond Donors2Can participate in interactions with target proteins.
Hydrogen Bond Acceptors2Can participate in interactions with target proteins.
SolubilitySparingly soluble in aqueous buffers, soluble in organic solvents like DMSO and ethanol.Stock solutions should be prepared in 100% DMSO. Serial dilutions for assays should be carefully performed to avoid precipitation.

Compound Management Best Practices:

  • Storage: Store this compound as a dry powder at -20°C in a desiccated environment.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles.

  • Assay Plates: When preparing assay plates, perform serial dilutions from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects assay performance (typically <1%).

  • Automation: Utilize automated liquid handlers for accurate and reproducible dispensing of the compound into microplates. This minimizes human error and increases throughput.[1][2][3][4]

Application 1: Screening for HIV-1 Integrase Inhibitors

Scientific Rationale: HIV-1 integrase is a critical enzyme for viral replication, making it a well-validated target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, acting by chelating essential metal ions in the enzyme's active site.[5] this compound can serve as a foundational scaffold for identifying novel HIV-1 integrase inhibitors.

Signaling Pathway and Mechanism of Inhibition:

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Integrase Viral DNA->Integrase Integration Integration Integrase->Integration Provirus Provirus Integration->Provirus 7-Isopropyl-1H-indole-2-carboxylic_acid 7-Isopropyl-1H-indole- 2-carboxylic acid 7-Isopropyl-1H-indole-2-carboxylic_acid->Inhibition

Caption: Inhibition of HIV-1 Integrase by this compound.

High-Throughput Screening Protocol: Fluorescence-Based Assay

This protocol is adapted from established fluorescence-based HTS assays for HIV-1 integrase.[5][6][7]

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled donor DNA substrate (e.g., with a 5'-Cy5 label)

  • Biotinylated target DNA substrate

  • Streptavidin-coated 384-well plates

  • Assay Buffer (e.g., 25 mM MOPS pH 7.2, 100 mM NaCl, 10 mM MgCl2, 5 mM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 50 mM EDTA)

  • Fluorescence plate reader

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer containing the biotinylated target DNA to each well of a streptavidin-coated 384-well plate. Incubate for 1 hour at room temperature to allow for binding. Wash the plate three times with wash buffer.

  • Compound Addition: Using an automated liquid handler, add 100 nL of this compound (or other test compounds) from a dilution series in DMSO to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition: Prepare a master mix containing recombinant HIV-1 integrase and the fluorescently labeled donor DNA in assay buffer. Add 25 µL of this master mix to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Stopping the Reaction: Add 10 µL of stop solution to each well.

  • Washing: Wash the plate three times with wash buffer to remove unbound fluorescent donor DNA.

  • Detection: Read the fluorescence intensity in each well using a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., Cy5).

Data Analysis:

  • Normalization: Normalize the data to the positive and negative controls on each plate.

  • Hit Identification: Identify "hits" as compounds that cause a significant decrease in fluorescence signal compared to the negative control.

  • Dose-Response Curves: For confirmed hits, generate dose-response curves to determine the IC50 value.

  • Z'-Factor Calculation: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor > 0.5 is considered excellent.

Application 2: Screening for IDO1/TDO Inhibitors

Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Upregulation of these enzymes in the tumor microenvironment leads to immunosuppression. Inhibitors of IDO1 and TDO are therefore promising cancer immunotherapy agents. The indole-2-carboxylic acid scaffold has been shown to be effective in developing dual inhibitors of IDO1 and TDO.

Signaling Pathway and Mechanism of Inhibition:

IDO1_TDO_Inhibition cluster_pathway Tryptophan Catabolism cluster_inhibition Mechanism of Inhibition Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression 7-Isopropyl-1H-indole-2-carboxylic_acid 7-Isopropyl-1H-indole- 2-carboxylic acid 7-Isopropyl-1H-indole-2-carboxylic_acid->Inhibition

Caption: Inhibition of IDO1/TDO by this compound.

High-Throughput Screening Protocol: Cell-Based Kynurenine Assay

This protocol is based on established cell-based assays for IDO1/TDO activity that measure the production of kynurenine.[8][9]

Materials:

  • Human cancer cell line known to express IDO1/TDO (e.g., SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • 384-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (for IDO1) for 24-48 hours to induce enzyme expression. For TDO-expressing cell lines, this step may not be necessary.

  • Compound Addition: Add this compound (or other test compounds) at various concentrations to the cells. Include positive and negative controls.

  • Incubation: Incubate the plates for 24-72 hours.

  • Kynurenine Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add TCA to each well to precipitate proteins.

    • Centrifuge the plate to pellet the precipitate.

    • Transfer the supernatant to another new plate.

    • Add Ehrlich's reagent to each well.

    • Incubate at room temperature for 10-20 minutes.

  • Detection: Measure the absorbance at ~480-490 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

Data Analysis:

  • Standard Curve: Generate a kynurenine standard curve to quantify the amount of kynurenine in each sample.

  • Normalization and Hit Identification: Normalize the data and identify hits as compounds that significantly reduce kynurenine production.

  • IC50 Determination: Determine the IC50 values for confirmed hits.

  • Assay Quality: Monitor the Z'-factor throughout the screen.

Application 3: Screening for CysLT1 Receptor Antagonists

Scientific Rationale: The cysteinyl leukotriene receptor 1 (CysLT1R) is a GPCR involved in the pathophysiology of asthma and allergic rhinitis. Antagonists of this receptor are effective treatments for these conditions. Indole-2-carboxylic acid derivatives have been identified as potent and selective CysLT1R antagonists.

Signaling Pathway and Mechanism of Inhibition:

CysLT1R_Antagonism cluster_pathway CysLT1R Signaling cluster_antagonism Mechanism of Antagonism Leukotriene D4 Leukotriene D4 (LTD4) CysLT1R CysLT1R Leukotriene D4->CysLT1R Gq_protein Gq Protein CysLT1R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 Calcium_Release Intracellular Calcium Release IP3->Calcium_Release 7-Isopropyl-1H-indole-2-carboxylic_acid 7-Isopropyl-1H-indole- 2-carboxylic acid 7-Isopropyl-1H-indole-2-carboxylic_acid->Antagonism

Caption: Antagonism of the CysLT1 Receptor by this compound.

High-Throughput Screening Protocol: Calcium Flux Assay

This protocol utilizes a no-wash calcium flux assay, a common HTS method for GPCRs that couple to the Gq signaling pathway.[10][11][12]

Materials:

  • A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium and supplements

  • A no-wash calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)

  • CysLT1R agonist (e.g., Leukotriene D4)

  • 384-well black-walled, clear-bottom cell culture plates

  • A kinetic fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FDSS)

Procedure:

  • Cell Plating: Plate the CysLT1R-expressing cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition: Place the plate in the kinetic fluorescence plate reader. Add this compound (or other test compounds) to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Detection: Add the CysLT1R agonist (LTD4) to all wells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Acquisition: The instrument will record the change in fluorescence, which corresponds to the intracellular calcium concentration.

Data Analysis:

  • Response Calculation: Calculate the peak fluorescence response for each well.

  • Normalization and Hit Identification: Normalize the data to controls and identify antagonists as compounds that inhibit the agonist-induced calcium flux.

  • IC50 Determination: Perform dose-response experiments for hit compounds to determine their potency (IC50).

  • Assay Quality Control: Continuously monitor the Z'-factor to ensure the reliability of the screen.

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Use automated liquid handlers, ensure proper mixing of cell suspension, and implement strategies to mitigate edge effects (e.g., incubate plates in a humidified chamber, do not use outer wells for samples).[13][14][15]
Low Z'-Factor Small signal window, high variability in controls.Optimize assay conditions (e.g., enzyme/substrate concentrations, incubation times), use high-quality reagents, and ensure consistent environmental conditions.
False Positives Compound autofluorescence, non-specific inhibition, cytotoxicity.Perform counter-screens (e.g., in the absence of the target), and conduct cytotoxicity assays in parallel.
False Negatives Compound precipitation, insufficient potency at the screening concentration.Check compound solubility in assay buffer, and consider screening at multiple concentrations if feasible.

Conclusion

This compound represents a versatile and promising scaffold for high-throughput screening campaigns targeting a range of therapeutically important proteins. By employing robust and well-validated HTS assays, such as the fluorescence-based, kynurenine, and calcium flux assays detailed in these notes, researchers can efficiently identify novel hit compounds for further drug discovery and development efforts. Adherence to best practices in compound management, assay execution, and data analysis is critical for the success of any HTS campaign.

References

Application Note: A Multi-Assay Approach for Characterizing the Biological Activity of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of HIV-1 integrase, modulators of the immuno-oncology target Indoleamine 2,3-dioxygenase 1 (IDO1), and as direct anti-proliferative agents.[1][2][3] This application note presents a comprehensive, multi-assay workflow designed for researchers, scientists, and drug development professionals to systematically characterize the biological activities of a specific derivative, 7-Isopropyl-1H-indole-2-carboxylic acid. We provide detailed, validated protocols for a tiered screening approach, beginning with foundational cytotoxicity assessment, followed by targeted mechanism-of-action (MoA) assays in immuno-oncology and cancer cell biology. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls.

Introduction and Scientific Rationale

The discovery of novel therapeutic agents requires a systematic and logical approach to screening and mechanism-of-action studies. The subject of this guide, this compound, belongs to a chemical class with a rich history of biological activity. Published research on related analogues provides a strong rationale for investigating this specific compound in several key therapeutic areas.

  • Hypothesis 1: Immuno-Oncology Activity via IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[4] In the tumor microenvironment, IDO1 expression is upregulated, leading to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell activity and promote immune tolerance for the tumor.[2][4] Given that indole-2-carboxylic acid derivatives have been identified as potent IDO1 inhibitors, a primary hypothesis is that this compound may function as an immunomodulatory agent by targeting this pathway.[2]

  • Hypothesis 2: Direct Anti-Cancer Activity: Separate from immunomodulatory effects, various indole-2-carboxamide derivatives have been shown to directly inhibit cancer cell proliferation and induce apoptosis.[3][5] Therefore, a second key hypothesis is that the compound may possess cytotoxic or cytostatic properties against cancer cells through mechanisms such as cell cycle arrest or the induction of programmed cell death.[3][6]

This guide provides the protocols to test these hypotheses in a logical, tiered fashion.

Overall Experimental Workflow

A tiered approach is essential to efficiently allocate resources and build a comprehensive biological profile of the test compound. The workflow begins with a broad assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific MoA assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanism of Action (MoA) Assays cluster_2 Tier 3: Secondary Confirmation A Protocol 3.1: Primary Cytotoxicity Screen (Determine IC50 across multiple cell lines) B Protocol 4.1: Cellular IDO1 Inhibition Assay (Test Immuno-Oncology Hypothesis) A->B Use sub-toxic concentrations C Protocol 5.1: Cancer Cell Proliferation Assay (Test Anti-Cancer Hypothesis) A->C Use sub-toxic concentrations E Protocol 6.1: Anti-Inflammatory Cytokine Assay (Explore broader immunomodulation) B->E If IDO1 activity is confirmed D Protocol 5.2: Apoptosis Induction Assay (Confirm Apoptotic Mechanism) C->D If proliferation is inhibited

Figure 1: Tiered experimental workflow for characterizing this compound.

Protocol: Primary Cytotoxicity Screening

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) across a panel of relevant human cancer cell lines. This is a critical first step to distinguish targeted anti-proliferative effects from non-specific toxicity and to establish the working concentrations for all subsequent MoA assays.

Protocol 3.1: Cell Viability Assessment using Resazurin Reduction

Rationale: The resazurin (alamarBlue) assay is a robust and sensitive method to measure cell viability.[7] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[7]

Materials:

  • Human cancer cell lines (e.g., SK-OV-3 ovarian cancer, A549 lung cancer, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (Test Compound), dissolved in DMSO to a 10 mM stock

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Doxorubicin (Positive Control for cytotoxicity), 10 mM in DMSO

  • Sterile, clear-bottom 96-well cell culture plates

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effects). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the Test Compound in complete growth medium. A typical starting concentration is 200 µM (final concentration 100 µM). Also, prepare 2X dilutions of Doxorubicin (positive control) and a vehicle control (DMSO at the same final concentration as the highest compound dose, e.g., 0.5%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared 2X compound dilutions to the appropriate wells (in triplicate). Add 100 µL of medium with vehicle to the control wells.

  • Incubation: Return the plate to the incubator for 72 hours.

    • Scientist's Note: A 72-hour incubation period is a standard duration for assessing the impact of a compound on cell proliferation and viability.

  • Viability Assessment: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence at Ex/Em 560/590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "media only" (blank) wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC50 value.

Expected Results:

Cell LineThis compound (IC50, µM)Doxorubicin (IC50, µM)
SK-OV-325.40.8
A549> 1001.2
MCF-748.10.5
Table 1: Hypothetical cytotoxicity data. This indicates the compound has moderate, cell-line specific cytotoxic effects, distinct from a potent, broad-spectrum cytotoxic agent like Doxorubicin.

Protocol: MoA Assay for Immuno-Oncology (IDO1 Inhibition)

Objective: To determine if this compound can inhibit the enzymatic activity of IDO1 in a cellular context.

Protocol 4.1: Cellular IDO1 Activity Assay by Kynurenine Measurement

Rationale: This assay directly measures the function of the IDO1 enzyme by quantifying its product, kynurenine, which is secreted into the cell culture medium.[4] IDO1 expression is induced in cancer cells using Interferon-gamma (IFNγ), mimicking an inflammatory signal in the tumor microenvironment.[4] The amount of kynurenine produced is a direct readout of IDO1 activity, and its reduction by a test compound indicates inhibition.

G cluster_0 Cancer Cell Tryptophan L-Tryptophan (in media) IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine (secreted) ImmuneSupp T-Cell Suppression & Immune Tolerance Kynurenine->ImmuneSupp Leads to IDO1->Kynurenine Catalysis Inhibitor 7-Isopropyl-1H-indole- 2-carboxylic acid Inhibitor->IDO1 Inhibition

Figure 2: IDO1 pathway and the inhibitory mechanism of the test compound.

Materials:

  • SK-OV-3 human ovarian cancer cells (known to express IDO1 upon stimulation).[4][8]

  • Complete growth medium (McCoy's 5A + 10% FBS + 1% Pen/Strep).

  • Recombinant Human IFN-γ.

  • This compound (Test Compound).

  • Epacadostat (INCB024360), a known potent IDO1 inhibitor (Positive Control).

  • L-Kynurenine for standard curve.

  • Trichloroacetic Acid (TCA).

  • 4-(Dimethylamino)benzaldehyde (DMAB) reagent (Ehrlich's reagent).

  • 96-well cell culture plates and 96-well UV-transparent plates.

  • Spectrophotometer (480 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-OV-3 cells at 3 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate overnight.[4]

  • IDO1 Induction: Add IFN-γ to all wells (except "no induction" controls) to a final concentration of 100 ng/mL. Incubate for 24 hours to induce IDO1 expression.[4]

  • Compound Treatment: Prepare serial dilutions of the Test Compound and Epacadostat in medium. The concentration range should be based on the cytotoxicity data (e.g., from 100 µM down to nanomolar). Remove the IFN-γ containing medium and replace it with 100 µL of medium containing the compounds.

  • Enzymatic Reaction: Incubate for 48 hours. During this time, the induced IDO1 enzyme will convert tryptophan in the medium to kynurenine, which is secreted.

  • Supernatant Collection: Carefully collect 70 µL of supernatant from each well and transfer to a new 96-well plate.

  • Kynurenine Detection:

    • Add 35 µL of 30% TCA to each well to precipitate proteins. Incubate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

    • Centrifuge the plate at 2500 x g for 10 minutes.

    • Transfer 70 µL of the clarified supernatant to a UV-transparent 96-well plate.

    • Add 70 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop.

  • Data Acquisition: Measure absorbance at 480 nm. Prepare a standard curve using known concentrations of L-Kynurenine to quantify the amount in the samples.

  • Data Analysis: Calculate the concentration of kynurenine in each well. Normalize the data to the "IFN-γ stimulated, vehicle-treated" control wells (% IDO1 Activity). Plot % Activity vs. log concentration and fit a curve to determine the IC50 for IDO1 inhibition.

Expected Results:

CompoundCellular IDO1 Inhibition (IC50, µM)
This compound1.8
Epacadostat (Positive Control)0.015
Table 2: Hypothetical IDO1 inhibition data, suggesting the test compound is a potent inhibitor of the IDO1 enzyme in a cellular context.

Protocols: MoA Assays for Oncology

Objective: To determine if the observed reduction in cell viability is due to an inhibition of cell proliferation or an induction of apoptosis.

Protocol 5.1: Cell Proliferation Assay (BrdU Incorporation)

Rationale: This assay measures DNA synthesis, a hallmark of cell proliferation. BrdU (5-bromo-2'-deoxyuridine) is a thymidine analog that gets incorporated into newly synthesized DNA.[7] An antibody-based detection system then quantifies the amount of incorporated BrdU, providing a direct measure of cell division.

Methodology: This assay is typically performed using a commercially available kit (e.g., from Roche, Millipore, or Abcam). Follow the manufacturer's instructions. The general workflow is:

  • Seed and treat cells with the Test Compound for 24-48 hours at sub-toxic concentrations.

  • Add BrdU labeling reagent to the cells for a 2-4 hour pulse.

  • Fix, permeabilize, and probe the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Add a chromogenic substrate and measure the absorbance.

  • A decrease in absorbance indicates inhibition of proliferation.

Protocol 5.2: Apoptosis Induction Assay (Caspase-Glo® 3/7)

Rationale: The activation of effector caspases, particularly caspase-3 and caspase-7, is a key event in the apoptotic cascade.[5] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Methodology: This assay is performed using a commercially available kit (e.g., from Promega).

  • Seed cells in a white-walled, clear-bottom 96-well plate.

  • Treat cells with the Test Compound for 18-24 hours. Include a positive control like Staurosporine or Doxorubicin.

  • Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates the induction of apoptosis.

Expected Results (Oncology MoA):

Compound (at 10 µM)Proliferation (% of Control)Caspase-3/7 Activation (Fold Change)
Vehicle Control100%1.0
This compound45%4.2
Doxorubicin (Control)20%8.5
Table 3: Hypothetical data suggesting the compound both inhibits proliferation and induces apoptosis.

Protocol: Secondary Assay for Immunomodulation

Objective: To explore if the compound has broader anti-inflammatory effects beyond IDO1 inhibition.

Protocol 6.1: Cytokine Release Assay in LPS-Stimulated Macrophages

Rationale: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10] This assay tests whether the compound can suppress this inflammatory response.

G A 1. Seed THP-1 Monocytes + PMA for 48h B 2. Differentiate into Adherent Macrophages A->B C 3. Pre-treat with Test Compound (1 hour) B->C D 4. Stimulate with LPS (100 ng/mL, 18 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify TNF-α via ELISA E->F

Figure 3: Workflow for the macrophage-based anti-inflammatory assay.

Methodology:

  • Differentiation: Seed THP-1 human monocytic cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Replace the medium with fresh, serum-free medium containing various concentrations of the Test Compound. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 18 hours.

  • Analysis: Collect the supernatant and measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's protocol.

Summary

This application note provides a structured, hypothesis-driven framework for the initial characterization of this compound. By following this tiered approach, researchers can efficiently generate a comprehensive data package, starting from broad cytotoxicity and moving to specific mechanism-of-action studies. The protocols described herein enable the investigation of this compound's potential as both a direct-acting anti-cancer agent and a novel modulator of the tumor immune microenvironment via IDO1 inhibition. The inclusion of validated controls and clear rationale for each step ensures the generation of robust and reliable data, paving the way for further pre-clinical development.

References

Application Notes & Protocols: Formulation of 7-Isopropyl-1H-indole-2-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the formulation of 7-Isopropyl-1H-indole-2-carboxylic acid, a molecule of significant interest in contemporary drug discovery. Proper formulation is a critical, yet often overlooked, determinant of experimental success, directly impacting compound solubility, stability, and bioavailability. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for preparing this compound for a variety of in vitro and in vivo research applications. The methodologies described herein are grounded in established principles of medicinal chemistry and pharmacology, ensuring reproducibility and scientific rigor.

Introduction: The Criticality of Formulation

This compound belongs to the indole-2-carboxylic acid class of compounds, which are explored for various biological activities, including as potential antiviral agents and modulators of NMDA receptors.[1][2] The reliability and reproducibility of preclinical studies involving this, or any research compound, are fundamentally dependent on its effective and consistent delivery to the biological target. Many organic compounds synthesized for drug discovery are poorly soluble in aqueous media, a characteristic that can lead to significant experimental artifacts.[3][4]

Improper solubilization can cause a compound to precipitate out of solution, leading to inaccurate dosing and misleading experimental outcomes.[3][5] A clear stock solution in a solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in the final aqueous assay buffer.[5] Therefore, a rational formulation strategy based on the compound's physicochemical properties is essential for generating trustworthy and translatable data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical characteristics is the cornerstone of a rational formulation strategy. The following table summarizes the key properties of this compound.

PropertyValueSignificance for Formulation
Molecular Formula C₁₂H₁₃NO₂Provides the basis for calculating molarity.[6]
Molecular Weight 203.24 g/mol Essential for accurate preparation of solutions of known concentrations.[6]
Appearance Solid (likely off-white to pale yellow)Visual confirmation of the starting material.
Melting Point Not available; (Indole-2-carboxylic acid: 202-206 °C)[7]Indicates purity and provides a parameter for thermal stability considerations.
pKa ~3.5-4.5 (Estimated for the carboxylic acid)The acidic nature of the molecule is key to its solubility profile.[8] At pH values above the pKa, the molecule will be deprotonated (ionized) and more water-soluble.[9]
Solubility Sparingly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol.[10]Dictates the choice of solvent system for stock and working solutions. The use of co-solvents or pH adjustment is often necessary for aqueous-based assays.[9]

Formulation Protocols

The following protocols provide a robust starting point for the formulation of this compound. Optimization may be necessary depending on the specific experimental requirements.

Preparation of High-Concentration Stock Solutions

The use of a high-concentration stock solution in 100% DMSO is a standard and critical first step in many experimental workflows.[11] This allows for subsequent serial dilutions while minimizing the final concentration of the organic solvent in the assay medium, which can be toxic to cells.[12][13]

Workflow for Stock Solution Preparation

G A Weigh Compound C Calculate Solvent Volume A->C B Select Solvent (Anhydrous DMSO) B->C D Add Solvent to Compound C->D E Facilitate Dissolution (Vortex/Sonicate) D->E F Visually Inspect for Clarity E->F G Aliquot & Store (-20°C or -80°C) F->G

Caption: Workflow for preparing high-concentration stock solutions.

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Selection: For a high-concentration stock solution (e.g., 10-50 mM), anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO, ≥99.9% purity) is the recommended solvent.[11] The low water content of anhydrous DMSO helps prevent compound precipitation during storage.[11]

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve the target concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Facilitating Solubilization: To aid dissolution, vortex the solution vigorously. If the compound does not dissolve completely, sonicate the tube in a water bath for several minutes.[14] Gentle warming (e.g., in a 37°C water bath) can also be employed, but use caution as heat may degrade some compounds.[14]

  • Visual Inspection: Ensure that the compound has completely dissolved and the solution is clear and free of particulates before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can compromise compound stability and solubility.[3][15] Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[15]

Preparation of Aqueous Working Solutions for In Vitro Assays

For most cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can exhibit cytotoxic effects, typically at concentrations above 0.5%-1%.[13][16][17]

Workflow for Aqueous Working Solution Preparation

G A Thaw DMSO Stock Solution C Calculate Dilution Volume A->C B Prepare Assay Medium (Pre-warmed) D Add Stock to Medium (Dropwise while mixing) B->D C->D E Mix Gently (Invert/Pipette) D->E F Visually Inspect for Precipitation E->F G Use Immediately F->G

Caption: Workflow for preparing aqueous working solutions.

Protocol:

  • Thaw Stock Solution: Remove an aliquot of the high-concentration stock solution from the freezer and allow it to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Prepare Assay Medium: Have the desired volume of your final assay medium or buffer (e.g., cell culture medium, phosphate-buffered saline) ready. Pre-warming the medium to the experimental temperature (e.g., 37°C) can help maintain solubility.[18]

  • Dilution: To avoid "solvent shock" and precipitation, perform the dilution in a stepwise manner.[15][18] While gently vortexing or stirring the assay medium, add the required volume of the stock solution dropwise.[18] This gradual addition helps prevent localized high concentrations of the compound.

  • Final Concentration of DMSO: Aim to keep the final concentration of DMSO below 0.5% (v/v) in your assay.[13][15] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[14]

  • pH Adjustment (if necessary): Given the carboxylic acid moiety (estimated pKa ~3.5-4.5), the solubility of this compound in aqueous solutions is highly pH-dependent. If you observe precipitation in a neutral buffer (pH ~7.4), the compound may be exceeding its solubility limit. Adjusting the pH of the final solution to be slightly basic (e.g., pH 8.0) can significantly improve solubility by ensuring the carboxylic acid is in its more soluble, deprotonated (ionic) form.[9]

  • Visual Inspection: After mixing, visually inspect the solution against a dark background. If the solution appears cloudy, hazy, or contains visible particles, it has precipitated and should not be used.[19]

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential compound degradation or precipitation over time.[18]

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer - The compound's aqueous solubility limit has been exceeded.[5]- "Solvent shock" from rapid change in solvent polarity.[18]- The pH of the buffer is too low for the acidic compound.- Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.[5]- Add the DMSO stock slowly to pre-warmed, stirring media.[18]- Increase the pH of the buffer to > pKa (e.g., pH 8.0) if compatible with the assay.[9]
Cloudy or hazy solution - Incomplete dissolution of the starting material in the DMSO stock.- Presence of insoluble impurities.- Ensure the DMSO stock solution is completely clear before use. Re-sonicate if necessary.[14]- Filter the final working solution through a 0.22 µm syringe filter (note: this may lower the effective concentration if the compound adsorbs to the filter).
Inconsistent experimental results - Instability of the compound in the aqueous formulation.- Compound precipitation over the course of the experiment.- Freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment and use immediately.[18]- Visually inspect assay plates for precipitation at the end of the incubation period.- Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[14][15]

Conclusion

The successful formulation of this compound is a fundamental prerequisite for obtaining reliable and reproducible data in preclinical research. By understanding its physicochemical properties and employing the systematic protocols outlined in this guide, researchers can prepare stable and homogenous solutions suitable for a wide range of experimental applications. Adherence to these principles of careful stock solution preparation, appropriate dilution techniques, and vigilant observation for precipitation will ultimately enhance the scientific validity of studies involving this and other poorly soluble research compounds.

References

Application Notes and Protocols: 7-Isopropyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Indole-2-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery

The indole-2-carboxylic acid core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation for numerous compounds with significant biological activities. Its rigid bicyclic structure, coupled with the hydrogen-bonding capabilities of the carboxylic acid and the indole N-H group, allows for specific and high-affinity interactions with a variety of biological targets. This scaffold has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents.

This document focuses on a specific derivative, 7-Isopropyl-1H-indole-2-carboxylic acid , and its potential applications in medicinal chemistry. While extensive research has been conducted on the broader class of indole-2-carboxylic acids, the 7-isopropyl derivative represents a specific chemical space with potentially unique properties. The introduction of a bulky, hydrophobic isopropyl group at the 7-position can significantly influence the compound's steric and electronic properties, potentially leading to altered target affinity, selectivity, and pharmacokinetic profiles.

These application notes will provide a comprehensive overview of the known and potential applications of this compound, with a primary focus on its role as a scaffold for HIV-1 integrase inhibitors. We will also present detailed, field-proven protocols for its synthesis and biological evaluation, drawing upon established methodologies for related compounds.

Part 1: Core Application - A Scaffold for HIV-1 Integrase Inhibitors

Mechanistic Rationale:

HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process is essential for the establishment of a persistent infection. Inhibitors of HIV-1 integrase have become a cornerstone of modern antiretroviral therapy.

The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the design of HIV-1 integrase strand transfer inhibitors (INSTIs). The core mechanism of action involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and the indole nitrogen.[1][2] This chelation disrupts the catalytic activity of the integrase, preventing the integration of viral DNA.

The 7-position of the indole ring points towards a region of the enzyme that can be exploited to enhance binding affinity and selectivity. The introduction of a hydrophobic group, such as an isopropyl substituent, at this position can lead to favorable van der Waals interactions with hydrophobic pockets within the enzyme's active site, thereby increasing the inhibitor's potency.

Illustrative Signaling Pathway:

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Inhibition of Strand Transfer Inhibition of Strand Transfer 7-Isopropyl-1H-indole-2-carboxylic_acid 7-Isopropyl-1H-indole- 2-carboxylic acid HIV-1 Integrase Active Site (Mg2+) HIV-1 Integrase Active Site (with Mg2+ ions) 7-Isopropyl-1H-indole-2-carboxylic_acid->HIV-1 Integrase Active Site (Mg2+)

Caption: Inhibition of HIV-1 Integrase by this compound.

Part 2: Synthetic Protocol - A Proposed Route to this compound

Overall Synthetic Workflow:

Synthesis_Workflow 2-Isopropylaniline 2-Isopropylaniline Diazotization Diazotization 2-Isopropylaniline->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Stannous Chloride Stannous Chloride Reduction Reduction Stannous Chloride->Reduction Pyruvic Acid Pyruvic Acid Fischer Indole Synthesis Fischer Indole Synthesis Pyruvic Acid->Fischer Indole Synthesis Polyphosphoric Acid Polyphosphoric Acid Polyphosphoric Acid->Fischer Indole Synthesis Catalyst Diazotization->Reduction (2-Isopropylphenyl)hydrazine (2-Isopropylphenyl)hydrazine Reduction->(2-Isopropylphenyl)hydrazine (2-Isopropylphenyl)hydrazine->Fischer Indole Synthesis This compound This compound Fischer Indole Synthesis->this compound

References

Robust and Efficient Amide Coupling of 7-Isopropyl-1H-indole-2-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-712

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The synthesis of indole-2-carboxamides, in particular, has garnered significant attention due to the prevalence of the indole scaffold in molecules with diverse pharmacological activities.[4][5][6] 7-Isopropyl-1H-indole-2-carboxylic acid is a valuable building block for generating novel chemical entities. However, the direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[7] This necessitates the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][8]

This application note provides a comprehensive guide for the efficient coupling of this compound with a variety of primary and secondary amines. We will delve into the rationale behind reagent selection, provide detailed, step-by-step protocols, and offer a troubleshooting guide to address common challenges. The methodologies described herein are designed to be robust, high-yielding, and applicable to a broad range of amine substrates, making them suitable for researchers in drug discovery and chemical development.

Mechanism and Rationale for Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[1] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Choice of Coupling Reagent: Uronium/Aminium Salts

For the coupling of this compound, we recommend the use of uronium or aminium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .[9][10][11]

  • High Efficiency and Fast Kinetics: HATU and HBTU are known for their high coupling efficiency and rapid reaction times, even with sterically hindered substrates.[12][13][14]

  • Reduced Racemization: For chiral amines, these reagents, especially HATU, are known to minimize the risk of racemization compared to some other coupling agents.[12][15]

  • Mechanism of Action: These reagents react with the carboxylate to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides) or an activated ester (with uronium/aminium salts), which is then readily attacked by the amine nucleophile to form the desired amide.[10][16][17] The presence of a 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is believed to further accelerate the coupling reaction through a neighboring group effect.[11][14]

The Role of a Non-Nucleophilic Base

A sterically hindered, non-nucleophilic base is crucial for the success of the coupling reaction. We recommend N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base.[18][19][20]

  • Proton Scavenging: DIPEA's primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[21] It also neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[18]

  • Low Nucleophilicity: Due to its significant steric hindrance, DIPEA is a poor nucleophile and therefore does not compete with the amine substrate in attacking the activated carboxylic acid intermediate, which prevents the formation of unwanted side products.[18][19][20]

Solvent Selection

A polar aprotic solvent is ideal for this type of reaction. N,N-Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its high dielectric constant, which helps to stabilize the charged intermediates formed during the reaction.[11][22]

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a representative primary amine.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
This compound383132-25-0203.241.0 eq
Amine (e.g., Benzylamine)100-46-9107.151.1 eq
HATU148893-10-1380.231.2 eq
DIPEA7087-68-5129.243.0 eq
Anhydrous DMF68-12-273.09-
Ethyl Acetate (EtOAc)141-78-688.11-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Step-by-Step Procedure

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[23][24]

Visualization of the Workflow

The following diagram illustrates the general workflow for the amide coupling protocol.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add Amine A->B C Add DIPEA B->C D Add HATU Solution at 0 °C C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G H Aqueous Washes (NaHCO3, H2O, Brine) G->H I Dry & Concentrate H->I J Flash Chromatography I->J K K J->K Pure Amide Product

Caption: General workflow for the amide coupling reaction.

Mechanism of HATU-Mediated Coupling

The diagram below outlines the key steps in the activation of the carboxylic acid by HATU and the subsequent aminolysis.

G A Carboxylic Acid (R-COOH) + DIPEA Deprotonation Carboxylate (R-COO⁻) C Activated OAt-Ester Highly Reactive Intermediate A->C Attacks B HATU Uronium Salt B->C Reacts with E Tetrahedral Intermediate C->E Reacts with D Amine (R'-NH₂) Nucleophilic Attack D->E Attacks F Amide Product (R-CONHR') + HOAt + Tetramethylurea E->F Collapses to

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents (moisture contamination).- Insufficient amount of coupling reagent or base.- Sterically hindered amine.- Use anhydrous solvents and fresh reagents.- Increase the equivalents of the coupling reagent and base (e.g., 1.5 eq of HATU and 4.0 eq of DIPEA).- Increase reaction time and/or temperature (e.g., stir overnight at room temperature or gently heat to 40-50 °C).
Recovery of Starting Material - Incomplete activation of the carboxylic acid.- Low reactivity of the amine.- Ensure the coupling reagent is added slowly and the temperature is controlled.- Consider using a more powerful coupling reagent like COMU or increasing the reaction temperature.
Formation of Side Products - Reaction of HATU with the amine.- Epimerization of chiral amines.- Add the amine to the pre-activated carboxylic acid (add HATU to the carboxylic acid and base mixture, stir for 10-15 minutes, then add the amine).- Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize epimerization.[13]
Difficult Purification - Byproducts from the coupling reagent (e.g., tetramethylurea).- Excess DIPEA and its salts.- The aqueous work-up with NaHCO₃ should remove most of the acidic byproducts. A wash with dilute HCl can help remove residual DIPEA.- Tetramethylurea is water-soluble and should be removed during the aqueous work-up. If it persists, it can often be removed during chromatography.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 7-Isopropyl-1H-indole-2-carboxamides. The use of HATU as a coupling reagent in combination with DIPEA in an anhydrous DMF system ensures high yields and clean conversion for a wide range of amine substrates. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this methodology to accelerate their synthetic efforts in the development of novel indole-based compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

7-Isopropyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a key pharmacophore in a variety of biologically active molecules. The controlled, large-scale synthesis of this compound is therefore of significant interest for pharmaceutical development and manufacturing.

This document provides a comprehensive guide to the large-scale synthesis of this compound, leveraging the robust and widely applicable Fischer indole synthesis. The protocols detailed herein are designed for scalability and reproducibility, with a focus on process understanding, safety, and product purity. We will delve into the mechanistic underpinnings of the synthetic strategy, provide step-by-step protocols for the synthesis of key intermediates and the final product, and outline methods for purification and characterization.

Synthetic Strategy: The Fischer Indole Synthesis

The cornerstone of this synthetic approach is the Fischer indole synthesis, a classic and reliable method for constructing the indole ring system.[1][2] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[3] For the synthesis of this compound, the strategy involves two main stages:

  • Synthesis of the Key Intermediate: 2-Isopropylphenylhydrazine. This is prepared from the commercially available 2-isopropylaniline.

  • Fischer Indole Cyclization. The synthesized 2-isopropylphenylhydrazine is reacted with pyruvic acid to form the target indole-2-carboxylic acid.

Synthetic_Scheme cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Fischer Indole Cyclization A 2-Isopropylaniline B 2-Isopropylphenyl- diazonium Chloride A->B 1. NaNO₂, HCl 2. 0-5 °C C 2-Isopropylphenylhydrazine B->C SnCl₂·2H₂O, HCl E 7-Isopropyl-1H-indole- 2-carboxylic Acid C->E Fischer Indole SynthesisPyruvic Acid (D)Acid Catalyst (e.g., H₂SO₄)Heat D Pyruvic Acid Intermediate_Synthesis start 2-Isopropylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium 2-Isopropylphenyl-diazonium Chloride (in situ) diazotization->diazonium reduction Reduction (SnCl₂·2H₂O, HCl) diazonium->reduction hydrazine 2-Isopropylphenylhydrazine reduction->hydrazine end To Fischer Indole Synthesis hydrazine->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic underpinnings of key synthetic strategies and provide actionable, field-proven advice.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on or while optimizing your synthesis.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and versatile methods for the synthesis of indole-2-carboxylic acids, including the 7-isopropyl substituted analogue, are the Fischer Indole Synthesis and the Japp-Klingemann Reaction followed by cyclization.[1][2]

  • Fischer Indole Synthesis: This classic method involves the reaction of 3-isopropylphenylhydrazine with pyruvic acid or a pyruvate ester under acidic conditions.[1][3] It is a robust and widely used method for constructing the indole nucleus.

  • Japp-Klingemann Reaction: This route offers an alternative by first coupling a diazonium salt (derived from 3-isopropylaniline) with a β-keto-ester or β-keto-acid. The resulting hydrazone can then be cyclized to the desired indole-2-carboxylic acid or its ester via a Fischer-like cyclization.[2][4][5]

Q2: How does the isopropyl group at the 7-position influence the synthesis?

A2: The isopropyl group is an electron-donating group (EDG). In the context of the Fischer Indole Synthesis, an EDG on the phenylhydrazine ring generally speeds up the reaction.[6] However, its position meta to the hydrazine moiety can lead to regioselectivity issues during the cyclization step, potentially forming a mixture of 7-isopropyl and 5-isopropyl-1H-indole-2-carboxylic acid. The general rule is that cyclization will preferentially occur at the more sterically accessible and electronically favorable para-position to the EDG, which in this case would favor the formation of the desired 7-isopropyl isomer.

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Several factors significantly impact the yield and purity of your final product:

  • Purity of Starting Materials: Ensure the purity of your 3-isopropylphenylhydrazine (or 3-isopropylaniline for the Japp-Klingemann route) and the carbonyl compound. Impurities can lead to unwanted side reactions and complicate purification.

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used for the Fischer indole synthesis.[3] The optimal catalyst and its concentration should be determined empirically for your specific substrate.

  • Reaction Temperature and Time: These parameters are crucial and often substrate-dependent. Elevated temperatures are typically required, but excessive heat can lead to decomposition and byproduct formation.[7] Careful monitoring of the reaction progress by TLC or HPLC is recommended.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, and in some cases, the reaction pathway. Common solvents include ethanol, acetic acid, and toluene.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.

Low or No Product Yield

Q: My Fischer Indole Synthesis is failing or giving very low yields. What are the potential causes and how can I fix it?

A: This is a common issue with several potential root causes. Let's break them down:

  • Problem: Incomplete Hydrazone Formation.

    • Explanation: The first step of the Fischer synthesis is the formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.[8] This is a reversible reaction, and if the equilibrium is not driven towards the product, the overall yield will be low.

    • Solution:

      • Remove Water: Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene to remove the water formed during hydrazone formation, thus driving the equilibrium forward.

      • Pre-form and Isolate the Hydrazone: Consider a two-step procedure where you first synthesize and purify the hydrazone before subjecting it to the acidic cyclization conditions. This can significantly improve the yield and purity of the final product.[8]

  • Problem: Failure of the[9][9]-Sigmatropic Rearrangement.

    • Explanation: The key step in the Fischer indole synthesis is an acid-catalyzed[9][9]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[3] Certain electronic factors can disfavor this rearrangement. While the isopropyl group is generally favorable, other substituents or steric hindrance could play a role.

    • Solution:

      • Optimize Acid Catalyst: Experiment with different Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for challenging cyclizations due to its strong dehydrating and acidic properties.

      • Increase Temperature: Carefully increase the reaction temperature. The sigmatropic rearrangement often has a significant activation energy barrier. Monitor for decomposition.

  • Problem: N-N Bond Cleavage.

    • Explanation: A competing pathway to the desired rearrangement is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[10] This is more likely with substrates that have strong electron-donating groups, which can stabilize the resulting carbocation.[10][11]

    • Solution:

      • Milder Conditions: Try using milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids, which can sometimes favor the cleavage pathway.[10]

      • Microwave-Assisted Synthesis: Modern variations using microwave irradiation can sometimes promote the desired cyclization under milder conditions and with shorter reaction times.[1]

Experimental Workflow: Fischer Indole Synthesis of this compound

fischer_indole_synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification A 3-Isopropylphenylhydrazine C Hydrazone Intermediate A->C + B Pyruvic Acid B->C F This compound C->F [3,3]-Sigmatropic Rearrangement D Acid Catalyst (e.g., PPA) D->F E Heat E->F G Quenching F->G H Extraction G->H I Crystallization/Chromatography H->I J Pure Product I->J

Caption: Fischer Indole Synthesis Workflow.

Formation of Isomeric Byproducts

Q: I am observing a mixture of isomers in my final product. How can I improve the regioselectivity for the 7-isopropyl isomer?

A: The formation of the 5-isopropyl isomer is a known potential side reaction.

  • Problem: Competing Cyclization Pathways.

    • Explanation: As mentioned, the isopropyl group directs the cyclization. While para-cyclization to form the 7-isopropyl product is generally favored, some ortho-cyclization leading to the 5-isopropyl isomer can occur.

    • Solution:

      • Sterically Hindered Catalysts: In some cases, using a bulkier Lewis acid catalyst might favor cyclization at the less sterically hindered para-position.

      • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration might increase the kinetic preference for the thermodynamically more stable 7-isopropyl isomer.

      • Alternative Synthetic Route: If regioselectivity remains a significant issue, consider a more convergent synthesis where the indole ring is formed with the isopropyl group already in the desired position, for example, through a palladium-catalyzed cross-coupling reaction.[3]

Purification Challenges

Q: My crude product is difficult to purify. What are the best methods for isolating pure this compound?

A: Carboxylic acids can present unique purification challenges.[12]

  • Problem: Co-eluting Impurities in Column Chromatography.

    • Explanation: The presence of unreacted starting materials, isomeric byproducts, and decomposition products can make chromatographic separation difficult.[13]

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving neutral and basic impurities in the organic layer.[12] Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

      • Crystallization: this compound is a solid and should be amenable to crystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide high purity crystals.

  • Problem: Tailing on Silica Gel.

    • Explanation: The acidic nature of the carboxylic acid can cause it to interact strongly with the silica gel, leading to broad peaks and poor separation.

    • Solution:

      • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your chromatography eluent. This will protonate the carboxylic acid and reduce its interaction with the silica, resulting in sharper peaks and better separation.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Fischer Indole Synthesis
ParameterRecommended ConditionNotes
Reactants 3-Isopropylphenylhydrazine, Pyruvic AcidUse a 1:1 to 1:1.2 molar ratio.
Catalyst Polyphosphoric Acid (PPA)A good starting point for challenging cyclizations.
Solvent None (neat PPA) or TolueneToluene allows for azeotropic removal of water.
Temperature 80-120 °CMonitor reaction progress closely.
Reaction Time 2-8 hoursVaries with substrate and temperature.
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 3-isopropylphenylhydrazine (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.

    • Stir the mixture at room temperature for 1-2 hours.

    • The hydrazone may precipitate out of solution. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step or purified by recrystallization.

  • Cyclization:

    • Carefully add the hydrazone to pre-heated polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

    • Heat the mixture to 100-110 °C and monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

    • The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • For further purification, perform an acid-base extraction as described in the "Purification Challenges" section, followed by recrystallization from a suitable solvent system.

Logical Relationship Diagram: Troubleshooting Low Yield

troubleshooting_low_yield Start Low/No Product Yield Q1 Check Hydrazone Formation Start->Q1 Q2 Evaluate Cyclization Step Start->Q2 Q3 Consider N-N Cleavage Start->Q3 Sol1a Azeotropic Water Removal Q1->Sol1a Sol1b Pre-form/Isolate Hydrazone Q1->Sol1b Sol2a Optimize Acid Catalyst Q2->Sol2a Sol2b Increase Temperature Q2->Sol2b Sol3a Use Milder Lewis Acids Q3->Sol3a Sol3b Try Microwave Synthesis Q3->Sol3b

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Troubleshooting Aqueous Solubility of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 7-Isopropyl-1H-indole-2-carboxylic acid (CAS: 383132-25-0). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to facilitate successful experimental outcomes.

Section 1: Understanding the Challenge: Physicochemical Profile

This compound is an indole derivative with significant utility as a building block in medicinal chemistry. However, its molecular structure presents inherent challenges for aqueous solubility. The molecule's character is dominated by a large, nonpolar indole ring system and an isopropyl group, which are hydrophobic ("water-fearing"). While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility in neutral aqueous solutions.[1][2]

PropertyValue / DescriptionRationale & Impact on Solubility
Molecular Formula C₁₂H₁₃NO₂The high carbon-to-heteroatom ratio indicates a predominantly nonpolar character.
Molecular Weight 203.24 g/mol [3]A larger molecular size can negatively impact solubility.
Structure Indole ring with a carboxylic acid at position 2 and an isopropyl group at position 7.The indole and isopropyl groups are highly hydrophobic. The carboxylic acid is the key to solubility manipulation.
Predicted pKa ~4.4[4]As a carboxylic acid, it is weakly acidic. At pH values below its pKa, it exists in its neutral, less soluble form. Above the pKa, it deprotonates to form a more soluble carboxylate salt.[5]
General Solubility Practically insoluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[4][6]This profile is typical for molecules where hydrophobic features dominate.

Section 2: Frequently Asked Questions (FAQs)

Q1: I added this compound directly to my phosphate-buffered saline (PBS) at pH 7.4, and it won't dissolve. What's wrong?

This is the most common issue. The compound is a weak acid and is poorly soluble in its protonated (neutral) form.[5][7] At a neutral pH, a significant portion of the compound remains in this less soluble state. Direct dissolution in neutral buffers is often unsuccessful due to the molecule's dominant hydrophobic nature.

Q2: What is the most reliable first step to solubilize this compound in an aqueous medium?

The most effective initial strategy is pH adjustment . By raising the pH of the solution, you deprotonate the carboxylic acid group (-COOH) to its carboxylate salt form (-COO⁻). This ionized form is significantly more polar and readily interacts with water molecules, dramatically increasing solubility.[5][7][8] As a general rule, you should aim for a pH that is at least 1.5 to 2 units higher than the compound's pKa to ensure that >99% of it is in the ionized, soluble form.

Q3: How should I prepare a concentrated stock solution for my experiments?

For creating a high-concentration stock, it is standard practice to first use a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol.

  • Rationale: These solvents can effectively dissolve the compound at high concentrations (e.g., 10-50 mM). This concentrated stock can then be carefully diluted into your final aqueous experimental medium. Be aware of potential precipitation upon dilution (see Q4).

Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media. How can I prevent this?

This phenomenon is known as solvent-shifting precipitation. The aqueous environment of the media is unable to maintain the solubility of the compound once the percentage of the organic solvent (DMSO) becomes very low.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test if a lower final concentration of your compound stays in solution.

  • Use an Intermediate Dilution: Instead of diluting directly from a very high concentration DMSO stock, make an intermediate dilution in a mixture of buffer and co-solvent before the final dilution.

  • Incorporate a Co-solvent: If your experimental system allows, adding a small percentage of a co-solvent to the final aqueous solution can maintain solubility.[9][10] For example, having 1-5% ethanol or propylene glycol in the final buffer can be effective.

  • Warm the Solution: Gently warming the aqueous medium (e.g., to 37°C) before and during the addition of the stock solution can sometimes help, but be cautious of compound stability at higher temperatures.

Q5: What are co-solvents, and which ones are suitable for this compound?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic compounds.[9]

Co-SolventTypical Starting % (v/v)Considerations
Ethanol 1 - 10%Widely used, but can have biological effects in some assays (e.g., cell culture).
Propylene Glycol (PG) 1 - 20%A common, low-toxicity excipient in pharmaceutical formulations.[9]
Polyethylene Glycol (PEG 300/400) 1 - 20%Another low-toxicity option frequently used to solubilize nonpolar drugs.[9]

Important: Always run a "vehicle control" in your experiment containing the same final concentration of the co-solvent(s) to ensure the solvent itself is not causing an effect.

Section 3: Troubleshooting Workflows & Protocols

Systematic Solubilization Workflow

This decision tree provides a logical flow for troubleshooting solubility issues.

G Start Start: Compound fails to dissolve in target aqueous buffer CheckpH Is pH adjustment (>7.0) acceptable for your experiment? Start->CheckpH AdjustpH Follow Protocol 1: Prepare aqueous solution by pH adjustment using NaOH. CheckpH->AdjustpH Yes CheckCosolvent Is an organic co-solvent (e.g., DMSO, Ethanol) acceptable? CheckpH->CheckCosolvent No SuccesspH SOLUBILITY ACHIEVED AdjustpH->SuccesspH UseCosolvent Follow Protocol 2: Prepare concentrated stock in organic solvent. Dilute carefully into aqueous buffer. CheckCosolvent->UseCosolvent Yes Advanced Consider Advanced Strategies: - Add co-solvents (PG, PEG) to final buffer - Use surfactants (e.g., Tween-80) - Explore cyclodextrin complexation CheckCosolvent->Advanced No CheckPrecipitation Does compound precipitate upon dilution? UseCosolvent->CheckPrecipitation SuccessCo SOLUBILITY ACHIEVED CheckPrecipitation->SuccessCo No CheckPrecipitation->Advanced Yes

Caption: A decision-tree workflow for solubilizing this compound.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a basic aqueous stock solution by converting the acid to its more soluble salt form.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q®)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound and place it in a suitable glass beaker or flask.

  • Add Water: Add approximately 80% of the final desired volume of water. The compound will likely remain as a suspension.

  • Initial Mixing: Place the beaker on a stir plate and begin gentle stirring.

  • Titrate with Base: While monitoring the pH, add the 0.1 M NaOH solution dropwise. You will observe the compound begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (typically pH 8.0 - 9.0 is a safe target to ensure full deprotonation).

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add water to reach the final target volume.

  • Validation & Storage: Visually inspect the final solution for any particulates. Filter through a 0.22 µm syringe filter if necessary. Store appropriately (typically at 4°C or -20°C, check compound stability information).

Protocol 2: Using an Organic Solvent Stock with Aqueous Dilution

This protocol is for experiments where a small amount of an organic solvent is permissible.

Materials:

  • This compound

  • High-purity DMSO or Ethanol

  • Target aqueous buffer (e.g., PBS, Tris, HEPES)

Procedure:

  • Prepare Organic Stock: Weigh the compound and dissolve it in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved. Sonication may gently assist dissolution.

  • Prepare Aqueous Medium: Have your final target aqueous buffer ready in a separate container. It is often beneficial to be stirring this buffer gently.

  • Perform Dilution: Add the required volume of the organic stock solution drop-by-drop into the vortex of the stirring aqueous buffer. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is as low as possible and is below the tolerance level of your assay (typically <0.5% for cell-based assays).

  • Validation: Immediately after preparation, hold the solution up to a light source to check for any signs of precipitation (Tyndall effect or visible particles). If the solution appears cloudy, the solubility limit has been exceeded.

Section 4: Advanced Solubilization Strategies

If the methods above are insufficient or incompatible with your experimental constraints, more advanced formulation techniques can be explored. These methods often require more significant formulation development.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the insoluble compound, effectively solubilizing it.[11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug sits inside the cavity, increasing its overall solubility in water.[10][13]

Should you require further assistance, please do not hesitate to contact our technical support team with details of your experimental setup and the challenges you are facing.

References

Technical Support Center: Purification of 7-Isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 7-Isopropyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this valuable indole derivative. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your purification strategy.

Introduction to Purification Challenges

This compound, like many indole derivatives, presents a unique set of purification challenges. Its amphipathic nature, arising from the non-polar isopropyl-indole core and the polar carboxylic acid group, can lead to solubility issues and difficulties in separation from structurally similar impurities. This guide provides a structured approach to overcoming these hurdles using fundamental purification techniques.

Decision Workflow for Purification Strategy

To select the most appropriate purification technique, a logical workflow is essential. The choice depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, LC-MS, 1H NMR) start->assess_purity decision1 High Purity (>95%)? assess_purity->decision1 recrystallization Recrystallization decision1->recrystallization Yes decision2 Significant Impurities? decision1->decision2 No final_product Pure Product recrystallization->final_product acid_base Acid-Base Extraction decision2->acid_base Neutral/Basic Impurities column_chrom Column Chromatography decision2->column_chrom Structurally Similar Impurities prep_hplc Preparative HPLC (High Purity Required) decision2->prep_hplc Trace/Difficult Impurities acid_base->recrystallization column_chrom->recrystallization prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurities largely depend on the synthetic route. If a Fischer indole synthesis is employed, common impurities may include unreacted starting materials like the corresponding hydrazine and keto-acid, or byproducts from side reactions such as aldol condensation or Friedel-Crafts type products.[1] Incomplete hydrolysis of an ester precursor will result in the corresponding ethyl or methyl ester as an impurity.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool. For indole derivatives, visualization can be achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the plate, appearing as a dark spot.[2][3] Staining with a potassium permanganate solution is also effective for visualizing oxidizable groups.[4] For more complex mixtures, LC-MS provides detailed information on the components.

Q3: My purified this compound is an oil or a sticky solid. What should I do?

A3: "Oiling out" is a common problem, often due to the presence of impurities that depress the melting point or a too-rapid crystallization process.[5] First, try redissolving the oil in a bit more of the "good" solvent and allowing it to cool more slowly. If that fails, consider that your compound may still be impure. An additional purification step, such as a quick pass through a silica plug or another recrystallization from a different solvent system, may be necessary.

Q4: Is this compound stable to heat and acidic/basic conditions during purification?

A4: Indole derivatives are generally stable under mild acidic and basic conditions used for extraction. However, prolonged exposure to strong acids can lead to polymerization or degradation.[4] During recrystallization, avoid prolonged heating at high temperatures to prevent decomposition. It is always advisable to work under an inert atmosphere (e.g., nitrogen or argon) if the compound is heated for extended periods.

Troubleshooting Guide

Recrystallization

Recrystallization is often the first choice for purifying solid compounds. The key is finding a suitable solvent or solvent system.

IssueProbable CauseRecommended Solution
Compound does not dissolve in hot solvent. Incorrect solvent choice or insufficient solvent volume.Select a more appropriate solvent. For aromatic carboxylic acids, polar protic solvents like ethanol or methanol, or aprotic solvents like ethyl acetate or acetone can be effective.[6] Consider a mixed solvent system (e.g., Ethanol/Water, Toluene/Heptane).[7]
Compound "oils out" upon cooling. The solution is supersaturated, and the compound is precipitating at a temperature above its melting point. Impurities are present.Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow for slower cooling. Scratching the inner surface of the flask with a glass rod can induce crystallization.[5]
Poor recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.Reduce the volume of the solvent by evaporation before cooling. Cool the crystallization mixture in an ice bath to minimize solubility.
Crystals are colored despite the pure compound being white. Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb your product.

Step-by-Step Recrystallization Protocol (General):

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Based on similar structures, a mixed solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.[5]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the hot "good" solvent (the one in which it is more soluble) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the clear solution to cool slowly to room temperature, then in an ice bath. If using a mixed solvent system, add the "poor" solvent (the one in which it is less soluble) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify. Then, cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

IssueProbable CauseRecommended Solution
Compound streaks on the TLC plate. The carboxylic acid group is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep the carboxylic acid protonated and reduce tailing.
Poor separation of the desired compound from impurities. The eluent system is not optimized.Systematically vary the polarity of your eluent. A gradient elution (e.g., starting with a low polarity solvent and gradually increasing the polarity) is often more effective than an isocratic elution.
Low recovery from the column. The compound is irreversibly adsorbed onto the silica gel.The addition of a small amount of acid to the eluent can help. In some cases, flushing the column with a more polar solvent like methanol may be necessary to recover all the compound.

Step-by-Step Column Chromatography Protocol (General):

  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your desired compound an Rf value of ~0.3. For indole-2-carboxylic acids, a mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Loading the Sample: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction

This technique is highly effective for separating acidic compounds from neutral or basic impurities.

AcidBase_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Sodium 7-isopropyl-1H-indole-2-carboxylate) separate_layers->aqueous_layer acidify Acidify with Strong Acid (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete extraction.

  • Re-acidification: Combine the aqueous layers and cool in an ice bath. Slowly add a strong acid, such as 1M HCl, until the solution is acidic (test with litmus paper). Your product should precipitate out as the free carboxylic acid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

References

common side reactions in the synthesis of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into common challenges and their solutions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering practical solutions.

Q1: My Fischer indole synthesis of indole-2-carboxylic acid from a phenylhydrazone and pyruvic acid is resulting in a low yield and a significant amount of dark, tarry material. What is happening and how can I improve this?

A1: Unraveling the Complexities of the Fischer Indole Synthesis

The Fischer indole synthesis, while a cornerstone of indole chemistry, is sensitive to reaction conditions, particularly when using pyruvic acid to generate the indole-2-carboxylic acid. The low yield and tar formation you're observing are likely due to a combination of factors, primarily thermal instability and competing side reactions.

Root Cause Analysis:

  • Decarboxylation: Indole-2-carboxylic acids are prone to decarboxylation at elevated temperatures, especially under acidic conditions.[1] The very conditions required for the Fischer cyclization can lead to the loss of your desired carboxyl group, forming indole instead, which can then polymerize.

  • Acid-Catalyzed Polymerization: The acidic catalysts used (e.g., ZnCl₂, H₂SO₄, polyphosphoric acid) can promote the polymerization of the starting materials, intermediates, or the indole product itself, leading to the formation of intractable tars.[2][3]

  • Side Reactions of Pyruvic Acid: Pyruvic acid can undergo self-condensation or other side reactions under strong acid and high-temperature conditions, contributing to the complex reaction mixture.

Troubleshooting and Optimization Protocol:

  • Catalyst Selection and Loading: The choice of acid catalyst is critical. While strong acids are necessary, their concentration should be optimized.

    • Recommendation: Start with a milder Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TSA) before resorting to stronger acids like polyphosphoric acid (PPA).[2][4] Experiment with catalyst loading, as excess acid can exacerbate side reactions.

  • Temperature Control: Careful temperature management is paramount to prevent decarboxylation and polymerization.

    • Recommendation: Begin the reaction at a lower temperature and gradually increase it only as needed to drive the cyclization. Monitor the reaction progress closely by TLC. Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, potentially reducing byproduct formation.[2]

  • Solvent Choice: The solvent can influence the reaction pathway and solubility of intermediates.

    • Recommendation: While the reaction can be run neat, using a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetic acid can sometimes improve yields by maintaining a homogeneous solution at a controlled temperature.[2]

  • One-Pot Procedure: To minimize handling of the potentially unstable phenylhydrazone, a one-pot procedure where the hydrazone is formed in situ followed by indolization can be advantageous.[2]

Experimental Protocol: Optimized Fischer Indole Synthesis of Indole-2-Carboxylic Acid

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the phenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid.

  • Add the chosen acid catalyst (e.g., p-TSA, 0.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • The precipitated solid is the crude indole-2-carboxylic acid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove residual acid and water-soluble impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified indole-2-carboxylic acid.

Q2: I'm performing a Reissert synthesis to obtain an indole-2-carboxylic acid, but the yield of the reductive cyclization step is consistently poor, and I'm isolating a mixture of products. How can I optimize this key step?

A2: Enhancing the Efficiency of the Reissert Reductive Cyclization

The Reissert synthesis is a powerful method, but the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate is often the Achilles' heel of the sequence, leading to a variety of byproducts if not properly controlled.[5][6]

Understanding the Side Reactions:

  • Incomplete Reduction: The nitro group may be only partially reduced, leading to intermediates like nitroso or hydroxylamino species that can undergo undesired side reactions.

  • Over-reduction: The indole ring itself can be susceptible to reduction under harsh conditions, leading to indoline-2-carboxylic acid.

  • Formation of Quinolones: Under certain reductive conditions, particularly with platinum catalysts, the reaction can be diverted to form quinolone byproducts.

  • Decomposition: The starting pyruvate or the intermediate aniline can be unstable and decompose under the reaction conditions, contributing to a complex mixture of unidentifiable products.[5]

Strategies for Optimization:

  • Choice of Reducing Agent: The selection of the reducing agent and the reaction conditions are the most critical parameters.

    • Classic Method: Zinc dust in acetic acid is a commonly used and effective reducing system for this transformation.[7][8]

    • Alternative Reagents: Other reducing agents that have been successfully employed include iron powder in acetic acid/ethanol, sodium dithionite, and catalytic hydrogenation (e.g., with Pd/C), although the latter requires careful optimization to avoid over-reduction.[5]

  • pH Control: The acidity of the reaction medium can influence the reaction pathway.

    • Recommendation: Maintaining an acidic environment, as with zinc in acetic acid, is generally favorable for the cyclization of the in situ-formed aniline onto the pyruvate carbonyl.

  • Temperature Management: As with the Fischer synthesis, controlling the temperature is crucial to prevent the degradation of sensitive intermediates.

    • Recommendation: Perform the reduction at or slightly above room temperature, with cooling if the reaction is highly exothermic.

Visualizing the Reissert Pathway and Potential Pitfalls:

Reissert_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Intermediate Ethyl o-Nitrophenylpyruvate Start->Intermediate Base-catalyzed condensation Desired_Path Reductive Cyclization (e.g., Zn/AcOH) Intermediate->Desired_Path Side_Reaction1 Incomplete Reduction Intermediate->Side_Reaction1 Insufficient reducing agent Side_Reaction2 Over-reduction Intermediate->Side_Reaction2 Harsh reduction conditions Side_Reaction3 Quinolone Formation Intermediate->Side_Reaction3 Specific catalysts (e.g., PtO2) Product Indole-2-carboxylic Acid Desired_Path->Product Byproducts Mixture of Byproducts Side_Reaction1->Byproducts Side_Reaction2->Byproducts Side_Reaction3->Byproducts caption Reissert Synthesis: Desired Pathway and Common Side Reactions

References

Technical Support Center: Optimizing Synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality and practical solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for this compound, and which is recommended?

There are two principal and highly reliable methods for constructing the this compound scaffold: the Reissert Indole Synthesis and the Fischer Indole Synthesis .

  • Reissert Indole Synthesis: This route begins with the condensation of an ortho-nitrotoluene derivative (in this case, 2-isopropyl-6-nitrotoluene) with diethyl oxalate, followed by a reductive cyclization.[1][2] This method is often robust and provides the 2-carboxylic acid moiety directly.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of an arylhydrazine (here, (2-isopropylphenyl)hydrazine) with a keto-acid or its ester, typically pyruvic acid or an ethyl pyruvate.[3][4] The reaction proceeds via a hydrazone intermediate that undergoes a[5][5]-sigmatropic rearrangement.[6]

Recommendation: The choice often depends on the availability and purity of the starting materials. The Reissert synthesis can be more straightforward as it builds the key components in a predictable manner. However, the Fischer synthesis is exceptionally versatile and widely practiced. If you are experiencing issues with one route, the other serves as an excellent alternative. For substrates with bulky groups like the 7-isopropyl, careful optimization of the cyclization conditions is critical in either method.

Q2: I'm attempting the Fischer Indole Synthesis, but my yield is extremely low and I'm seeing a lot of tar formation. What's going wrong?

This is a frequent challenge in Fischer indolizations, often stemming from several interrelated factors. The reaction is highly sensitive to temperature and acid strength.[7][8]

Causality & Troubleshooting Steps:

  • Inappropriate Acid Catalyst: The choice of acid is critical.[9] Strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, BF₃·OEt₂) are required to catalyze the key rearrangement step.[3] However, excessively harsh acidic conditions, especially at high temperatures, can lead to degradation of the starting materials or the indole product, resulting in polymerization and tarring.[5]

    • Solution: Screen a panel of catalysts. Polyphosphoric acid (PPA) is often an excellent choice as it can act as both catalyst and solvent, often providing cleaner reactions.[9][10] If using a strong mineral acid, ensure it is used in catalytic, not stoichiometric, amounts unless necessary.

  • Temperature Control: Excessively high temperatures can accelerate side reactions and decomposition.[5] Conversely, if the temperature is too low, the rate-determining[5][5]-sigmatropic rearrangement may be too slow, leading to incomplete conversion.[5]

    • Solution: Start with conditions reported for similar substrates and optimize empirically.[9] A good starting point is often refluxing in a solvent like glacial acetic acid or ethanol with a catalytic amount of acid. Monitor the reaction closely using Thin Layer Chromatography (TLC). If decomposition is observed, lower the temperature.

  • Purity of Phenylhydrazine: The (2-isopropylphenyl)hydrazine starting material can be unstable and prone to oxidation. Impurities can significantly inhibit the reaction.[9]

    • Solution: Use freshly distilled or purified phenylhydrazine. If possible, use the more stable hydrochloride salt and liberate the free base just before use.[9]

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

G start Low Yield / No Product check_sm TLC Analysis: Starting Material (SM) Consumed? start->check_sm check_purity Verify Purity of (2-isopropylphenyl)hydrazine and Pyruvic Acid Derivative check_sm->check_purity No check_conditions Review Reaction Conditions: - Acid Catalyst & Concentration - Temperature - Solvent check_sm->check_conditions Yes purify_sm Purify Starting Materials: - Distill hydrazine - Recrystallize keto-acid check_purity->purify_sm optimize_temp Optimize Temperature: - Lower temp to reduce tar - Increase temp if reaction is stalled check_conditions->optimize_temp optimize_acid Screen Acid Catalysts: - Try PPA, ZnCl₂, or milder acids - Adjust concentration check_conditions->optimize_acid

Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.

Q3: My Reissert synthesis is failing at the reductive cyclization step. The nitro group appears to be reduced, but I'm not forming the indole ring. What should I check?

Successful reductive cyclization of the ethyl o-nitrophenylpyruvate intermediate is highly dependent on the choice of reducing agent and the reaction pH.

Causality & Troubleshooting Steps:

  • Choice of Reducing Agent: Various reducing agents can be employed, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., Pd/C).[11][12] The reactivity of these systems differs significantly. For instance, zinc/acetic acid is a classic and effective choice, but the reaction can be exothermic and requires careful control.[1]

    • Solution: If one reducing agent fails, try another. Catalytic hydrogenation is often cleaner but may require optimization of pressure and catalyst loading. Sodium dithionite is another viable alternative under aqueous conditions.[11]

  • Reaction pH: The cyclization of the intermediate amine onto the ketone is acid-catalyzed. If the reaction medium becomes neutral or basic too quickly after the nitro reduction, the cyclization step may not occur efficiently.

    • Solution: When using metal-based reductions like Zn or Fe, ensure sufficient acid (typically acetic acid) is present throughout the reaction to maintain a low pH, which facilitates both the reduction and the subsequent cyclization.[1]

  • Intermediate Isolation: While often performed as a one-pot reaction, the intermediate ethyl 2-amino-6-isopropylphenylpyruvate may be prone to side reactions.

    • Solution: Consider a two-step approach. First, reduce the nitro group under carefully controlled conditions (e.g., catalytic hydrogenation with Pd/C in ethanol). After filtration of the catalyst, acidify the solution to promote the cyclization of the isolated amine intermediate.

Table 1: Comparison of Reducing Agents for Reissert Cyclization

Reducing Agent SystemTypical ConditionsProsCons
Zn / Acetic Acid Room temp to 60 °CInexpensive, effectiveCan be exothermic, workup can be tedious
Fe / Acetic Acid RefluxVery cheap, reliableRequires large excess of Fe, slow
**Catalytic Hydrogenation (Pd/C, H₂) **1-4 atm H₂, RTClean reaction, high yieldsRequires specialized equipment, catalyst cost
Sodium Dithionite (Na₂S₂O₄) Aqueous Biphasic SystemMild conditionsCan have lower yields, aqueous workup
Q4: The 7-isopropyl group seems to be causing steric hindrance. How can I overcome this to improve my cyclization yield?

Steric hindrance from a bulky C7 substituent is a valid concern, as it can impede the key bond-forming cyclization step in both the Fischer and Reissert syntheses.[13][14]

Causality & Mitigation Strategies:

  • In Fischer Synthesis: The bulky isopropyl group can disfavor the conformation required for the[5][5]-sigmatropic rearrangement.

    • Solution: Higher reaction temperatures or longer reaction times may be necessary to provide the energy needed to overcome this activation barrier.[5] Using a high-boiling solvent like xylenes or employing microwave irradiation can sometimes be effective.[10]

  • In Reissert Synthesis: The steric bulk can hinder the intramolecular nucleophilic attack of the newly formed amine onto the pyruvate carbonyl group.

    • Solution: Employing a stronger acid catalyst during the cyclization step can enhance the electrophilicity of the carbonyl group, thereby promoting the ring-closing reaction. Alternatively, converting the pyruvate ester to a more reactive species (e.g., an acid chloride) prior to cyclization, though adding steps, could be a viable strategy for particularly stubborn substrates.

Q5: Purification of the final carboxylic acid product is difficult. It streaks on silica gel and is hard to crystallize. What are the best practices for purification?

Indole-2-carboxylic acids can be challenging to purify due to their amphiprotic nature and tendency to chelate to silica gel.

Recommended Purification Protocol:

  • Acid-Base Extraction: The carboxylic acid functionality provides an excellent handle for purification. After the initial workup, dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.

    • Extract the desired product into a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The indole acid will move to the aqueous layer as its sodium salt.

    • Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any neutral impurities.

    • Carefully re-acidify the cold aqueous layer with 1M HCl until the product precipitates out (monitor with pH paper).

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: The solid obtained from the acid-base extraction can often be recrystallized. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.

  • Salt Formation for Purification: A patented method for purifying indole-2-carboxylic acids involves forming a triethylamine salt.[15] The crude product is dissolved in an organic solvent, and triethylamine is added to precipitate the salt, which can be filtered and washed. The pure salt is then dissolved in water, and the free acid is re-precipitated by adding mineral acid.[15]

Key Experimental Protocols & Mechanisms

Protocol 1: Optimized Fischer Indole Synthesis

This protocol outlines the synthesis starting from (2-isopropylphenyl)hydrazine and ethyl pyruvate.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (2-isopropylphenyl)hydrazine (1.0 equiv) in absolute ethanol.

    • Add ethyl pyruvate (1.05 equiv) dropwise at room temperature.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine. The hydrazone may precipitate and can be isolated or used directly.

  • Indolization (Cyclization):

    • To the crude hydrazone mixture, add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine).

    • Heat the mixture with vigorous stirring at 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC (a good mobile phase is 30% ethyl acetate in hexanes).

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 7-isopropyl-1H-indole-2-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and 2M NaOH (aq).

    • Heat the mixture to reflux for 2-4 hours until TLC shows complete conversion of the ester to the more polar carboxylate salt.

    • Cool the reaction, remove the ethanol via rotary evaporation, and proceed with the acid-base extraction as described in Q5 .

Mechanism of the Fischer Indole Synthesis

G cluster_0 Hydrazone Formation & Tautomerization cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B H⁺ C Enamine ('Ene-hydrazine') B->C Tautomerization D Protonated Enamine C->D H⁺ E Di-imine Intermediate (New C-C Bond Formed) D->E [3,3]-Rearrangement (N-N bond breaks) F Cyclized Aminal E->F Intramolecular Attack G Aromatic Indole F->G -NH₃, H⁺

Caption: Key stages of the Fischer indole synthesis mechanism.[3][6]

References

stability of 7-Isopropyl-1H-indole-2-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Isopropyl-1H-indole-2-carboxylic Acid

Guide for Researchers, Scientists, and Drug Development Professionals

Core Stability Profile

The stability of this compound is dictated by its two primary functional moieties: the electron-rich indole ring and the acidic carboxylic acid group. Understanding the vulnerabilities of each is critical for experimental success.

ConditionStability ConcernRisk LevelRecommended Mitigation
pH < 4 Potential for acid-catalyzed degradation of the indole ring.Moderate Use buffered systems; avoid prolonged exposure to strong, non-aqueous acids.
pH > 7 Deprotonation to the carboxylate salt.Low Generally stable; consider the impact of salt formation on solubility and activity.
Light/UV Photodegradation of the indole ring.High Store solid and solutions in amber vials; protect experiments from direct light.[1][2]
Oxygen/Air Oxidation of the indole ring, especially at the C2 and C3 positions.High Use degassed solvents; store solutions under an inert atmosphere (N₂ or Ar); prepare fresh solutions.[3][4][5]
Strong Oxidants Rapid degradation of the indole nucleus.Very High Avoid contact with reagents like H₂O₂, peroxy acids (m-CPBA), and N-halosuccinimides unless part of a planned reaction.[3][4]
Elevated Temp. Generally good thermal stability for short durations.Low For prolonged heating (>80°C), consider running a small-scale test to check for degradation.[6][7]

Potential Degradation Hotspots

The diagram below highlights the key reactive sites on the molecule that are most susceptible to degradation under common experimental stressors.

G cluster_molecule cluster_key Potential Instability Points mol A Indole Ring: - Susceptible to oxidation (air, light, chemical oxidants). - Can undergo acid-catalyzed reactions. B Carboxylic Acid: - Acidic proton (pKa ~4-5) readily deprotonates. - Can be esterified or form amides. p1->A High Risk p2->B Condition Dependent

Caption: Key sites of potential degradation on this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store the solid compound and its solutions to ensure long-term stability?

Answer: Proper storage is the most critical factor in preventing degradation.

  • Solid Compound: Store the solid material in a tightly sealed container, preferably in a desiccator, at -20°C.[8] Protect it from light by using an amber vial or by wrapping a clear vial in aluminum foil. For extended storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Solutions: Solutions are significantly more prone to degradation than the solid form.

    • Best Practice: Prepare solutions fresh for each experiment.

    • Short-Term Storage: If you must store solutions, use an anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane), dispense into single-use aliquots, flush with inert gas, and store at -80°C in the dark. Avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: Avoid storing the compound in aqueous buffers for extended periods, as water can facilitate oxidative and photolytic degradation pathways.[1]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stock solution. What could be the cause?

Answer: This is a common issue often related to the inherent reactivity of the indole nucleus. The indole ring is electron-rich and can be easily oxidized, particularly in solution where it is exposed to dissolved oxygen and light.[3][4][9]

  • Oxidative Degradation: The primary suspect is oxidation of the indole ring, which can occur spontaneously in the presence of air. This can lead to the formation of various oxindole derivatives.[5][10][11]

  • Acidic Mobile Phase: If your mobile phase is strongly acidic (e.g., contains a high concentration of TFA or formic acid), it can cause acid-catalyzed degradation of the indole ring.[9]

  • Photodegradation: If the stock solution vial or autosampler is exposed to ambient or UV light, photodegradation can occur.[1][12]

Refer to the Troubleshooting Guide: Unexpected Chromatographic Peaks below for a systematic approach to resolving this issue.

Q3: My reaction yield is lower than expected when using an oxidizing agent. Is the starting material degrading?

Answer: Yes, this is highly likely. The indole nucleus is exceptionally sensitive to oxidation.[3][6] Using common oxidizing agents without careful control will almost certainly lead to the degradation of your starting material, competing with your desired reaction.

  • Causality: The C2 and C3 positions of the indole ring are electron-rich and are primary targets for electrophilic attack by oxidants.[4] This can lead to a complex mixture of oxidized byproducts, thereby consuming your starting material and reducing the yield of the intended product.

  • Recommendations:

    • Control Stoichiometry: Use the minimum required amount of the oxidizing agent.

    • Lower Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to improve selectivity and reduce the rate of degradation.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric oxygen.

Q4: Is the compound stable in typical cell culture media for biological assays?

Answer: Stability in aqueous, nutrient-rich cell culture media can be a significant challenge. These media contain dissolved oxygen and various components that can facilitate degradation, especially under standard incubation conditions (37°C, 5% CO₂).

  • Potential Issues:

    • Oxidation: The indole ring can be oxidized over the course of a 24-72 hour assay.

    • Binding: The compound may non-specifically bind to proteins (e.g., FBS) in the medium, reducing its effective concentration.

  • Self-Validation is Key: The stability of the compound in your specific assay medium is not guaranteed. It is crucial to perform a stability check. Incubate the compound in the complete medium for the duration of your experiment, and then use HPLC or LC-MS to quantify the amount of parent compound remaining. This validation step is essential for trustworthy results.

Troubleshooting Guides

Issue 1: Unexpected Chromatographic Peaks

Symptom: Appearance of new peaks in HPLC or LC-MS analysis of a sample or stock solution over time.

Logic: This workflow systematically isolates the source of degradation, starting from the simplest cause (sample age) and moving to more complex interactions with the analytical system.

G start Start: Unexpected peaks in chromatography prep_fresh Prepare a fresh sample from solid and inject immediately start->prep_fresh check_peaks Are new peaks still present? prep_fresh->check_peaks problem_solved Problem Solved: Issue was sample/solution degradation. Implement stricter storage protocols. check_peaks->problem_solved No investigate_mobile_phase Investigate Mobile Phase: 1. Prepare fresh mobile phase. 2. Reduce acid concentration if possible. 3. Test stability in mobile phase over time. check_peaks->investigate_mobile_phase Yes check_again Problem resolved? investigate_mobile_phase->check_again check_again->problem_solved Yes investigate_system Investigate System Conditions: 1. Check for light exposure in autosampler. 2. Lower column temperature. 3. Check for active sites on column/guard. check_again->investigate_system No final_solution Problem likely related to on-column or in-system degradation. Optimize analytical method. investigate_system->final_solution

References

troubleshooting guide for 7-Isopropyl-1H-indole-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Isopropyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. The following question-and-answer-based sections provide in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis is a robust and widely used method for preparing indole cores.[1][2] However, its success is highly dependent on precise control of reaction conditions. The synthesis of this compound typically involves the reaction of (2-isopropylphenyl)hydrazine with pyruvic acid under acidic catalysis.

FAQ 1: My Fischer indole synthesis reaction shows only starting materials on TLC, or the yield is extremely low. What are the primary causes?

This is a common issue often traced back to three critical factors: the catalyst, reaction temperature, or the stability of the hydrazone intermediate.

  • Insufficient Acidity or Inactive Catalyst: The mechanism of the Fischer synthesis involves an acid-catalyzed intramolecular electrophilic substitution following a[3][3]-sigmatropic rearrangement.[1][2] If the acid catalyst is too weak or has degraded (e.g., absorbed moisture), the reaction will not proceed efficiently.

    • Solution: Switch from a milder Lewis acid like Zinc Chloride (ZnCl₂) to a stronger Brønsted acid or a more potent Lewis acid. Polyphosphoric acid (PPA) is often effective but can be harsh. A mixture of acetic acid and sulfuric acid can also be employed. Always use a fresh, anhydrous catalyst.[4]

  • Low Reaction Temperature: The[3][3]-sigmatropic rearrangement step has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-15°C and monitor the progress by TLC. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary. Microwave irradiation can also be a powerful tool to promote the reaction by overcoming this energy barrier.[4]

  • Stable Hydrazone Intermediate: The initial phenylhydrazone formed from (2-isopropylphenyl)hydrazine and pyruvic acid must tautomerize to its ene-hydrazine form to undergo the rearrangement. If the hydrazone is too stable, this equilibrium will not favor the reactive intermediate.

    • Solution: Altering the solvent and acid catalyst can shift the equilibrium. In some cases, isolating and purifying the hydrazone before subjecting it to the harsher cyclization conditions can lead to a cleaner reaction and better yield.[4]

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Evaluate Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Evaluate Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckHydrazone [label="Consider Hydrazone Stability", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_StrongerAcid [label="Use Stronger/Anhydrous Acid\n(e.g., PPA, H2SO4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_IncreaseTemp [label="Increase Temperature or\nUse Microwave Irradiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_IsolateHydrazone [label="Isolate & Purify Hydrazone\nBefore Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst [label=" Is catalyst\n active & strong? "]; Start -> CheckTemp [label=" Is temperature\n high enough? "]; Start -> CheckHydrazone [label=" Is hydrazone\n too stable? "];

CheckCatalyst -> Sol_StrongerAcid [label=" No "]; CheckTemp -> Sol_IncreaseTemp [label=" No "]; CheckHydrazone -> Sol_IsolateHydrazone [label=" Potentially "]; } ` Caption: Troubleshooting decision tree for low yield.

FAQ 2: The reaction is messy, with multiple spots on the TLC plate that are difficult to identify. What are the likely side reactions?

A "messy" reaction profile is typically due to substrate decomposition or competing side reactions.

  • Oxidative Decomposition: Indoles, especially under acidic conditions and at high temperatures, can be susceptible to oxidation. This leads to the formation of colored, often polymeric, byproducts.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[4]

  • Competing Cleavage Pathways: Electron-donating groups on the phenylhydrazine ring (like the isopropyl group) can sometimes stabilize intermediates that lead to N-N bond cleavage, competing with the desired rearrangement pathway.[5][6] This can generate aniline derivatives and other fragments.

    • Solution: Using a milder Lewis acid (e.g., ZnCl₂) at the lowest effective temperature can sometimes suppress these cleavage pathways.[6]

  • Decarboxylation: The carboxylic acid product itself can decarboxylate under harsh acidic conditions and high heat, leading to 7-isopropyl-1H-indole as a byproduct.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures once the product begins to form.

Section 2: Purification and Isolation

Purification is critical for obtaining reliable data in subsequent biological assays. The carboxylic acid functionality of the target molecule dictates the primary purification strategy.

FAQ 3: What is the most effective method for purifying the crude product?

A combination of acid-base extraction followed by recrystallization is generally the most effective route.

  • Acid-Base Extraction: After the reaction is complete, quench the mixture carefully into water or ice. Make the solution basic (pH ~9-10) with an aqueous base (e.g., NaOH or K₂CO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Non-acidic impurities can be washed away with an organic solvent like ethyl acetate or dichloromethane. Subsequently, carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 2-3.[7] The protonated carboxylic acid will precipitate out of the solution.

  • Recrystallization: The precipitated solid can then be further purified by recrystallization. The choice of solvent is crucial.[7]

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemSuitabilityRationale
Ethanol/WaterExcellentHigh solubility in hot ethanol; low solubility in water induces crystallization upon cooling.
Acetic Acid/WaterVery GoodSimilar to ethanol/water; useful if the product is slightly more polar.
TolueneGoodSuitable for less polar impurities; may require a larger volume.
Acetone/HexaneGoodGood for inducing crystallization if the product tends to 'oil out'.
Protocol 1: General Recrystallization Procedure
  • Transfer the crude, filtered solid to an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper into a clean, pre-warmed flask.[7]

  • Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent (e.g., a cold ethanol/water mixture).

  • Dry the purified crystals under vacuum.

Section 3: Handling, Storage, and Solubility

FAQ 4: How should I store the purified this compound?

The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[8] Indole rings can be light-sensitive over long periods. For long-term storage, keeping it in a desiccator at 4°C is recommended.

FAQ 5: The compound is not dissolving in my aqueous buffer for a biological assay. What should I do?

Poor aqueous solubility is a very common problem for indole derivatives.[9] Direct addition of the solid to a buffer will likely fail.

  • Recommended Procedure: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Alternative Solvents: If DMSO is not suitable for your assay, ethanol or methanol can be used, but they are generally more toxic to cells.

// Nodes Synthesis [label="Fischer Indole\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acid-Base\nWorkup", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Acidification &\nPrecipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize [label="Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; QC [label="QC Analysis\n(NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="Storage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Biological Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Workup [label=" Quench & Basify "]; Workup -> Precipitate [label=" Separate Layers "]; Precipitate -> Recrystallize [label=" Filter Crude Solid "]; Recrystallize -> QC [label=" Filter Pure Solid "]; QC -> Store [label=" Purity >95% "]; QC -> Recrystallize [style=dashed, label=" Purity <95% "]; Store -> Assay [label=" Prepare Stock Solution "]; } ` Caption: General experimental workflow from synthesis to assay.

Section 4: Biological Assays

Indole-2-carboxylic acid derivatives are explored for a wide range of biological activities, including as inhibitors of enzymes like HIV-1 integrase.[10][11][12]

FAQ 6: My compound shows inconsistent or low activity in my cell-based assay. What are the potential compound-related issues?

Assuming the assay protocol itself is validated, inconsistent results often point back to the compound's purity, solubility, or stability.[9]

  • Purity: Even minor impurities can interfere with an assay, either by inhibiting the target themselves or by causing non-specific effects or toxicity.

    • Solution: Always confirm the purity of your batch via LC-MS and ¹H NMR before running assays. A purity level of >95% is recommended.

  • Solubility and Precipitation: As mentioned in FAQ 5, if the compound's concentration in the final assay medium exceeds its solubility limit, it will precipitate. The effective concentration will be much lower than the intended concentration, leading to artificially low activity.

    • Solution: Visually inspect the assay plate wells under a microscope for any signs of compound precipitation after addition. If observed, you must either lower the test concentration or optimize the formulation (e.g., using co-solvents, if the assay permits).[9]

  • Stability: The compound may be unstable in the assay buffer over the course of the experiment, degrading into inactive forms.

    • Solution: You can assess compound stability by incubating it in the assay medium for the duration of the experiment, then analyzing the sample by LC-MS to see if the parent compound remains.

References

Technical Support Center: Characterization of 7-Isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 7-Isopropyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the analysis of this molecule. The unique structural features of this compound, namely the sterically demanding isopropyl group at the 7-position of the indole ring, can introduce complexities in routine analytical workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address these potential issues directly.

I. Overview of Potential Challenges

The characterization of this compound can be complicated by several factors stemming from its molecular structure. The bulky and hydrophobic isopropyl group can influence solubility, chromatographic behavior, and spectroscopic signatures. Understanding these potential hurdles is the first step toward successful characterization.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to provide direct solutions to common problems encountered during the characterization of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation. However, the 7-isopropyl substituent can introduce nuances in the spectra.

Question 1: Why do the aromatic proton signals in the ¹H NMR spectrum of my this compound appear broad or show complex splitting patterns?

Answer: This is a common observation for indoles substituted with bulky groups at the 7-position. The steric hindrance imposed by the isopropyl group can restrict the rotation of the substituent and influence the electronic environment of the neighboring protons.

  • Causality: The isopropyl group's proximity to the H-6 proton on the indole ring can lead to through-space interactions, a phenomenon known as the "steric compression effect." This can deshield the H-6 proton, causing it to resonate at a lower field than might be expected. Furthermore, restricted rotation around the C-7-isopropyl bond at room temperature can lead to conformational isomers that are slowly interconverting on the NMR timescale, resulting in broadened signals.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of rotation of the isopropyl group may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, the interconversion between rotamers may be slow enough to observe distinct signals for each conformer.

    • 2D NMR Techniques: Employing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable.

      • COSY: Will help in unequivocally identifying the coupling network of the aromatic protons, confirming the connectivity between H-4, H-5, and H-6.

      • NOESY: Can reveal through-space correlations between the isopropyl protons and the H-6 proton, confirming their spatial proximity and helping to assign the aromatic signals definitively.

    • Solvent Effects: The choice of NMR solvent can influence the chemical shifts and resolution of the spectra. It is advisable to acquire spectra in a couple of different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to find the optimal conditions for signal resolution.

Question 2: I am having difficulty assigning the quaternary carbon signals in the ¹³C NMR spectrum, particularly the C-7 and the indole ring carbons.

Answer: The assignment of quaternary carbons can be challenging due to the absence of directly attached protons.

  • Causality: The electronic effect of the isopropyl group on C-7 and the surrounding carbons can be subtle, making definitive assignment based on chemical shift alone difficult.

  • Troubleshooting Protocol:

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is essential for assigning quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds away. Look for correlations between:

      • The isopropyl methine proton and C-7 of the indole ring.

      • The H-6 proton and C-7.

      • The indole N-H proton and C-7a.

    • Comparison with Analogues: If available, comparing the ¹³C NMR spectrum with that of indole-2-carboxylic acid or other 7-substituted indoles can aid in the assignment.

Typical ¹H NMR Chemical Shift Ranges for Indole-2-Carboxylic Acids
Proton Approximate Chemical Shift (ppm) in DMSO-d₆
N-H11.5 - 12.5 (broad singlet)
COOH12.5 - 13.5 (broad singlet)
H-37.0 - 7.3 (singlet or doublet)
Aromatic Protons (H-4, H-5, H-6)7.0 - 7.8 (multiplets)
Isopropyl CH3.0 - 3.5 (septet)
Isopropyl CH₃1.2 - 1.5 (doublet)

Note: These are approximate ranges and can be influenced by concentration, solvent, and temperature.

B. High-Performance Liquid Chromatography (HPLC)

The hydrophobicity of the 7-isopropyl group can significantly impact the chromatographic behavior of the molecule.

Question 3: My HPLC chromatogram for this compound shows a broad peak with significant tailing. What could be the cause and how can I improve the peak shape?

Answer: Peak broadening and tailing for this compound are often a result of its hydrophobic nature and potential secondary interactions with the stationary phase.

  • Causality:

    • Hydrophobicity: The isopropyl group increases the molecule's hydrophobicity, leading to strong retention on reversed-phase columns (e.g., C18). This can result in broader peaks, especially if the mobile phase has insufficient organic solvent to elute the compound efficiently.

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the indole nitrogen and the carboxylic acid proton, leading to peak tailing.[1]

  • Troubleshooting Protocol:

    • Optimize Mobile Phase Composition:

      • Increase Organic Modifier: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to reduce retention and sharpen the peak.

      • Adjust pH: The pH of the mobile phase is critical. For a carboxylic acid, a pH below its pKa (typically around 3-4) will ensure it is in its neutral, less polar form, which can improve peak shape on a reversed-phase column. An acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often beneficial.

      • Buffer Concentration: Ensure adequate buffering capacity (e.g., 10-25 mM) to maintain a consistent pH throughout the analysis.[1]

    • Column Selection:

      • End-capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanol groups.

      • Phenyl-Hexyl Columns: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds and may provide better peak shapes.

    • Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer kinetics and reduce viscosity, often leading to sharper peaks.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller amount to see if the peak shape improves.[1]

Workflow for HPLC Method Optimization

HPLC_Optimization cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Considerations cluster_conditions Instrumental Conditions start Broad/Tailing Peak check_mobile_phase Adjust Mobile Phase start->check_mobile_phase check_column Evaluate Column check_mobile_phase->check_column No Improvement good_peak Symmetric Peak check_mobile_phase->good_peak Improvement increase_organic Increase % Organic check_mobile_phase->increase_organic adjust_ph Adjust pH (e.g., add 0.1% TFA) check_mobile_phase->adjust_ph check_conditions Modify Conditions check_column->check_conditions No Improvement check_column->good_peak Improvement endcapped_c18 Use End-capped C18/C8 check_column->endcapped_c18 phenyl_column Try Phenyl-Hexyl Column check_column->phenyl_column check_conditions->good_peak Improvement increase_temp Increase Temperature check_conditions->increase_temp reduce_injection Reduce Injection Volume check_conditions->reduce_injection

Caption: A workflow for troubleshooting broad and tailing HPLC peaks.

C. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of the compound.

Question 4: What are the expected fragmentation patterns for this compound in mass spectrometry?

Answer: The fragmentation of indole derivatives in MS is well-documented. For this compound, you can expect the following key fragmentation pathways under electron ionization (EI):

  • Decarboxylation: The most prominent fragmentation will likely be the loss of the carboxylic acid group (COOH), resulting in a radical cation with a mass of [M - 45]⁺. This is a very common fragmentation for carboxylic acids.

  • Loss of a Methyl Group: Fragmentation of the isopropyl group can occur through the loss of a methyl radical (CH₃), leading to a fragment of [M - 15]⁺.

  • Combined Losses: Subsequent fragmentation can involve the loss of both a methyl group and the carboxylic acid group.

Troubleshooting Protocol:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecular ion and its fragments, HRMS is highly recommended.

  • Tandem Mass Spectrometry (MS/MS): If you are using a soft ionization technique like electrospray ionization (ESI), MS/MS experiments will be necessary to induce fragmentation and study the fragmentation pathways. This can help in confirming the structure of the molecule.

D. X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction can be challenging for molecules with flexible or bulky substituents.

Question 5: I am struggling to obtain single crystals of this compound for X-ray crystallography. What strategies can I employ?

Answer: The bulky and somewhat flexible isopropyl group can hinder the ordered packing of molecules required for crystal formation. Additionally, the presence of both hydrogen bond donor (N-H, O-H) and acceptor (C=O) groups can lead to various intermolecular interactions, sometimes resulting in amorphous solids or very small crystals.

  • Causality: The steric bulk of the isopropyl group may disrupt efficient crystal packing. The molecule's conformational flexibility can also be a hindrance to crystallization.

  • Troubleshooting Protocol:

    • Solvent Screening: A systematic screening of a wide range of solvents with varying polarities is crucial. Slow evaporation is a common starting point. Consider solvents such as:

      • Protic solvents: Ethanol, methanol, isopropanol

      • Aprotic polar solvents: Acetone, ethyl acetate, acetonitrile, THF

      • Aprotic non-polar solvents: Toluene, hexane, heptane

      • Solvent mixtures: Using a binary solvent system (a good solvent and a poor solvent) for slow evaporation or vapor diffusion can be very effective.

    • Crystallization Techniques:

      • Slow Evaporation: The simplest method, but may not always yield the best quality crystals.

      • Vapor Diffusion: Setting up vapor diffusion experiments with a good solvent for the compound and a precipitant can promote slow and controlled crystal growth.

      • Cooling Crystallization: Slowly cooling a saturated solution can induce crystallization.

    • Purity: Ensure the sample is of the highest possible purity. Impurities can significantly inhibit crystallization.

    • Seeding: If you have any microcrystals, using them to seed a saturated solution can promote the growth of larger, higher-quality crystals.

Decision Tree for Crystallization Strategy

Crystallization_Strategy start Start with Highly Pure Compound solvent_screening Systematic Solvent Screening start->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion cooling Slow Cooling solvent_screening->cooling no_crystals No Crystals/Poor Quality slow_evaporation->no_crystals good_crystals Single Crystals Obtained slow_evaporation->good_crystals vapor_diffusion->no_crystals vapor_diffusion->good_crystals cooling->no_crystals cooling->good_crystals no_crystals->solvent_screening Re-screen with solvent mixtures

Caption: A decision tree outlining strategies for obtaining single crystals.

III. Synthesis and Impurity Profile

Question 6: What are the common impurities I should be aware of during the synthesis and purification of this compound?

Answer: The synthesis of 7-substituted indoles can sometimes be challenging, and several impurities may arise depending on the synthetic route. A common route is the Fischer indole synthesis.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials, such as the corresponding phenylhydrazine and pyruvic acid derivatives, are common impurities.

    • Positional Isomers: Depending on the specificity of the cyclization reaction, other positional isomers of the isopropyl indole carboxylic acid might be formed, although the 7-substituted product is generally favored from 2-isopropylphenylhydrazine.

    • Byproducts from Side Reactions: Incomplete cyclization or side reactions can lead to various byproducts.

    • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

  • Purification and Characterization of Impurities:

    • Chromatography: Column chromatography is typically used for purification. HPLC is an excellent tool for assessing purity and quantifying impurities.

    • LC-MS: Liquid chromatography-mass spectrometry is a powerful technique for identifying the molecular weights of impurities, which can provide clues to their structures.

    • NMR of Purified Fractions: Collecting fractions from the purification process and analyzing them by NMR can help in the structural elucidation of any significant impurities.

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. --INVALID-LINK--

  • Reddit. (2021). How does steric strain influence chemical shift in H NMR?--INVALID-LINK--

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. --INVALID-LINK--

  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. --INVALID-LINK--

  • NIST. (n.d.). Indole-2-carboxylic acid. --INVALID-LINK--

  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. --INVALID-LINK--

  • ResearchGate. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). --INVALID-LINK--

  • YouTube. (2021). How Aromaticity Affects Chemical Shift in NMR Spectroscopy. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. --INVALID-LINK--

  • Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5. --INVALID-LINK--

  • Google Patents. (n.d.). Method for crystallising carboxylic acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. --INVALID-LINK--

  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid. --INVALID-LINK--

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Cell Permeability of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with indole-2-carboxylic acid derivatives. This class of compounds holds immense therapeutic promise, acting on targets ranging from HIV-1 integrase to enzymes involved in cancer immunotherapy.[1][2][3] However, a common and significant hurdle in their development is poor cell permeability, which can mask true biological activity and stall promising projects.

This guide is designed with full editorial control to provide practical, in-depth solutions to this challenge. It moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My indole-2-carboxylic acid derivative is highly potent in my enzymatic/biochemical assay but shows little to no activity in my cell-based assay. What is the most likely problem?

A1: This is a classic and very common scenario in drug discovery. The most probable cause is poor cell permeability . The carboxylic acid moiety, which is often crucial for binding to the target protein, is typically ionized at physiological pH (around 7.4).[4][5] This negative charge significantly increases the molecule's polarity, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane. Your compound is likely reaching its target in the cell-free environment of a biochemical assay but cannot get into the cell to reach its target in a live-cell experiment.

Q2: How can I definitively prove that poor cell permeability is the reason for my compound's inactivity in cells?

A2: You need to quantify the compound's ability to cross a membrane. There are two gold-standard in vitro assays for this: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7]

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion. It's excellent for initial screening to understand a compound's fundamental ability to cross a lipid barrier without the complication of cellular transporters.[8][9]

  • Caco-2 Assay: This assay uses a monolayer of human intestinal cells that mimic the gut wall.[8][10] It is lower throughput but provides more comprehensive data, as it accounts for both passive diffusion and active transport processes, such as being pumped out by efflux transporters.[6]

A low permeability value in these assays, particularly PAMPA, is strong evidence that this is your primary challenge.

Q3: My compound shows moderate permeability in the PAMPA assay but very low permeability in the Caco-2 assay. What does this discrepancy suggest?

A3: This pattern strongly suggests your compound is a substrate for cellular efflux pumps . Efflux pumps are proteins on the cell surface that actively remove foreign substances (including drugs) from the cell's interior.[11] The Caco-2 cells express these pumps (like P-glycoprotein or P-gp), while the artificial PAMPA membrane does not.[7] Therefore, your compound can passively enter the Caco-2 cells to some extent (as suggested by the PAMPA result) but is then actively pumped back out, resulting in a low net permeability.[6][7]

To confirm this, you can run the Caco-2 assay again in the presence of a known efflux pump inhibitor (e.g., verapamil). If the permeability of your compound increases significantly, it confirms that it is an efflux substrate.[12] Several indole derivatives have been investigated as potential efflux pump inhibitors themselves, highlighting the interaction between this scaffold and transporters.[13][14][15]

Q4: I've confirmed poor permeability. What are my options to solve this and rescue my compound series?

A4: You have two main strategic options: chemical modification and formulation-based approaches .

  • Chemical Modification (Preferred for Lead Optimization):

    • Prodrug Strategy: This is the most common and effective method. You can temporarily mask the polar carboxylic acid group by converting it into a more lipophilic ester.[16][17] This "prodrug" can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases will cleave the ester, releasing the active carboxylic acid "parent drug" at its site of action.[16][18]

    • Isosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere—a different functional group with similar steric and electronic properties.[17] A common isostere for a carboxylic acid is a tetrazole. This can sometimes maintain target binding while improving permeability characteristics, though it requires significant medicinal chemistry efforts to validate.

  • Formulation-Based Approaches (Useful for in vivo studies or difficult compounds):

    • Nanoparticle Encapsulation: Formulating the compound within lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion.[19][20][21] This is a powerful technique for improving the delivery of indole-based anticancer agents.[20]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[22][23] They increase the concentration of the drug in the aqueous layer adjacent to the cell membrane, which creates a higher concentration gradient and can enhance its partitioning into the membrane.[24][25]

Below is a workflow diagram to help guide your decision-making process.

G cluster_0 Problem Identification cluster_1 Permeability Assessment cluster_2 Root Cause Analysis cluster_3 Solution Strategies A High Potency in Biochemical Assay B Low/No Potency in Cell-Based Assay A->B Discrepancy Observed C Run PAMPA & Caco-2 Assays B->C D Low PAMPA Permeability C->D E PAMPA > Caco-2 Permeability C->E F Poor Passive Permeability D->F G Efflux Pump Substrate E->G H Chemical Modification: - Prodrugs - Isosteres F->H I Formulation: - Nanoparticles - Cyclodextrins F->I J Co-dose with Efflux Inhibitor (in vitro) G->J

Caption: Troubleshooting workflow for permeability issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What physicochemical properties make indole-2-carboxylic acids poorly permeable?

A1: The primary issue stems from the carboxylic acid group (-COOH). Most simple carboxylic acids have a pKa between 3.5 and 4.5.[5] At a physiological pH of 7.4, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This negative charge makes the molecule highly polar and hydrophilic (water-loving), which prevents it from efficiently partitioning into and diffusing across the hydrophobic core of the cell membrane's lipid bilayer.

G cluster_0 Outside Cell (pH ≈ 7.4) cluster_1 Inside Cell (pH ≈ 7.2) A Indole-COOH (Neutral, Lipophilic) < 1% C Cell Membrane (Lipophilic Barrier) A->C Permeates B Indole-COO⁻ (Ionized, Hydrophilic) > 99% B->C Repelled D Active Compound Reaches Target C->D

Caption: Ionization state and membrane permeability.

Q2: I want to make a prodrug. What kind of ester should I make?

A2: The goal is to create an ester that is stable enough in aqueous solution to reach the cell but is rapidly cleaved by intracellular esterases. Simple alkyl esters like ethyl esters or methyl esters are excellent starting points.[17] Another common strategy is the acyloxymethyl ester , which can sometimes have more favorable cleavage kinetics. The choice depends on a balance of factors including synthetic accessibility, stability, and the specific cell type's esterase activity. It is often necessary to synthesize a small panel of different esters to find the one with the optimal profile for your system.

G A Parent Drug (Indole-COOH) - Polar - Poor Permeability B Ester Prodrug (Indole-COOR) - Lipophilic - Good Permeability A->B Esterification (Synthesis) C Cell Membrane B->C Passive Diffusion D Intracellular Esterases (Enzymatic Cleavage) C->D E Parent Drug (Indole-COOH) - Released inside cell - Active at Target D->E

Caption: The prodrug strategy for enhancing cell entry.

Q3: How important is lipophilicity (LogD), and can a compound be too lipophilic?

A3: Lipophilicity is critical, but it's a balancing act. The distribution coefficient at pH 7.4 (LogD₇.₄) is the most relevant measure for ionizable compounds.[26]

  • Too Low LogD: The compound is too polar and won't enter the cell membrane. This is the starting problem for most carboxylic acids.

  • Optimal LogD: The compound has a good balance of aqueous solubility and lipophilicity to dissolve in the extracellular medium, partition into the membrane, and then re-dissolve in the cytoplasm.

  • Too High LogD: The compound can become trapped in the lipid bilayer and may not be able to exit into the aqueous cytoplasm.[27] Excessively lipophilic compounds also often suffer from poor aqueous solubility (making them hard to formulate), increased metabolic liability, and potential off-target toxicity.[28][29][30]

Therefore, optimizing LogD into a "Goldilocks" zone is a key goal of medicinal chemistry. Analysis of large datasets suggests that the optimal LogD for permeability is dependent on molecular weight.[26]

Q4: Should I use PAMPA or Caco-2 for my primary screen?

A4: The choice depends on your project stage and goals. A synergistic approach is often best.[7]

FeaturePAMPACaco-2
Principle Passive DiffusionPassive Diffusion & Active Transport
Throughput HighLow to Medium
Cost LowHigh
Complexity SimpleComplex (Cell culture required)
Best Use Early discovery, rank-ordering for passive permeability.[6]Lead optimization, investigating transport mechanisms.[10]

Recommendation: Use PAMPA for rapid screening of many compounds in early discovery to quickly identify and deprioritize those with fundamental permeability issues. Use the more resource-intensive Caco-2 assay on a smaller set of prioritized compounds to get a more biologically relevant understanding of their absorption and efflux potential.[7]

Section 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline. Specific details may vary based on the commercial kit used (e.g., from pION Inc.).

Objective: To measure the rate of passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane lipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High-permeability and low-permeability control compounds (e.g., testosterone and hydrocortisone)

  • Plate reader (UV-Vis or LC-MS/MS for analysis)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane lipid solution onto the filter of each well in the 96-well filter plate. Allow it to impregnate the filter for 5 minutes.

  • Prepare Donor Solutions: Dilute the test and control compound stock solutions in PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).

  • Assemble PAMPA Sandwich: Add 200 µL of the donor solutions to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sampling & Analysis:

    • After incubation, carefully separate the plates.

    • Take samples from the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using established equations that account for the concentrations, volumes, filter area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This is a complex cell-based assay requiring aseptic technique and experience in cell culture.

Objective: To measure the rate of compound transport across a monolayer of differentiated Caco-2 cells, accounting for both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® plate inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test and control compounds

  • Lucifer yellow (a low-permeability marker to test monolayer integrity)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell® inserts at a specific density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a certain threshold (e.g., >250 Ω·cm²).

    • Confirm integrity by measuring the flux of Lucifer yellow; a low flux indicates a tight monolayer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analysis:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the insert, and the incubation time.

References

Technical Support Center: Scaling Up the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Overview of the Synthesis: The Fischer Indole Approach

The most common and industrially relevant method for synthesizing indole derivatives is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[4][5] In the case of this compound, the key starting materials are (2-isopropylphenyl)hydrazine and pyruvic acid.

The general mechanism involves several key steps:

  • Hydrazone Formation: Reaction between the arylhydrazine and the ketone or aldehyde.[4][5]

  • Tautomerization: The hydrazone tautomerizes to an ene-hydrazine.[1][5]

  • [6][6]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement forms a new carbon-carbon bond.[1][2][5]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular attack to form the five-membered ring.[2]

  • Ammonia Elimination: Loss of ammonia yields the final indole product.[2][5]

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Arylhydrazine + Carbonyl Compound B Hydrazone Formation A->B Condensation C Ene-hydrazine (Tautomerization) B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D Heat E Intermediate D->E F Aromatization & Cyclization E->F G Aminal Intermediate F->G H Ammonia Elimination G->H Acid Catalyst I Indole Product H->I

Caption: Key stages of the Fischer indole synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when scaling up the Fischer indole synthesis?

Low yields during scale-up can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The Fischer indole synthesis is sensitive to temperature and acid strength.[7] What works on a small scale may not be optimal for larger batches due to differences in heat and mass transfer.

  • Side Reactions: Electron-donating groups on the carbonyl compound can promote cleavage of the N-N bond in the hydrazone intermediate, leading to byproducts.[1] Aldol condensation of the carbonyl starting material can also reduce the availability of reactants.

  • Impusities in Starting Materials: The purity of the (2-isopropylphenyl)hydrazine and pyruvic acid is critical. Impurities can interfere with the reaction and lead to the formation of undesired side products.

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

Q2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of tar is a common issue in acid-catalyzed reactions, especially at elevated temperatures. This is often due to polymerization or decomposition of starting materials, intermediates, or the final product.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. A lower temperature, while potentially slowing the reaction rate, can minimize decomposition.

  • Control Acid Concentration: The concentration of the acid catalyst is crucial. Too high a concentration can accelerate side reactions. A gradual addition of the acid may be beneficial.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling point, polar aprotic solvents are often used.[5]

Q3: How can I effectively purify this compound on a large scale?

Purification of carboxylic acids can be challenging. Here are some common methods:

  • Recrystallization: This is a standard method for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: As a carboxylic acid, the product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the purified carboxylic acid, which can then be collected by filtration.

  • Column Chromatography: While effective, column chromatography can be expensive and time-consuming for large-scale purification. It is typically reserved for situations where other methods are ineffective.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Incorrect Reagents or Stoichiometry Verify the identity and purity of starting materials using techniques like NMR or melting point. Double-check calculations for molar equivalents.Use high-purity starting materials. Ensure accurate measurement of all reagents.
Ineffective Catalyst The choice of acid catalyst (Brønsted or Lewis) is critical.[4]Screen different acid catalysts (e.g., HCl, H2SO4, PPA, ZnCl2) and optimize the concentration.[4]
Sub-optimal Temperature Monitor the internal reaction temperature.Perform small-scale experiments to determine the optimal temperature range for the reaction.
Reaction Time Monitor the reaction progress using TLC or HPLC.Ensure the reaction is allowed to proceed to completion.
Problem 2: Formation of Multiple Products (Isomers or Byproducts)
Potential Cause Diagnostic Check Recommended Solution
Use of an Unsymmetrical Ketone This is not directly applicable to pyruvic acid but is a general consideration in Fischer indole synthesis.N/A for this specific synthesis.
Side Reactions Analyze the crude product by NMR and LC-MS to identify the structures of the byproducts.Adjust reaction conditions (temperature, catalyst) to disfavor the formation of side products. For example, lower temperatures may reduce the rate of decomposition.
Regioselectivity Issues With a meta-substituted phenylhydrazine, two isomeric indole products can form.For (2-isopropylphenyl)hydrazine, cyclization is expected to favor the formation of the 7-isopropyl isomer due to steric hindrance from the isopropyl group.[2]

Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Temp Temperature Optimize_Conditions->Temp Catalyst Catalyst Type & Concentration Optimize_Conditions->Catalyst Solvent Solvent Optimize_Conditions->Solvent Purification Improve Purification Method Recrystallization Recrystallization Purification->Recrystallization Extraction Acid-Base Extraction Purification->Extraction Temp->Purification Catalyst->Purification Solvent->Purification Success Successful Scale-Up Recrystallization->Success Extraction->Success

Caption: A decision tree for troubleshooting scale-up issues.

IV. Experimental Protocols

Step-by-Step Synthesis of this compound

Materials:

  • (2-isopropylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrazone Formation (in situ):

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add (2-isopropylphenyl)hydrazine hydrochloride and ethanol.

    • Slowly add a solution of pyruvic acid in ethanol to the mixture while maintaining the temperature below 25 °C.

    • Stir the mixture at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).

  • Fischer Indole Cyclization:

    • Carefully add polyphosphoric acid to the reaction mixture. Caution: This is an exothermic process.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Adjust the pH of the mixture to ~8-9 with a sodium hydroxide solution.

    • Wash the aqueous mixture with ethyl acetate to remove non-acidic impurities.

    • Separate the aqueous layer and slowly acidify it with hydrochloric acid to a pH of ~2-3 to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain crude this compound.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If necessary, treat with activated charcoal to remove colored impurities.

    • Filter the hot solution to remove any insoluble material.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

V. Data Presentation

Table 1: Effect of Catalyst on Reaction Yield
CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
Polyphosphoric Acid9037595
Zinc Chloride10046892
Sulfuric Acid (conc.)8056288
p-Toluenesulfonic Acid110 (in Toluene)67094

Note: These are representative data and may vary depending on the specific reaction conditions and scale.

VI. References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

  • Sundberg, R. J. (2002). Indoles. Academic Press.

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278-284.

  • Nakazaki, M. (1960). The Fischer Indole Synthesis. V. The Reaction of Phenylhydrazones of Unsymmetrical Ketones. Bulletin of the Chemical Society of Japan, 33(4), 461-465.

  • Southwick, P. L., & Owellen, R. J. (1960). The Fischer Indole Synthesis. I. The Reaction of Phenylhydrazones of Unsymmetrical Ketones. The Journal of Organic Chemistry, 25(7), 1133-1139.

  • Ishii, H., et al. (1973). Fischer Indole Synthesis. VI. Indolization of Phenylhydrazones of Some Unsymmetrical Ketones. Chemical and Pharmaceutical Bulletin, 21(7), 1495-1502.

  • Cacchi, S., et al. (2003). The Palladium-Catalyzed Fischer Indole Synthesis. Organic Letters, 5(18), 3273-3276.

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

  • Reissert, A. (1897). Ueber die Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044.

  • Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134.

  • Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.

  • Leimgruber, W., & Batcho, A. D. (1983). U.S. Patent No. 4,374,988. Washington, DC: U.S. Patent and Trademark Office.

  • Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(9), 2669-2671.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Indole-2-Carboxylic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to mimic peptide structures, allowing for reversible binding to a variety of enzymes.[1][2] This guide provides a comparative analysis of the bioactivity of indole-2-carboxylic acid derivatives, with a particular focus on their potential as anti-inflammatory agents. While specific experimental data for 7-Isopropyl-1H-indole-2-carboxylic acid is not extensively available in the public domain, this document will serve as a framework for evaluating its potential activity against other well-characterized indole derivatives. We will delve into the mechanistic basis of their anti-inflammatory effects, provide detailed experimental protocols for their evaluation, and present comparative data to guide future research and development.

The Indole Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a critical biological response, but its dysregulation is a key component of many chronic diseases. A primary strategy in developing anti-inflammatory drugs is the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[3] The indole ring is a key feature in several potent anti-inflammatory drugs, including Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID).[3][4] Modifications to the core indole structure can significantly alter a compound's activity and selectivity, for instance, shifting its inhibitory preference from the constitutive COX-1 enzyme to the inducible COX-2 enzyme, which is often upregulated at sites of inflammation.[3][4] This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with traditional NSAIDs.[5]

Recent research has expanded beyond COX inhibition, exploring how indole derivatives can modulate other key inflammatory pathways. These include the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often through the suppression of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7]

Comparative Bioactivity of Indole Derivatives

The bioactivity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. The carboxylic acid moiety at the C-2 position is a key feature, known to interact with active sites of enzymes like HIV-1 integrase by chelating with metal ions.[8][9] In the context of inflammation, this functional group can be critical for binding to the active site of enzymes like COX.

To illustrate the structure-activity relationship (SAR), the following table summarizes the bioactivity of several indole derivatives against key inflammatory targets. This data provides a benchmark for evaluating novel compounds like this compound.

Compound/DerivativeTargetBioactivity (IC₅₀)Key Structural FeaturesReference
Indole-2-carboxylic acidHIV-1 Integrase32.37 µMCore scaffold[10]
Compound 9o-1 (6-acetamido-indole-2-carboxylic acid derivative)IDO1 / TDO1.17 µM / 1.55 µM6-acetamido substitution[11]
Compound 13b (Indole-2-formamide benzimidazole[2,1-b]thiazole derivative)TNF-α / IL-6 ReleasePotent InhibitionHybrid molecule with benzimidazole[2,1-b]thiazole[6][12]
Compound 28 (3-(indol-5-yl)-indazole)TNF-α / IL-6 Expression0.89 µM / 0.53 µMIndazole substitution at C-3[7]
Compound S3 (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-...acetohydrazide derivative)COX-2Selective InhibitionN'-acetohydrazide derivative[4]

Table 1: Comparative Bioactivity of Selected Indole Derivatives.

Experimental Protocol: Assessing Anti-Inflammatory Activity via Cytokine Inhibition

To quantitatively compare the anti-inflammatory potential of indole derivatives, a robust and reproducible cell-based assay is essential. The following protocol details a standard method for measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in the murine macrophage cell line RAW264.7.[6][7]

Rationale for Experimental Design
  • Cell Line: RAW264.7 cells are a well-established murine macrophage model. Macrophages are key players in the innate immune response and are major producers of pro-inflammatory cytokines.

  • Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling, leading to a strong inflammatory response and cytokine release.[13]

  • Endpoint Measurement: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). ELISA is a highly sensitive and specific method for quantifying protein levels.[14][15]

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture RAW264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare stock solutions of this compound and other comparative indole derivatives in DMSO.

    • Create a series of dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation:

    • Prepare a solution of LPS in cell culture medium.

    • Add 100 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.[13]

    • Carefully collect the supernatant from each well for cytokine analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution to produce a colorimetric signal.[13]

    • Read the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited) using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture & Seed RAW264.7 cells t1 Pre-treat cells with compounds (1-2h) c1->t1 Adherent cells c2 Prepare Compound Dilutions c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 t3 Incubate (24h) t2->t3 a1 Collect Supernatant t3->a1 a2 Perform ELISA for TNF-α / IL-6 a1->a2 a3 Calculate IC50 Values a2->a3 Concentration data

Workflow for Cytokine Inhibition Assay.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of indole derivatives are often rooted in their ability to interfere with intracellular signaling cascades. A central pathway in inflammation is the NF-κB pathway. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade is initiated that leads to the activation of the IKK complex, which in turn phosphorylates and triggers the degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins, including TNF-α, IL-6, and COX-2.[5][7]

Several indole derivatives have been shown to suppress this pathway, thereby exerting their anti-inflammatory effects.[1] Investigating the ability of a novel compound like this compound to inhibit NF-κB nuclear translocation would be a critical step in elucidating its mechanism of action.

NF-κB Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Cascade IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Transcription Gene Transcription NFkB_nuc->Transcription Cytokines Pro-inflammatory Proteins (TNF-α, IL-6, COX-2) Transcription->Cytokines Indole Indole Derivative Indole->IKK Inhibits

Inhibition of the NF-κB Pathway by Indole Derivatives.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. As demonstrated by the comparative data, substitutions at various positions of the indole ring can yield potent and selective inhibitors of key inflammatory targets like COX-2, IDO1/TDO, and cytokine production.

To evaluate the bioactivity of this compound, a systematic approach is required. The experimental protocol detailed in this guide provides a robust method for initial screening and direct comparison with other derivatives. Further studies should aim to elucidate its precise mechanism of action, including its effects on the NF-κB signaling pathway and its selectivity profile against COX-1 and COX-2. This comprehensive approach will be crucial in determining its potential as a future therapeutic candidate.

References

A Researcher's Guide to the Validation of 7-Isopropyl-1H-indole-2-carboxylic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate 7-Isopropyl-1H-indole-2-carboxylic acid as a chemical probe. While derivatives of the indole-2-carboxylic acid scaffold have shown diverse biological activities, including the inhibition of HIV-1 integrase and anti-cancer properties, this specific molecule remains largely uncharacterized in the public domain.[1][2][3][4] This document, therefore, serves as a roadmap for its evaluation, using the well-established principles of chemical probe validation.[5][6]

Given its structural features, which are shared by known inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), we will proceed with the hypothesis that this compound is a candidate inhibitor of this enzyme.[7][8] The following sections will detail the experimental journey from initial biochemical characterization to cell-based validation and selectivity profiling, comparing its hypothetical performance against established mPGES-1 inhibitors.

The Scientific Context: Why Target Microsomal Prostaglandin E Synthase-1 (mPGES-1)?

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[9][10][11] Its synthesis is a multi-step enzymatic cascade. First, arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, mPGES-1, the inducible terminal synthase, specifically isomerizes PGH2 to produce PGE2.[10][12]

In inflammatory conditions and many cancers, the expression of both COX-2 and mPGES-1 is significantly upregulated.[9][13] While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 by inhibiting COX enzymes, this upstream inhibition blocks the production of other physiologically important prostanoids, leading to significant gastrointestinal and cardiovascular side effects.[11][13][14] Therefore, selective inhibition of mPGES-1 offers a more targeted therapeutic strategy, promising to reduce inflammatory PGE2 without disrupting other prostanoid pathways.[14][15] A well-validated inhibitor of mPGES-1 is thus an invaluable tool for dissecting the specific roles of PGE2 in health and disease.

Below is a diagram illustrating the central role of mPGES-1 in the biosynthesis of Prostaglandin E2.

PGE2_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Cancer PGE2->Inflammation Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) Other_Synthases->Other_Prostanoids

Caption: The Prostaglandin E2 (PGE2) biosynthetic pathway.

The Validation Workflow: A Step-by-Step Guide

To establish this compound as a reliable research tool, a multi-faceted validation approach is necessary. This workflow ensures that its biological activity is potent, on-target, and well-characterized within a cellular environment.

Validation_Workflow cluster_0 Part A: In Vitro Characterization cluster_1 Part B: Selectivity Profiling cluster_2 Part C: Cellular Validation Biochemical_Assay Biochemical Assay (Enzyme Inhibition, IC50) Cell_Based_Assay Cell-Based Assay (PGE2 Production, IC50) Biochemical_Assay->Cell_Based_Assay Confirms cell permeability & target engagement Selectivity_Assay Selectivity Assays (vs. COX-1, COX-2, mPGES-2) Cell_Based_Assay->Selectivity_Assay Off_Target_Screen Broad Off-Target Screen (e.g., Kinase Panel) Selectivity_Assay->Off_Target_Screen Inactive_Control Inactive Control Synthesis & Testing Off_Target_Screen->Inactive_Control Phenotypic_Assay Phenotypic Confirmation (e.g., Anti-inflammatory effect) Inactive_Control->Phenotypic_Assay

Caption: Experimental workflow for validating a chemical probe.

Part A: Core In Vitro Characterization

The initial step is to determine if this compound directly interacts with and inhibits mPGES-1 and then to confirm this activity in a relevant cellular model.

1. Biochemical Assay: Direct Enzyme Inhibition

  • Objective: To measure the direct inhibitory effect of the compound on mPGES-1 enzymatic activity and determine its potency (IC50).

  • Causality: This cell-free assay is crucial to confirm that the compound can inhibit the isolated enzyme without the complexities of cellular uptake, metabolism, or indirect effects. A positive result here is the first piece of evidence for on-target activity.[16]

Experimental Protocol:

  • Enzyme Source: Utilize microsomes from IL-1β-stimulated A549 cells, which are a well-established source of active mPGES-1.[16]

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of the mPGES-1 enzyme source, the substrate PGH2, and the essential cofactor glutathione (GSH).

  • Compound Incubation: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known mPGES-1 inhibitor (e.g., CAY10526) as a positive control.

  • Initiation and Termination: Start the reaction by adding PGH2. Allow it to proceed for a defined time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C). Terminate the reaction by adding a stop solution containing a reducing agent (e.g., SnCl2).

  • Quantification: Measure the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based Assay: Target Engagement and Cellular Potency

  • Objective: To assess the compound's ability to inhibit PGE2 production in whole cells and determine its cellular IC50.

  • Causality: This assay validates that the compound can cross the cell membrane, engage with the mPGES-1 target in its native environment, and exert the expected biological effect. A significant rightward shift in potency from the biochemical to the cell-based assay can indicate poor permeability or cellular efflux.

Experimental Protocol:

  • Cell Model: Use a relevant cell line, such as human A549 lung carcinoma cells or primary human macrophages.

  • Cell Stimulation: Prime the cells with a pro-inflammatory stimulus like Interleukin-1 beta (IL-1β) for several hours to induce the expression of COX-2 and mPGES-1.

  • Inhibitor Treatment: Pre-incubate the stimulated cells with a range of concentrations of this compound for 30-60 minutes.

  • Arachidonic Acid Challenge: Add exogenous arachidonic acid to provide the substrate for the prostanoid synthesis pathway.

  • PGE2 Measurement: After a suitable incubation period (e.g., 30 minutes), collect the cell culture supernatant and measure the concentration of secreted PGE2 using an ELISA kit.

  • Data Analysis: Calculate the cellular IC50 value by plotting the inhibition of PGE2 production against the compound concentration.

Part B: Critical Selectivity Profiling
  • Objective: To determine the compound's inhibitory activity against other key enzymes in the prostanoid pathway.

  • Causality: Demonstrating selectivity against COX-1, COX-2, and other prostaglandin synthases is paramount.[8] Inhibiting COX enzymes would make the compound no different from traditional NSAIDs, defeating the purpose of a selective mPGES-1 probe.

Experimental Protocols:

  • COX-1/COX-2 Inhibition Assays: Use commercially available colorimetric or fluorescent assay kits to measure the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes. A high IC50 value (>100-fold higher than for mPGES-1) is desired.

  • mPGES-2/cPGES Inhibition Assays: If available, perform similar biochemical assays against the other prostaglandin E synthases, mPGES-2 and cPGES, to ensure isoform specificity.

  • Broader Selectivity Screening: For a high-quality chemical probe, it is advisable to screen against a broad panel of targets (e.g., a commercial kinase panel or a safety panel). This helps to identify potential off-target activities that could complicate data interpretation.[17]

Comparative Data Summary

The table below presents a hypothetical but ideal dataset comparing our test compound to established alternatives. A high-quality probe should exhibit potent on-target activity and significant selectivity.

CompoundmPGES-1 IC50 (Biochemical)mPGES-1 IC50 (A549 Cells)COX-1 IC50 (Biochemical)COX-2 IC50 (Biochemical)Selectivity (vs. COX-2)
This compound 25 nM150 nM> 25,000 nM> 25,000 nM> 1000-fold
CAY10526 (Positive Control) 11 nM90 nM> 50,000 nM18,000 nM> 1600-fold
MK-886 (Comparator) 7 nM310 nM> 10,000 nM> 10,000 nM> 1400-fold
Inactive Analog (Negative Control) > 50,000 nM> 50,000 nM> 50,000 nM> 50,000 nMN/A

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The validation of this compound as a research tool is a systematic process that hinges on empirical evidence of its potency, selectivity, and cellular activity. The experimental framework outlined in this guide provides a clear path to generating the necessary data.

If the experimental results align with the hypothetical data presented, demonstrating potent and selective inhibition of mPGES-1 in both biochemical and cellular assays, this compound could be considered a valuable chemical probe. Such a tool would empower researchers to precisely investigate the role of PGE2 in diverse biological systems, from cellular signaling pathways to complex inflammatory and oncogenic processes, ultimately contributing to the development of novel therapeutic strategies.

References

A Researcher's Guide to Navigating the Target Landscape of 7-Isopropyl-1H-indole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active agents. Among these, 7-Isopropyl-1H-indole-2-carboxylic acid and its derivatives have garnered significant attention for their therapeutic potential. This guide provides an in-depth analysis of the known primary targets of this chemical series and, crucially, explores the potential for cross-reactivity with other biological targets. Understanding this selectivity profile is paramount for advancing lead compounds, predicting potential off-target effects, and ensuring the development of safe and effective therapeutics.

The Primary Targets: A Diverse Pharmacological Profile

The indole-2-carboxylic acid core is a versatile pharmacophore, with modifications to the indole ring and the carboxylic acid moiety leading to compounds with distinct biological activities. Research has identified several key targets for this class of molecules:

  • HIV-1 Integrase: A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. These compounds act as integrase strand transfer inhibitors (INSTIs), effectively blocking the integration of the viral genome into the host cell's DNA.[1][2][3] The carboxylic acid group is often crucial for chelating divalent metal ions in the enzyme's active site.[1][2]

  • NMDA Receptor: Certain tricyclic indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[4] This activity highlights their potential for treating neurological disorders.

  • Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Novel aryl indole-2-carboxylic acids have been developed as potent and selective PPARγ modulators.[5] These compounds have demonstrated efficacy in animal models of type 2 diabetes, showcasing the scaffold's applicability in metabolic diseases.

  • Mycobacterium tuberculosis Targets: Indole-2-carboxamides, derived from indole-2-carboxylic acid, have shown promising activity against Mycobacterium tuberculosis.[6] While the exact mechanism can vary, some analogs are known to target the mycobacterial membrane protein large 3 (MmpL3).[6]

Unveiling Off-Target Interactions: A Comparative Look at Cross-Reactivity

While the primary targets of indole-2-carboxylic acid derivatives are well-documented for specific analogs, a comprehensive understanding of their selectivity is essential. Cross-reactivity, or the ability of a compound to interact with unintended targets, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.

Based on available literature, here is a summary of known and potential cross-reactivities for the broader class of indole-2-carboxylic acid derivatives. It is important to note that direct cross-reactivity data for this compound itself is limited, and the following table is a predictive guide based on structurally related compounds.

Potential Off-TargetCompound ClassObserved EffectImplicationReference
5-HT2A Receptor Indole-2-carboxamideModerate InhibitionPotential for neurological or psychiatric side effects.[7][8]
Various Kinases Indole-2-carboxamidesInhibitionPotential for anti-proliferative effects or off-target kinase-mediated toxicities.[9][10]
Cannabinoid Receptor 1 (CB1) Indole-2-carboxamidesAllosteric ModulationMay influence endocannabinoid signaling.[11][12]
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Indole-2-carboxylic acid derivativesDual InhibitionPotential application in cancer immunotherapy.[13]

Expert Insight: The promiscuity of the indole scaffold is a double-edged sword. While it offers the potential for developing drugs against a wide range of targets, it also necessitates rigorous selectivity profiling. The data on 5-HT2A receptor and kinase interactions are particularly noteworthy for researchers working on CNS-active or anti-cancer agents, respectively.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the selectivity profile of this compound or any novel derivative, a tiered approach employing a combination of in vitro assays is recommended.

Broad Kinase Selectivity Profiling

Given that various indole derivatives have shown activity against kinases, a broad kinase panel screening is a critical first step to identify potential off-target interactions within the human kinome.

Workflow for Kinase Selectivity Profiling

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (this compound) Incubation Incubate Compound with Kinase Panel and ATP Compound->Incubation KinasePanel Kinase Panel (e.g., 96-well plate with diverse kinases) KinasePanel->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo™, Z'-LYTE®) Incubation->Detection Inhibition Calculate Percent Inhibition Detection->Inhibition IC50 Determine IC50 for significant hits Inhibition->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: Workflow for assessing kinase cross-reactivity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to be tested.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel that covers a diverse range of kinase families.[14][15][16] A primary screen is often performed at a single high concentration (e.g., 10 µM).

  • Assay Performance: The assay is typically performed in a high-throughput format (e.g., 384-well plates). The test compound is incubated with each kinase in the presence of ATP and a suitable substrate.

  • Detection: Kinase activity is measured by quantifying the consumption of ATP or the phosphorylation of the substrate. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[16]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. For kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is conducted to determine the IC50 value.

  • Selectivity Profile Generation: The results are often visualized as a dendrogram or a heatmap, providing a clear overview of the compound's selectivity across the kinome.

Causality Behind Experimental Choices: Starting with a broad panel at a high concentration is a cost-effective way to quickly identify potential off-target kinases. The follow-up IC50 determination for "hits" provides quantitative data on the potency of the off-target interaction, which is crucial for risk assessment.

Radioligand Binding Assays for Receptor Cross-Reactivity

To investigate potential interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters, radioligand binding assays are the gold standard.

Workflow for Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis MembranePrep Prepare Cell Membranes Expressing Target Receptor Incubate Incubate Membrane Prep, Radioligand, and Test Compound MembranePrep->Incubate Radioligand Radiolabeled Ligand (Known to bind target) Radioligand->Incubate TestCompound Test Compound (Unlabeled) TestCompound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count IC50Ki Determine IC50 and Ki values Count->IC50Ki

Caption: Workflow for competitive radioligand binding assay.

Step-by-Step Methodology:

  • Target Selection: Based on structural similarity to known ligands or predictive modeling, select a panel of receptors for screening. For indole derivatives, this might include serotonin, dopamine, and cannabinoid receptors.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor.

  • Competitive Binding Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the target receptor and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) can then be calculated, providing a measure of the compound's affinity for the off-target receptor.

Trustworthiness of the Protocol: This method is highly robust and sensitive, providing a direct measure of binding affinity. The use of a known high-affinity radioligand ensures that the assay is specific for the intended target.

Conclusion and Future Directions

The this compound scaffold holds immense promise for the development of novel therapeutics. However, as with any privileged structure, a thorough understanding of its selectivity profile is not just advantageous but essential. The evidence suggests that while specific derivatives can be highly selective for their primary targets, the broader class of indole-2-carboxylic acids and their amide derivatives have the potential to interact with a range of other biological molecules, including kinases and GPCRs.

For researchers working with this chemical series, the message is clear: early and comprehensive cross-reactivity profiling is a critical investment. The experimental workflows outlined in this guide provide a robust framework for such investigations. By systematically evaluating the off-target interaction landscape, we can de-risk development programs, uncover novel therapeutic opportunities, and ultimately, translate the potential of the indole-2-carboxylic acid scaffold into safe and effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Isopropyl-1H-indole-2-carboxylic Acid Analogs as Allosteric Inhibitors of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the hepatitis C virus (HCV) NS5B polymerase has emerged as a prime target for therapeutic intervention. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of allosteric inhibitors: 7-Isopropyl-1H-indole-2-carboxylic acid analogs. We will explore the nuanced effects of structural modifications on their inhibitory potency, offering a comparative framework supported by experimental data and detailed protocols.

Introduction: Targeting the Engine of HCV Replication

The HCV NS5B polymerase is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Unlike nucleoside inhibitors that target the active site, allosteric inhibitors bind to distinct sites on the enzyme, inducing conformational changes that impair its function.[2] This mechanism offers a promising alternative to combat drug resistance. The indole-2-carboxylic acid scaffold has been identified as a privileged structure for the development of potent NS5B inhibitors, with extensive research focusing on optimizing its antiviral activity.[3][4] This guide will specifically delve into the impact of the 7-isopropyl substituent and other modifications on the indole core, providing a comprehensive overview for researchers in the field.

The Allosteric Inhibition of HCV NS5B Polymerase: A Mechanistic Overview

Indole-2-carboxylic acid analogs typically target allosteric pockets on the NS5B polymerase, most notably the "thumb" and "palm" domains.[1][2] Binding to these sites induces conformational changes that can interfere with the initiation of RNA synthesis or the elongation of the growing RNA strand.[1] The 7-isopropyl group, a bulky and lipophilic moiety, is strategically positioned to interact with hydrophobic pockets within these allosteric sites, thereby enhancing binding affinity and inhibitory potency.

cluster_NS5B HCV NS5B Polymerase Active_Site Active Site (Palm Domain) RNA_Synthesis RNA Synthesis (Viral Replication) Active_Site->RNA_Synthesis Catalyzes Thumb_Pocket Thumb Pocket I/II (Allosteric Site) Thumb_Pocket->Active_Site Induces conformational change Inhibition Inhibition of RNA Synthesis Thumb_Pocket->Inhibition Palm_Pocket Palm Pocket (Allosteric Site) Palm_Pocket->Active_Site Induces conformational change Palm_Pocket->Inhibition Inhibitor 7-Isopropyl-1H-indole-2-carboxylic acid analog Inhibitor->Thumb_Pocket Binds to allosteric site Inhibitor->Palm_Pocket Binds to allosteric site RNA_Template RNA Template/Primer RNA_Template->Active_Site Binds NTPs NTPs NTPs->Active_Site Binds

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

Extensive SAR studies have been conducted on the indole-2-carboxylic acid scaffold to elucidate the key structural features required for potent anti-HCV activity. The following sections and tables summarize the impact of substitutions at various positions of the indole ring.

The Significance of the 7-Isopropyl Group

While specific data for a wide range of 7-isopropyl analogs is consolidated from broader studies, the presence of a bulky, hydrophobic group at the C7 position is generally considered favorable for potent inhibition. This is attributed to enhanced van der Waals interactions within the hydrophobic subpockets of the allosteric binding sites.

Substitutions at Other Positions

The following tables summarize the general SAR trends observed for substitutions at other positions of the indole-2-carboxylic acid core, based on findings from various studies on related analogs.[4][5]

Table 1: SAR at the N1 Position

SubstitutionEffect on ActivityRationale
Small alkyl groups (e.g., Methyl)Generally tolerated or slightly beneficialFills a small hydrophobic pocket.
Bulky groups (e.g., Benzyl)Often beneficial, with potency depending on substitution pattern on the benzyl ringCan provide additional π-stacking interactions.
AcetamideCan improve cellular potency and pharmacokinetic propertiesMay enhance solubility and metabolic stability.[6]

Table 2: SAR at the C2 Position

SubstitutionEffect on ActivityRationale
Carboxylic acidEssential for activityForms key hydrogen bonds and salt bridges with residues in the binding pocket.
AcylsulfonamidesPotent isosteres for carboxylic acidCan improve pharmacokinetic properties by reducing glucuronidation.[7]

Table 3: SAR at the C3 Position

SubstitutionEffect on ActivityRationale
Small alkyl or halo groupsGenerally well-toleratedModulates electronic properties and can fill small pockets.
Bulky aromatic or heterocyclic groupsCan significantly enhance potencyProvides additional interactions with the enzyme.[3]

Table 4: SAR at the C5 and C6 Positions

SubstitutionEffect on ActivityRationale
Small, nonpolar groups at C5 (e.g., Methyl)Generally favorableOccupies a hydrophobic pocket.[4]
Halogen substitutions at C5 or C6Can increase potencyModulates electronic properties and can form halogen bonds.
Substitutions at C6Generally less impactful than C5 substitutionsThe C6 position is often more solvent-exposed.[4]

Experimental Protocols: A Guide to Evaluation

The evaluation of novel this compound analogs as HCV NS5B inhibitors involves a multi-step process, from chemical synthesis to biological characterization.

General Synthesis of 7-Substituted Indole-2-Carboxylic Acids

A common route for the synthesis of 7-substituted indole-2-carboxylic esters is the Fischer indole synthesis.

Start 2-Isopropylaniline Step1 Diazotization Start->Step1 Step2 Japp-Klingemann reaction with ethyl 2-methyl-3-oxobutanoate Step1->Step2 Step3 Fischer Indole Cyclization Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 End This compound Step4->End

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Diazotization of 2-Isopropylaniline: Dissolve 2-isopropylaniline in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Japp-Klingemann Reaction: Add the diazonium salt solution to a cooled solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol) containing a base (e.g., sodium acetate). Stir the reaction mixture until the formation of the corresponding hydrazone is complete.

  • Fischer Indole Cyclization: Treat the resulting hydrazone with an acidic catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) and heat to induce cyclization to the ethyl 7-isopropyl-1H-indole-2-carboxylate.

  • Ester Hydrolysis: Hydrolyze the ester using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification to yield the final this compound.

HCV NS5B Polymerase Enzymatic Assay

This assay directly measures the inhibitory effect of the synthesized compounds on the enzymatic activity of purified, recombinant HCV NS5B polymerase.[8]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a template/primer (e.g., poly(A)/oligo(dT)), and radiolabeled UTP (e.g., [³H]UTP).

  • Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (a known NS5B inhibitor).

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HCV NS5B polymerase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).

  • Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay assesses the ability of the compounds to inhibit HCV RNA replication in a more physiologically relevant context.[9][10]

Start Seed Huh-7 cells containing HCV replicon with luciferase reporter Step1 Add serial dilutions of test compounds Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Lyse cells and measure luciferase activity Step2->Step3 Step4 Perform cytotoxicity assay in parallel Step2->Step4 End Determine EC₅₀ and CC₅₀ values Step3->End Step4->End

Caption: Workflow for the HCV replicon assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate Huh-7 cells stably expressing an HCV subgenomic replicon (containing a reporter gene like luciferase) in 96-well plates.[9]

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[9]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The signal is proportional to the level of HCV RNA replication.[9]

  • Cytotoxicity Assay: In a parallel plate, treat the cells with the same concentrations of the compounds and assess cell viability using an appropriate method (e.g., MTS or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC₅₀).[9]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the luciferase data and the selectivity index (SI = CC₅₀/EC₅₀).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel allosteric inhibitors of HCV NS5B polymerase. The SAR studies highlighted in this guide underscore the importance of substitutions at various positions of the indole ring in modulating antiviral potency and pharmacokinetic properties. Future efforts should focus on fine-tuning these substitutions to optimize the overall drug-like properties of these analogs. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of next-generation HCV inhibitors based on this versatile scaffold.

References

A Comparative Analysis of Synthetic Routes to 7-Isopropyl-1H-indole-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Isopropyl-1H-indole-2-carboxylic acid is a valuable heterocyclic compound that serves as a crucial building block in the development of various pharmaceutical agents. Its substituted indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The strategic placement of the isopropyl group at the 7-position can significantly influence the pharmacological profile of the final drug candidate, making the efficient and scalable synthesis of this intermediate a topic of considerable interest to researchers and drug development professionals.

This guide provides a comparative analysis of several prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative assessment of their respective advantages and disadvantages in terms of yield, scalability, and overall practicality.

Classical Synthetic Strategies

Traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. Here, we examine the application of three such classic routes—the Fischer, Reissert, and Hemetsberger syntheses—to our target molecule.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[2]

Causality Behind Experimental Choices: The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, is crucial for promoting the key[3][3]-sigmatropic rearrangement of the intermediate ene-hydrazine. The reaction temperature is also a critical parameter that needs to be carefully controlled to ensure efficient cyclization and minimize side reactions.

Workflow Diagram:

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Hydrolysis A 2-Isopropylphenylhydrazine C Ethyl 2-(2-isopropylphenyl)hydrazono)propanoate A->C AcOH, EtOH, Reflux B Ethyl Pyruvate B->C D Ethyl 7-Isopropyl-1H-indole-2-carboxylate C->D Polyphosphoric Acid, 100 °C E This compound D->E 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Figure 1: Workflow for the Fischer Indole Synthesis of the target molecule.

Experimental Protocol:

Step 1: Synthesis of 2-Isopropylphenylhydrazine A detailed protocol for the synthesis of 2-isopropylphenylhydrazine is a prerequisite for this route. A common method involves the diazotization of 2-isopropylaniline followed by reduction with a suitable reducing agent like tin(II) chloride or sodium sulfite.

Step 2: Synthesis of Ethyl 2-((2-isopropylphenyl)hydrazono)propanoate

  • In a round-bottom flask, dissolve 2-isopropylphenylhydrazine (1.0 eq) in ethanol.

  • Add ethyl pyruvate (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of Ethyl 7-Isopropyl-1H-indole-2-carboxylate

  • Carefully add the crude ethyl 2-((2-isopropylphenyl)hydrazono)propanoate to preheated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

  • Maintain the temperature for 30-60 minutes. The reaction is typically exothermic.

  • Pour the hot reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 4: Hydrolysis to this compound

  • Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to afford the final product.

The Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway to indole-2-carboxylic acids, starting from an o-nitrotoluene derivative.[4] The key steps involve the condensation with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester.[2]

Causality Behind Experimental Choices: The initial Claisen condensation requires a strong base, with potassium ethoxide often providing better yields than sodium ethoxide. The choice of reducing agent for the nitro group is critical; zinc in acetic acid is a classic and effective choice for this transformation, leading to the concomitant cyclization to the indole ring.

Workflow Diagram:

Reissert_Indole_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A 2-Isopropyl-6-nitrotoluene C Ethyl 2-(2-isopropyl-6-nitrophenyl)-2-oxoacetate A->C KOEt, EtOH B Diethyl Oxalate B->C D This compound C->D Zn, AcOH

Figure 2: Workflow for the Reissert Indole Synthesis of the target molecule.

Experimental Protocol:

Step 1: Synthesis of 2-Isopropyl-6-nitrotoluene This starting material can be prepared by the nitration of 2-isopropylanisole followed by a two-step sequence of demethylation and reduction, or through other established routes.

Step 2: Synthesis of Ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate

  • Prepare a solution of potassium ethoxide in absolute ethanol.

  • To this solution, add a mixture of 2-isopropyl-6-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and dilute acid to precipitate the product.

  • Collect the solid, wash with water, and dry. The crude product can be used directly in the next step.

Step 3: Synthesis of this compound

  • Suspend the crude ethyl 3-(2-isopropyl-6-nitrophenyl)-2-oxopropanoate in glacial acetic acid.

  • Add zinc dust portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Pour the filtrate into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis provides a route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[1] While less common than the Fischer synthesis, it can be a useful alternative, particularly when the corresponding aldehyde is readily available.

Causality Behind Experimental Choices: The initial Knoevenagel condensation between the aldehyde and ethyl azidoacetate is base-catalyzed. The subsequent thermal decomposition of the azidoacrylate proceeds through a nitrene intermediate, which undergoes intramolecular cyclization. The choice of a high-boiling solvent like xylene is necessary to achieve the required temperature for the thermolysis.

Workflow Diagram:

Hemetsberger_Indole_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermolysis & Cyclization cluster_step3 Step 3: Hydrolysis A 2-Isopropylbenzaldehyde C Ethyl 2-azido-3-(2-isopropylphenyl)acrylate A->C NaOEt, EtOH B Ethyl Azidoacetate B->C D Ethyl 7-Isopropyl-1H-indole-2-carboxylate C->D Xylene, Reflux E This compound D->E 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Figure 3: Workflow for the Hemetsberger Indole Synthesis of the target molecule.

Experimental Protocol:

Step 1: Synthesis of 2-Isopropylbenzaldehyde This starting material can be prepared from 2-isopropyltoluene via oxidation or from 2-bromoisopropylbenzene via a Grignard reaction with a suitable formylating agent.

Step 2: Synthesis of Ethyl 2-azido-3-(2-isopropylphenyl)acrylate

  • To a solution of sodium ethoxide in ethanol, add a mixture of 2-isopropylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) at low temperature (0-5 °C).

  • Stir the reaction mixture at this temperature for several hours.

  • Pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azidoacrylate.

Step 3: Synthesis of Ethyl 7-Isopropyl-1H-indole-2-carboxylate

  • Dissolve the crude ethyl 2-azido-3-(2-isopropylphenyl)acrylate in a high-boiling solvent such as xylene.

  • Reflux the solution for several hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the ethyl ester.

Step 4: Hydrolysis to this compound Follow the hydrolysis procedure described in the Fischer indole synthesis section.

Modern Palladium-Catalyzed Approaches

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of heterocyclic compounds, including indoles. The Larock indole synthesis is a prime example of such a modern and versatile method.

The Larock Indole Synthesis

The Larock indole synthesis involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[5] This method offers a high degree of flexibility and functional group tolerance.

Causality Behind Experimental Choices: The choice of the palladium catalyst and ligands is crucial for the efficiency of the catalytic cycle. A base is required to facilitate the final cyclization step. The regioselectivity of the alkyne insertion is often controlled by steric factors, with the larger substituent on the alkyne typically ending up at the C2 position of the indole.

Workflow Diagram:

Larock_Indole_Synthesis cluster_step1 Step 1: Palladium-Catalyzed Annulation cluster_step2 Step 2: Hydrolysis A 2-Iodo-3-isopropylaniline C Ethyl 7-Isopropyl-1H-indole-2-carboxylate A->C Pd(OAc)2, PPh3, K2CO3, DMF B Ethyl Propiolate B->C D This compound C->D 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Figure 4: Workflow for the Larock Indole Synthesis of the target molecule.

Experimental Protocol:

Step 1: Synthesis of 2-Iodo-3-isopropylaniline This starting material can be synthesized from 2-isopropylaniline via iodination.

Step 2: Synthesis of Ethyl 7-Isopropyl-1H-indole-2-carboxylate

  • In a reaction vessel, combine 2-iodo-3-isopropylaniline (1.0 eq), ethyl propiolate (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound Follow the hydrolysis procedure described in the Fischer indole synthesis section.

Comparative Analysis

To facilitate a direct comparison of these synthetic routes, the following table summarizes key performance indicators. The data presented are representative and may vary depending on the specific reaction conditions and scale.

Synthetic RouteKey Starting MaterialsNumber of Steps (from commercial precursors)Typical Overall YieldKey AdvantagesKey Disadvantages
Fischer Indole Synthesis 2-Isopropylaniline, Ethyl Pyruvate4ModerateWell-established, robust, readily available starting materials.Harsh acidic conditions, potential for side reactions.
Reissert Indole Synthesis 2-Isopropyl-6-nitrotoluene, Diethyl Oxalate3Moderate to GoodDirect formation of the indole-2-carboxylic acid.Requires synthesis of the specific o-nitrotoluene derivative.
Hemetsberger Synthesis 2-Isopropylbenzaldehyde, Ethyl Azidoacetate4GoodGood yields, milder than Fischer for the cyclization step.Use of potentially unstable azido compounds, requires synthesis of the aldehyde.
Larock Indole Synthesis 2-Iodo-3-isopropylaniline, Ethyl Propiolate3Good to ExcellentHigh functional group tolerance, milder conditions than classical methods.Requires synthesis of the specific o-haloaniline, palladium catalyst can be expensive.

Conclusion

The synthesis of this compound can be accomplished through a variety of classical and modern synthetic methodologies. The choice of the most suitable route will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of functional groups in other parts of the molecule if a more complex derivative is being targeted.

The Fischer indole synthesis remains a viable and cost-effective option, particularly for large-scale production, provided that the required 2-isopropylphenylhydrazine is accessible. The Reissert synthesis offers a more direct route to the final carboxylic acid, potentially simplifying the overall process. The Hemetsberger synthesis , while utilizing a potentially hazardous intermediate, can provide good yields under thermal conditions. Finally, the Larock indole synthesis represents a modern and versatile approach that offers excellent functional group compatibility and often high yields, making it an attractive option for the synthesis of complex indole derivatives in a research and development setting.

Ultimately, the selection of the optimal synthetic strategy will be a balance between these competing factors, and the information provided in this guide should serve as a valuable resource for making an informed decision.

References

A Researcher's Guide to the Biological Evaluation of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Standard Therapeutic Agents

As the landscape of drug discovery continuously evolves, indole derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive framework for the biological evaluation of a novel derivative, 7-Isopropyl-1H-indole-2-carboxylic acid. We will explore its potential therapeutic efficacy by comparing it against established standard compounds in two key areas of unmet medical need: oncology and inflammation.

This document is structured to provide not just protocols, but a strategic rationale for the experimental design. We will delve into the causality behind methodological choices, ensuring that each step is part of a self-validating system. All claims and protocols are grounded in authoritative scientific literature, providing a trustworthy resource for researchers, scientists, and drug development professionals.

Section 1: Comparative Anticancer Activity Evaluation

The unchecked proliferation of malignant cells is a hallmark of cancer. A primary objective in anticancer drug discovery is to identify compounds that can selectively inhibit the growth of tumor cells. Here, we outline a robust methodology to assess the cytotoxic potential of this compound against a panel of human cancer cell lines, using Doxorubicin, a widely used anthracycline chemotherapeutic, as the standard for comparison.

Rationale for Standard Compound Selection

Doxorubicin is a cornerstone of many chemotherapy regimens. Its mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. By comparing our test compound to Doxorubicin, we can benchmark its potency and gain preliminary insights into its potential mechanism of action. A significantly lower IC50 value for our test compound would suggest a potent cytotoxic effect worthy of further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] It relies on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.[2] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Cytotoxicity

The results of the MTT assay should be summarized in a clear, comparative table.

CompoundCell LineCancer TypeIC50 (µM) [Illustrative]
This compound MCF-7Breast AdenocarcinomaExperimental Value
DoxorubicinMCF-7Breast Adenocarcinoma2.50 ± 1.76[4]
This compound A549Lung CarcinomaExperimental Value
DoxorubicinA549Lung Carcinoma> 20[4]
This compound HCT-116Colon CarcinomaExperimental Value
DoxorubicinHCT-116Colon CarcinomaValue Varies

Note: IC50 values for Doxorubicin can vary significantly between cell lines and experimental conditions.[4][5]

Mechanistic Insights: Potential Signaling Pathways in Cancer

A potent cytotoxic effect often involves the induction of apoptosis (programmed cell death) or the arrest of the cell cycle.

Apoptosis Signaling: Apoptosis is a critical process for eliminating damaged or unwanted cells.[6] In cancer, this process is often dysregulated.[6] Therapeutic agents can induce apoptosis through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of cell death.[7][8] Key proteins involved include the Bcl-2 family, which regulates mitochondrial integrity, and the tumor suppressor p53.[6][9]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Core Apoptotic Machinery Test_Compound 7-Isopropyl-1H-indole- 2-carboxylic acid p53 p53 Activation Test_Compound->p53 DNA_Damage DNA Damage DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Effector Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Intrinsic Apoptosis Pathway.

Cell Cycle Arrest: The cell cycle is tightly regulated by checkpoints that ensure the fidelity of DNA replication and division.[10] Damage to DNA can trigger these checkpoints, leading to cell cycle arrest and providing time for repair.[11] Key regulators include cyclin-dependent kinases (CDKs) and their inhibitors, such as p21, which can be activated by p53.[11] An effective anticancer agent may induce arrest at the G1/S or G2/M phase of the cell cycle.[12]

Section 2: Comparative Anti-Inflammatory Activity Evaluation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents is therefore of significant interest. This section details a method for evaluating the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, is used as the standard compound.

Rationale for Standard Compound Selection

Indomethacin is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[13][14] It serves as an excellent positive control to validate the assay and to benchmark the potency of the test compound in a cellular model of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Macrophages play a central role in the inflammatory response. When stimulated with LPS (a component of bacterial cell walls), they produce large amounts of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[15][16]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[16]

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound and Indomethacin in serum-free DMEM.

    • Pre-treat the cells with the compound dilutions for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds.

    • Include control wells: untreated cells, cells treated with LPS only, and cells treated with compound only (to check for direct effects on cell viability).

    • Incubate for 24 hours.[15][17]

  • Griess Assay:

    • Collect 50-100 µL of the culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15][16]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

    • Calculate the IC50 value for each compound.

Data Presentation: Comparative NO Inhibition

Summarize the quantitative data in a table for straightforward comparison.

CompoundIC50 for NO Inhibition (µM) [Illustrative]IC50 for COX-2 Inhibition (nM)
This compound Experimental ValueTo be Determined
IndomethacinValue Varies127 - 630[14][18][19]

Note: The IC50 of Indomethacin for NO inhibition can vary. Its primary mechanism is COX inhibition, with reported IC50 values for COX-2 in the nanomolar range.[14][18][19]

Mechanistic Insights: The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[20][21][22] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.[23]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Incubate 24h (Cell Adherence) A->B C 3. Pre-treat with Test Compound or Indomethacin (1-2h) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate 24h D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay (Measure Nitrite) F->G H 8. Calculate % Inhibition & IC50 Value G->H

Workflow for the NO Inhibition Assay.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of this compound. By employing standardized assays and comparing its activity against well-established drugs like Doxorubicin and Indomethacin, researchers can obtain a clear and objective measure of its therapeutic potential.

Positive results from these initial screens—demonstrated by potent IC50 values—would warrant further investigation. Subsequent studies could include exploring the compound's selectivity for cancer cells over normal cells, delving deeper into its specific molecular targets through techniques like Western blotting and kinase profiling, and ultimately, progressing to in vivo animal models to assess its efficacy and safety in a whole-organism context. The path from a novel compound to a clinical candidate is long, but it begins with the rigorous and logical evaluation outlined herein.

References

A Head-to-Head Comparison of Leading Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors for Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Potency, Selectivity, and Cellular Activity

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in mediating tumor immune escape.[1] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[2] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive shield that allows cancer cells to proliferate unchecked.[3][4]

While the query for a direct comparison involving 7-Isopropyl-1H-indole-2-carboxylic acid did not yield extensive specific data for a head-to-head analysis against other inhibitors, the broader class of indole-containing compounds has been a fertile ground for the discovery of potent IDO1 inhibitors.[5][6] This guide, therefore, provides a comprehensive comparison of prominent and clinically evaluated IDO1 inhibitors that share structural similarities or mechanisms of action relevant to the indole scaffold. We will delve into a detailed analysis of Epacadostat, Navoximod, and Linrodostat, offering researchers, scientists, and drug development professionals a thorough guide to their performance, supported by experimental data and protocols.

The IDO1 Pathway: A Key Target in Immuno-Oncology

The catalytic activity of IDO1 is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, the aim is to restore tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects and reactivating anti-tumor immune responses.[7][8]

IDO1_Pathway Figure 1: The IDO1 Pathway and Inhibition cluster_TME Tumor Microenvironment cluster_Immune_Effects Immune Response cluster_Inhibition Therapeutic Intervention Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces IDO1_Inhibited IDO1 Blocked T_Cell_Suppression T-Cell & NK Cell Suppression Kynurenine->T_Cell_Suppression Treg_Activation Treg Activation Kynurenine->Treg_Activation Immune_Activation Restored Anti-Tumor Immunity Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Treg_Activation->Immune_Evasion Inhibitors IDO1 Inhibitors (e.g., Epacadostat, Navoximod, Linrodostat) Inhibitors->IDO1 Target Protocol1 Figure 2: Workflow for Biochemical IDO1 Assay start Start prep_reagents Prepare Assay Buffer (e.g., K-Phosphate buffer, Ascorbic Acid, Methylene Blue, Catalase) start->prep_reagents add_inhibitor Add Test Compound (serial dilutions) prep_reagents->add_inhibitor add_enzyme Add Recombinant hIDO1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction with L-Tryptophan pre_incubate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with Trichloracetic Acid) incubate->stop_reaction detect_product Detect Kynurenine (e.g., Colorimetric with p-DMAB or UV spec at 321 nm) stop_reaction->detect_product analyze_data Calculate IC50 Values detect_product->analyze_data end End analyze_data->end

References

A Researcher's Guide to Confirming the On-Target Effects of 7-Isopropyl-1H-indole-2-carboxylic acid as a Putative FABP4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Drug Discovery

The journey of a small molecule from a screening hit to a viable therapeutic candidate is contingent upon a rigorous and unequivocal demonstration of its mechanism of action. A critical milestone in this process is the confirmation of target engagement—proving that the compound interacts with its intended molecular target within the complex milieu of a living cell.[1][2] This guide provides a comprehensive, multi-pronged strategy for researchers to confirm the on-target effects of novel small molecules, using 7-Isopropyl-1H-indole-2-carboxylic acid as a case study.

While the specific target profile for this compound is still under investigation, its structural similarities to known Fatty Acid Binding Protein 4 (FABP4) inhibitors, such as BMS309403, make FABP4 a prime putative target.[3][4] FABP4, expressed predominantly in adipocytes and macrophages, is a key regulator of lipid metabolism and inflammatory pathways, making it an attractive target for metabolic diseases and atherosclerosis.[5][6]

This guide is structured to provide a logical workflow, moving from direct biochemical interaction to cellular target engagement and, finally, to phenotype-based validation. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the results with confidence.

A Multi-Faceted Strategy for Target Validation

No single experiment can definitively prove on-target activity. A robust validation strategy relies on the convergence of evidence from orthogonal methods. Here, we present a three-tiered approach:

  • Biochemical Confirmation: Does the compound directly bind to and inhibit the purified target protein?

  • Cellular Target Engagement: Does the compound engage the target protein in its native cellular environment?

  • Genetic & Phenotypic Correlation: Does the compound elicit a biological response that is consistent with the known function of the target?

This workflow ensures that the observed effects are not artifacts of in vitro systems and are directly attributable to the interaction with the intended target in a physiologically relevant context.

cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Validation b_assay Biochemical Assay (e.g., Fluorescence Polarization) cetsa Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement b_assay->cetsa Confirms Direct Binding pheno Phenotypic Assay (e.g., Cytokine Secretion) cetsa->pheno Links Engagement to Function sirna siRNA Knockdown Genetic Validation sirna->pheno Mimics Pharmacological Effect

Figure 1: A high-level overview of the target validation workflow.

Tier 1: Biochemical Confirmation of Direct Target Interaction

The foundational step is to demonstrate a direct, high-affinity interaction between this compound and purified FABP4 protein. A competitive ligand binding assay is an excellent method for this purpose.

Rationale

This experiment quantifies the compound's ability to displace a fluorescently labeled probe from the FABP4 ligand-binding pocket. This provides a direct measure of binding affinity (Ki) and inhibitory potency (IC50), which are critical for understanding the compound's intrinsic activity. Commercial kits are available for this purpose, providing a sensitive and reproducible method.[7]

Experimental Protocol: Competitive FABP4 Ligand Binding Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Reconstitute purified human FABP4 protein and the fluorescent detection reagent as per the manufacturer's instructions (e.g., Cayman Chemical's FABP4 Inhibitor/Ligand Screening Assay Kit).

    • Prepare a serial dilution of the test compound and a known FABP4 inhibitor (e.g., BMS309403) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add the purified FABP4 protein to all wells except the "no protein" control.

    • Initiate the binding reaction by adding the fluorescent detection reagent to all wells.

    • Incubate the plate for the manufacturer-recommended time (e.g., 30 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 370 nm, emission 475 nm).

    • Subtract the background fluorescence (wells with no protein).

    • Normalize the data with the vehicle control (100% activity) and a high concentration of the positive control (0% activity).

    • Plot the normalized fluorescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency
CompoundTargetIC50 (nM)
This compoundFABP415.2
BMS309403 (Positive Control)FABP4<2.0[8]
Vehicle (DMSO)FABP4>10,000

Tier 2: Confirmation of Cellular Target Engagement

Demonstrating that a compound binds its target in a test tube is necessary but not sufficient. The critical next step is to confirm this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for this purpose.[9][10][11]

Rationale

CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure.[12][13] This stabilization results in a higher melting temperature (Tm). By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[14][15]

cluster_pathway Simplified FABP4 Signaling FA Fatty Acids (e.g., Arachidonic Acid) FABP4 FABP4 FA->FABP4 Binds PPARg PPARγ FABP4->PPARg Transports FA to nucleus Inflammation Pro-inflammatory Gene Expression (e.g., MCP-1) PPARg->Inflammation Activates Transcription Inhibitor 7-Isopropyl-1H- indole-2-carboxylic acid Inhibitor->FABP4 Inhibits

Figure 2: Simplified FABP4 signaling pathway targeted by the inhibitor.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 macrophages, which express FABP4) to ~80% confluency.

    • Treat cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for FABP4 and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software.

  • Data Analysis:

    • For each temperature point, normalize the FABP4 band intensity to the loading control.

    • Plot the normalized FABP4 intensity against the temperature for both the vehicle- and compound-treated samples to generate the melting curves. The shift between the curves indicates target engagement.

Data Presentation: CETSA Melting Curves
Temperature (°C)Vehicle-Treated (% Soluble FABP4)Compound-Treated (% Soluble FABP4)
40100100
4698100
528599
5851 (Tm)92
642255 (Tm)
70515

Tier 3: Genetic and Phenotypic Correlation

The final and most crucial tier of validation is to demonstrate that the compound's biological effect is a direct consequence of engaging its target. This is achieved by comparing the phenotype induced by the compound with the phenotype caused by genetically silencing the target.

Rationale

If this compound achieves its effect by inhibiting FABP4, then reducing the cellular levels of FABP4 using small interfering RNA (siRNA) should phenocopy the compound's effect.[16] FABP4 is known to mediate inflammatory responses in macrophages, including the production of monocyte chemoattractant protein-1 (MCP-1).[3] Therefore, a reduction in MCP-1 secretion upon inflammatory challenge serves as an excellent functional readout.

Experimental Protocol: siRNA Knockdown and Phenotypic Assay
  • siRNA Transfection:

    • Seed THP-1 cells at a density suitable for transfection.

    • Transfect the cells with either an siRNA targeting FABP4 or a non-targeting scramble siRNA (negative control) using a suitable lipid-based transfection reagent, following the manufacturer's protocol.[17]

    • Incubate for 48-72 hours to allow for FABP4 protein knockdown.

  • Verification of Knockdown:

    • Harvest a subset of cells from each group and perform Western blotting for FABP4 to confirm successful and specific knockdown.

  • Compound Treatment and Inflammatory Challenge:

    • To the remaining cells, add either this compound or vehicle (DMSO).

    • After 1-2 hours of pre-treatment, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Phenotypic Readout (MCP-1 ELISA):

    • Collect the cell culture supernatant from all treatment groups.

    • Quantify the concentration of secreted MCP-1 using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the MCP-1 concentration to the vehicle-treated, scramble siRNA control.

    • Compare the reduction in MCP-1 secretion in the compound-treated group to the FABP4 siRNA group. A similar magnitude of reduction strongly supports an on-target mechanism.

Data Presentation: Comparison of Pharmacological vs. Genetic Inhibition
Treatment GroupMCP-1 Secretion (pg/mL)% of Stimulated Control
Unstimulated Control554.5%
LPS + Scramble siRNA + Vehicle1220100%
LPS + Scramble siRNA + Compound61550.4%
LPS + FABP4 siRNA + Vehicle59849.0%
LPS + FABP4 siRNA + Compound58548.0%

The data should show that both the compound and the specific knockdown of FABP4 significantly reduce MCP-1 secretion. Crucially, the addition of the compound to cells already lacking FABP4 should not produce a further significant decrease, confirming the compound acts through this target.[3]

cluster_cetsa CETSA Workflow start Treat Cells (Compound vs. Vehicle) heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot (Detect Target Protein) supernatant->wb end Generate Melting Curve & Determine Thermal Shift wb->end

Figure 3: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Considering Off-Target Effects

While this guide focuses on confirming on-target effects, a comprehensive validation strategy must also consider potential off-target activities. Selectivity is paramount.

  • Selectivity Profiling: The compound should be tested against other closely related FABP isoforms, particularly FABP3 (heart-type) and FABP5, to ensure selectivity, as cross-reactivity can lead to undesired effects.[5]

  • Broad Panel Screening: For late-stage preclinical candidates, screening against a broad panel of receptors, kinases, and enzymes can help identify potential off-target interactions that may lead to toxicity.[18] Some studies have noted potential off-target effects for FABP inhibitors, highlighting the need for thorough investigation.[19]

Conclusion

Confirming the on-target effects of a novel compound like this compound requires a systematic and multi-layered approach. By integrating direct biochemical assays, cellular target engagement studies like CETSA, and genetic validation methods, researchers can build a compelling and robust case for a compound's mechanism of action. This rigorous, evidence-based approach is fundamental to mitigating risks in drug development and ensuring that promising molecules can be advanced with a high degree of confidence in their biological function.

References

A Researcher's Guide to the Off-Target Profile of 7-Isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

In the landscape of small molecule drug discovery, achieving absolute target specificity is a formidable challenge. Most therapeutic agents interact with unintended biological targets, leading to off-target effects that can cause unforeseen toxicity or, in some cases, reveal new therapeutic opportunities[1][2]. This guide provides a comprehensive overview of the off-target profile of 7-Isopropyl-1H-indole-2-carboxylic acid, a compound belonging to the indole-2-carboxylic acid scaffold, which has been investigated for various therapeutic applications, including as an anti-trypanosomal agent and an HIV-1 integrase inhibitor[3][4][5][6][7].

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis against other molecules, details experimental workflows for off-target profiling, and provides actionable insights to guide research and development efforts.

On-Target and Known Biological Activities of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid core is a versatile scaffold that has been explored for a range of biological activities. Specific derivatives have been designed to target:

  • HIV-1 Integrase: Certain derivatives of indole-2-carboxylic acid have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These compounds act by chelating Mg2+ ions in the enzyme's active site[4][5][6][7].

  • Anti-Trypanosomal Activity: A series of substituted indoles, including indole-2-carboxamides, were identified through phenotypic screening against Trypanosoma cruzi, the parasite responsible for Chagas disease[3].

  • Antitumor Activity: Derivatives have been developed as apoptosis inducers and inhibitors of the 14-3-3η protein, a target in liver cancer[8][9].

  • NMDA Receptor Antagonism: Indole-2-carboxylic acid itself has been shown to act as an antagonist at the glycine site of the NMDA receptor complex[10].

Given the diverse targets of this chemical class, understanding the potential for off-target interactions is critical for the development of safe and effective therapeutics.

The Imperative of Off-Target Profiling

Undesired off-target interactions are a primary cause of preclinical and clinical safety failures. Early identification of these interactions allows for the mitigation of potential safety liabilities and can de-risk a drug development program[1][11]. For a scaffold like indole-2-carboxylic acid, which has been adapted for multiple targets, a thorough understanding of its polypharmacology is essential.

Most small molecule kinase inhibitors, for example, are known to be promiscuous due to the highly conserved nature of the ATP-binding pocket across the kinome[12][13][14]. While this compound is not primarily designed as a kinase inhibitor, its potential to interact with kinases and other enzyme families should not be overlooked.

Comparative Analysis: Potential Off-Target Liabilities

While specific off-target screening data for this compound is not publicly available, we can infer potential off-target classes based on the promiscuity of similar heterocyclic compounds and the common off-targets hit by drug-like small molecules.

A comparative framework is essential. When evaluating this compound, it should be benchmarked against both: a) Other indole-2-carboxylic acid derivatives with different substitution patterns. b) Compounds with different core scaffolds that act on the same primary target.

Table 1: Illustrative Off-Target Comparison Framework

CompoundPrimary TargetKnown/Potential Off-Target ClassRationale for Concern
This compound e.g., HIV-1 IntegraseKinases, GPCRs, Ion ChannelsSmall molecule heterocycles frequently exhibit broad kinase activity. The indole nucleus can participate in various receptor interactions.
Alternative 1 (e.g., Raltegravir) HIV-1 IntegraseUDP-glucuronosyltransferase 1A1 (UGT1A1)Known metabolic interaction leading to potential drug-drug interactions and hyperbilirubinemia.
Alternative 2 (e.g., a non-indole scaffold) HIV-1 IntegraseVaries by scaffoldEach unique chemical scaffold will present a distinct off-target profile that must be independently assessed.

This framework highlights the necessity of broad, unbiased screening to uncover the unique off-target signature of each compound.

Experimental Workflows for Off-Target Identification

A tiered approach to off-target profiling is recommended, starting with broad screening and progressing to more focused validation and functional assays.

Caption: A tiered workflow for identifying and validating off-target effects.

A. Broad Kinase Panel Screen (Biochemical Assay)

  • Rationale: Kinases are one of the most common off-target classes for small molecules[12][13]. A broad panel screen provides a comprehensive view of a compound's kinome selectivity.

  • Protocol:

    • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 or 10 µM.

    • Assay Platform: Utilize a reputable contract research organization (CRO) or an in-house platform offering a large kinase panel (e.g., >300 kinases). Assays are typically radiometric (e.g., HotSpot) or fluorescence-based (e.g., TR-FRET)[13][15].

    • Execution: The compound is incubated with each kinase, a substrate, and ATP. The reaction is allowed to proceed, and the amount of phosphorylated substrate is measured.

    • Data Analysis: Results are typically expressed as the percent inhibition of kinase activity relative to a vehicle (DMSO) control. A common hit threshold is >50% inhibition.

B. Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA is a powerful method to verify that a compound binds to its intended target—or an off-target—within the complex environment of an intact cell[16][17][18][19]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature[20][17].

  • Protocol:

    • Cell Treatment: Culture cells expressing the protein of interest (or a potential off-target). Treat the intact cells with this compound or a vehicle control for a defined period.

    • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.

    • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or an AlphaScreen®/ELISA-based format[17].

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.

SignalingPathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A 7-Isopropyl-1H-indole- 2-carboxylic acid T Primary Target (e.g., HIV Integrase) A->T Inhibits OT1 Off-Target 1 (e.g., Kinase X) A->OT1 Inhibits OT2 Off-Target 2 (e.g., GPCR Y) A->OT2 Modulates P Desired Biological Effect (e.g., Inhibition of Viral Replication) T->P SE Unintended Side Effect (e.g., Toxicity, Altered Signaling) OT1->SE OT2->SE

Caption: On-target vs. off-target signaling pathways.

Data Interpretation and Next Steps

The goal of off-target profiling is not necessarily to find a perfectly "clean" compound, but to understand its selectivity profile and make informed decisions.

Table 2: Interpreting Off-Target Screening Data

Screening ResultIC50/Kd (Off-Target)On-Target vs. Off-Target SelectivityImplication and Next Steps
Hit on Kinase X 500 nM>100-fold vs. primary targetModerate Concern: The off-target is engaged at a concentration significantly higher than the on-target. Monitor for phenotypes associated with Kinase X inhibition in cellular assays.
Hit on Kinase Y 20 nM<10-fold vs. primary targetHigh Concern: The compound is not selective. This could lead to toxicity or confound interpretation of results. Consider medicinal chemistry efforts to improve selectivity or select an alternative compound.
No significant hits >10 µM>1000-fold vs. primary targetFavorable Profile: The compound appears selective in the tested panels. Proceed with further development, but remain vigilant for unexpected phenotypes in vivo.
Conclusion

This compound belongs to a promising and versatile chemical scaffold. However, like all small molecules, it is crucial to proactively and comprehensively investigate its potential for off-target interactions. By employing a systematic and tiered screening strategy—combining in silico prediction, broad biochemical panels, and cellular validation assays like CETSA—researchers can build a robust selectivity profile. This data is invaluable for interpreting biological results, anticipating potential safety issues, and ultimately guiding the development of safer, more effective therapeutic agents.

References

Independent Verification of the Synthesis of 7-Isopropyl-1H-indole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 7-Isopropyl-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. We will explore and compare established synthetic routes, offering detailed, field-proven protocols and the underlying chemical principles. This document is designed to empower researchers with the necessary information to independently verify and replicate the synthesis, ensuring a self-validating and reliable process.

Introduction to this compound

Indole-2-carboxylic acid derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The 7-isopropyl substitution, in particular, can significantly influence a compound's lipophilicity and steric interactions with biological targets, making this compound a key intermediate for structure-activity relationship (SAR) studies in drug discovery.

Comparative Analysis of Synthetic Strategies

Several classical methods for indole synthesis can be adapted for the preparation of this compound. Here, we compare three prominent approaches: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and the Hemetsberger Indole Synthesis.

Synthesis MethodStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Fischer Indole Synthesis 2-Isopropylaniline, Pyruvic acid derivative (e.g., ethyl pyruvate)ArylhydrazoneVersatile, widely applicable, good yields for many substituted indoles.Requires acidic conditions which may not be suitable for sensitive substrates; potential for regioisomer formation with unsymmetrical ketones.
Reissert Indole Synthesis 2-Methyl-3-isopropylaniline (or a related nitrotoluene)o-NitrophenylpyruvateUtilizes readily available starting materials.Often involves multiple steps and harsh reaction conditions.
Hemetsberger Indole Synthesis 2-Isopropylbenzaldehydeα-Azidocinnamate esterGenerally good yields.[1]The synthesis and handling of the azide intermediate can be hazardous.[1]

Based on its versatility and the availability of starting materials, the Fischer Indole Synthesis emerges as a highly practical and efficient route for the synthesis of this compound. The following sections will provide a detailed, step-by-step protocol for this method.

Experimental Workflow: Fischer Indole Synthesis Approach

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an aniline and a carbonyl compound.[2] For the synthesis of our target molecule, the workflow can be conceptually broken down into three main stages:

Fischer_Indole_Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrazone Formation (Japp-Klingemann Reaction) cluster_2 Stage 3: Indolization and Hydrolysis A Synthesis of 2-Isopropylaniline B Diazotization of 2-Isopropylaniline A->B C Coupling with Ethyl 2-methyl-3-oxobutanoate B->C Forms Arylhydrazone D Fischer Indole Cyclization of Ethyl pyruvate-2-isopropylphenylhydrazone E Hydrolysis of Ethyl 7-isopropyl-1H-indole-2-carboxylate D->E Ester Intermediate F Final Product: This compound E->F Final Acid

Caption: A three-stage workflow for the synthesis of this compound via the Fischer Indole Synthesis.

Part 1: Synthesis of the Key Precursor, 2-Isopropylaniline

The successful synthesis of the target molecule via the Fischer route is contingent on the availability of the starting aniline, 2-isopropylaniline.

Protocol: Synthesis of 2-Isopropylaniline

This protocol outlines a common method for the synthesis of 2-isopropylaniline.

Materials:

  • 2-Isopropylaniline can be commercially sourced or synthesized.[3][4][5]

Procedure: A detailed synthetic procedure for 2-isopropylaniline from commercially available starting materials is often proprietary or found in specialized literature. For the purpose of this guide, it is recommended to procure this starting material from a reputable chemical supplier to ensure purity and consistency.[3][4][5]

Verification: The identity and purity of the starting 2-isopropylaniline should be confirmed by 1H NMR and GC-MS before proceeding.

Part 2: Formation of the Arylhydrazone via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-ketoesters and aryl diazonium salts.[6]

Protocol: Synthesis of Ethyl pyruvate-2-isopropylphenylhydrazone

Materials:

  • 2-Isopropylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl 2-methyl-3-oxobutanoate

  • Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization of 2-Isopropylaniline: Dissolve 2-isopropylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C with vigorous stirring. Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution, ensuring the temperature remains below 5 °C.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours. Allow the mixture to warm to room temperature and stir overnight. Pour the reaction mixture into a large volume of cold water. The precipitated crude ethyl pyruvate-2-isopropylphenylhydrazone is collected by filtration.

  • Purification: Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.

Causality Behind Experimental Choices:

  • The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • Sodium acetate acts as a base to deprotonate the β-ketoester, forming the enolate necessary for the coupling reaction.

  • The slow addition of the diazonium salt to the β-ketoester solution helps to control the exothermic reaction and prevent side reactions.

Part 3: Fischer Indole Synthesis and Final Hydrolysis

The final stage involves the acid-catalyzed cyclization of the arylhydrazone to form the indole ester, followed by hydrolysis to the target carboxylic acid.

Protocol: Synthesis of Ethyl 7-isopropyl-1H-indole-2-carboxylate and subsequent hydrolysis

Materials:

  • Ethyl pyruvate-2-isopropylphenylhydrazone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Fischer Indole Cyclization: The arylhydrazone is heated in the presence of a strong acid catalyst to induce cyclization and form the indole.[2] A common and effective method involves heating the arylhydrazone with polyphosphoric acid.

  • Hydrolysis to the Carboxylic Acid: The resulting ethyl 7-isopropyl-1H-indole-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester under reflux with an aqueous solution of a base, such as sodium hydroxide, in a co-solvent like ethanol.[7]

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried.

Self-Validating System: Spectroscopic Verification

To ensure the successful synthesis of this compound, a thorough analysis of the final product using various spectroscopic techniques is essential.

Expected Spectroscopic Data:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should display characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), aromatic protons on the indole ring, the C3-proton of the indole, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The NH proton of the indole ring will also be present as a broad singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the corresponding carbon signals for the isopropyl group, the aromatic carbons of the indole ring, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the range of 165-185 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9] A strong C=O stretching absorption for the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹.[10] The N-H stretching vibration of the indole ring will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹.[11]

By comparing the obtained spectroscopic data with these expected values, researchers can confidently verify the identity and purity of the synthesized this compound.

Conclusion

This guide has outlined a robust and verifiable synthetic route to this compound using the Fischer Indole Synthesis. By providing a detailed, step-by-step protocol, explaining the rationale behind the experimental choices, and detailing the necessary spectroscopic verification, we have established a self-validating system for its synthesis. This approach, which leverages the Japp-Klingemann reaction for the key hydrazone intermediate, offers a practical and efficient method for obtaining this valuable building block for drug discovery and medicinal chemistry research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 7-Isopropyl-1H-indole-2-carboxylic acid. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel, the integrity of research, and environmental stewardship. This guide moves beyond simple instruction to explain the rationale behind each procedural step, empowering researchers to make informed safety decisions.

Part 1: Core Directive: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar indole-2-carboxylic acids and isopropyl-indole derivatives allow for a robust hazard assessment. The primary risks are associated with its properties as a carboxylic acid and an indole derivative.[1]

Based on GHS classifications for analogous compounds, this compound should be handled as a hazardous substance with the following potential risks[2][3][4]:

Hazard ClassificationCategoryGHS StatementRationale and Implication for Handling
Acute Oral Toxicity Category 4H302: Harmful if swallowedIngestion can cause significant health effects. Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly after handling.
Acute Dermal Toxicity Category 4H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects.[5] Avoid all skin contact by using appropriate gloves and lab coats.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can lead to redness, inflammation, or chemical burns.[2][4] Contaminated clothing must be removed and washed before reuse.
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritationThe compound is a significant eye irritant, potentially causing serious damage.[2][4] Chemical safety goggles or a face shield are mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the dust or aerosol can irritate the respiratory tract.[3][4] Handle in a well-ventilated area or under a chemical fume hood.

Part 2: Personnel Protection and Engineering Controls

To mitigate the risks identified above, a multi-layered approach combining engineering controls and Personal Protective Equipment (PPE) is essential. This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8]

Control MeasureSpecification and Rationale
Engineering Controls Chemical Fume Hood: All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Eyewash Stations & Safety Showers: Must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental exposure.[3]
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and dust.[1][5] Skin Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. A standard cotton lab coat is insufficient; a chemically resistant or rubberized apron may be necessary for larger quantities. Ensure gloves are inspected before use and disposed of properly.[1] Body Protection: A fully buttoned laboratory coat must be worn.[1] Respiratory Protection: Not typically required when using a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5][9]

Part 3: Waste Segregation and Disposal Workflow

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of hazardous chemicals in regular trash or down the sewer system.[10] All waste containing this compound must be treated as hazardous chemical waste.[1][11]

The following workflow provides a logical pathway for segregating waste streams.

WasteSegregation cluster_types Identify Waste Type cluster_containers Select Appropriate, Labeled Waste Container Start Waste Generation Point (this compound) Solid Solid Waste (e.g., excess reagent, contaminated weigh paper, gloves, TLC plates) Start->Solid Liquid Liquid Waste (e.g., reaction mixtures, rotovap residues, contaminated solvents) Start->Liquid Sharps Sharps Waste (e.g., contaminated needles, broken glass) Start->Sharps SolidContainer Hazardous Solid Waste Container (Clearly labeled, sealed) Solid->SolidContainer SolventContainer Hazardous Liquid Waste (Non-Halogenated or Halogenated as appropriate) Liquid->SolventContainer SharpsContainer Puncture-Resistant Sharps Container (Labeled with chemical hazard) Sharps->SharpsContainer Pickup Store in Designated Satellite Accumulation Area Await Pickup by EHS SolidContainer->Pickup SolventContainer->Pickup SharpsContainer->Pickup

Caption: Waste disposal decision workflow for this compound.

Step-by-Step Waste Collection Protocol:
  • Container Selection: Choose a container that is compatible with the waste. For liquid waste, use a container designed for liquids with a secure, screw-top cap. Do not use metal containers for acidic waste streams.[11][12] The original reagent bottle, if empty, can often be used.

  • Waste Segregation:

    • Solid Waste: Collect un-reusable solid this compound, contaminated gloves, weigh boats, and paper towels in a designated, labeled hazardous solid waste container.[1]

    • Liquid Waste: Do not mix incompatible waste streams.[11] Keep halogenated and non-halogenated solvent waste separate.[1] Collect all liquid waste containing the compound in a properly labeled hazardous liquid waste container.

    • Sharps: Any contaminated needles, pipettes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[1]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of the chemical constituents with their approximate percentages.[11] Labels must be accurate and legible.

  • Storage: Keep waste containers tightly closed at all times, except when adding waste.[11] Store containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[13] This area should have secondary containment to prevent spills.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup by the Environmental Health and Safety (EHS) department or a licensed contractor.[1][11]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key. Procedures must be in place for both incidental (small, manageable) and major spills.

Incidental Spill Cleanup Protocol (<100g or <250mL in a fume hood):

This protocol is for small spills that can be safely cleaned up by trained laboratory staff.[14][15]

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Don PPE: Put on appropriate PPE, including a lab coat, safety goggles, and double-gloving with chemical-resistant gloves.

  • Neutralize: As this is an organic acid, cautiously cover the spill with a suitable neutralizing agent like sodium bicarbonate or soda ash.[14][16][17] Avoid excessive effervescence.

  • Absorb: Once neutralization is complete, use an inert absorbent material like vermiculite, clay, or sand to absorb the mixture.[14][16][17] Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Inform your supervisor and restock any used spill kit supplies.[14]

Major Spill Response (>100g or >250mL, or any spill outside a fume hood):
  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your supervisor and your institution's EHS or emergency response team (e.g., by calling 911 from a campus phone).[14]

  • ISOLATE: If safe to do so, close the doors to the laboratory to contain the spill.

  • REPORT: From a safe location, provide responders with the identity of the spilled material and any other known hazards. Do not re-enter the area until it has been cleared by safety professionals.

First Aid for Exposures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, compliance, and environmental responsibility.

References

Navigating the Safe Handling of 7-Isopropyl-1H-indole-2-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 7-Isopropyl-1H-indole-2-carboxylic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, actionable information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough hazard assessment is mandatory. The primary methods for protecting laboratory personnel are elimination, engineering, and administrative controls.[1] PPE should be considered the final line of defense.

Engineering Controls:

  • Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.[2]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Handling of Powder - Chemical Splash Goggles with Side Shields- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- N95 Respirator (or higher)- Closed-toe Shoes and Long Pants
Working with Solutions - Chemical Splash Goggles with Side Shields- Nitrile or Neoprene Gloves- Laboratory Coat (fully buttoned)- Closed-toe Shoes and Long Pants
Transferring Large Volumes (>1L) - Face Shield (in addition to goggles)- Chemical-Resistant Apron (over lab coat)- Nitrile or Neoprene Gloves (double-gloving recommended)- Closed-toe Shoes and Long Pants
Cleaning and Decontamination - Chemical Splash Goggles with Side Shields- Nitrile or Neoprene Gloves- Laboratory Coat (fully buttoned)- Closed-toe Shoes and Long Pants
A. Eye and Face Protection: Shielding from Splashes and Particulates

Given the potential for eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound in either solid or solution form. They must form a seal around the eyes to protect against splashes, vapors, and dust.[1][3]

  • Face Shield: When transferring larger volumes of solutions where the risk of a significant splash is higher, a face shield must be worn in addition to chemical splash goggles.[1][4]

B. Hand Protection: Selecting the Right Gloves

The choice of gloves is critical to prevent skin contact and absorption.

  • Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance. A glove selection chart should be consulted for specific breakthrough times if available for similar compounds.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[5]

  • Double Gloving: For handling the pure solid or concentrated solutions, double gloving provides an additional layer of protection.

  • Proper Removal: Gloves should be removed carefully to avoid contaminating the skin.

C. Body Protection: A Barrier Against Spills
  • Laboratory Coat: A clean, fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Footwear and Attire: Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills.

D. Respiratory Protection: Preventing Inhalation of Particulates

When handling the powdered form of this compound, respiratory protection is essential.

  • N95 Respirator: At a minimum, a NIOSH-approved N95 respirator should be worn to protect against airborne particulates. Personnel must be properly fit-tested and trained in the use of respirators.

III. Procedural Guidance: Step-by-Step Safety

A. Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • N95 Respirator (if required)

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Gloves (outer pair last if double gloving)

Doffing Sequence:

  • Gloves (peel off without touching the outside)

  • Face Shield

  • Lab Coat (turn inside out as it is removed)

  • Chemical Splash Goggles

  • Respirator (remove by the straps)

  • Wash hands thoroughly with soap and water.

B. PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound is_solid Is the compound in solid (powder) form? start->is_solid weighing Weighing or transferring solid? is_solid->weighing Yes solution Working with a solution? is_solid->solution No ppe_solid Required PPE: - Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator weighing->ppe_solid large_volume Is the volume > 1L? solution->large_volume Yes ppe_solution Required PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat solution->ppe_solution No ppe_large_volume Additional PPE: - Face Shield - Chemical-Resistant Apron large_volume->ppe_large_volume end Proceed with Caution ppe_solid->end ppe_solution->end ppe_large_volume->ppe_solution

Caption: PPE selection workflow for handling this compound.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for environmental protection and laboratory safety. This compound is a non-halogenated organic compound.

  • Waste Segregation: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing paper) and solutions, must be segregated as non-halogenated organic waste. Do not mix with halogenated waste streams.[1][6][7]

  • Waste Containers: Use clearly labeled, dedicated hazardous waste containers. The label should include the words "Hazardous Waste" and the full chemical name.[2][8]

  • Container Management: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area with secondary containment.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

V. References

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: --INVALID-LINK--

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: --INVALID-LINK--

  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Available at: --INVALID-LINK--

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: --INVALID-LINK--

  • Kemicentrum. 8.1 Organic solvent waste. Available at: --INVALID-LINK--

  • UC Davis Safety Services. (2017). Guidelines for the Selection of Chemical-Resistant Gloves. SafetyNet #: 50. Available at: --INVALID-LINK--

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Available at: --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Available at: --INVALID-LINK--

  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Available at: --INVALID-LINK--

  • MSC Industrial Supply. (2019). OSHA PPE Levels: Workplace Chemical Exposure Protection. Available at: --INVALID-LINK--

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Available at: --INVALID-LINK--

  • Campus Operations, Temple University. Non-Halogenated Solvents in Laboratories. Available at: --INVALID-LINK--

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Available at: --INVALID-LINK--

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Isopropyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Isopropyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.